molecular formula C12H13ClO2 B122613 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid CAS No. 143328-21-6

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B122613
CAS No.: 143328-21-6
M. Wt: 224.68 g/mol
InChI Key: GGEPQYZXKVJSEX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a high-purity chemical compound with the CAS Number 143328-21-6 and a molecular weight of 224.69 g/mol . Its molecular formula is C12H13ClO2 . This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers can utilize this chemical as a versatile organic building block. Its structure, featuring a carboxylic acid functional group attached to a cyclopentane ring that is also substituted with a 3-chlorophenyl group, makes it a valuable intermediate in synthetic organic chemistry. It may be used in pharmaceutical research for the synthesis and development of novel active compounds, in materials science for creating new polymers or ligands, and in chemical biology as a probe or precursor for more complex molecules. The specific research applications and mechanism of action for this compound are areas for scientific investigation and are dependent on the researcher's experimental design.

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEPQYZXKVJSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577810
Record name 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-21-6
Record name 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a solid compound with a purity typically reported between 95% and 97%.[1] Its chemical structure consists of a cyclopentane ring substituted with both a carboxylic acid group and a 3-chlorophenyl group at the same carbon atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 143328-21-6[1]
Molecular Formula C₁₂H₁₃ClO₂[1]
Molecular Weight 224.69 g/mol [1]
Physical Form Solid[1]
Melting Point No data available
Boiling Point No data available
pKa Predicted ~4-5Based on benzoic acid (4.2) and cyclopentanecarboxylic acid (4.9), with the electron-withdrawing effect of the chloro- and phenyl- groups suggesting a value closer to that of benzoic acid.
Solubility No data availableExpected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane, with low solubility in water.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Features
¹H NMR - Aromatic protons (4H) in the range of δ 7.0-7.5 ppm. - Cyclopentane protons (8H) as multiplets in the range of δ 1.5-2.5 ppm. - Carboxylic acid proton (1H) as a broad singlet at δ > 10 ppm.
¹³C NMR - Carboxylic acid carbonyl carbon around δ 175-185 ppm. - Aromatic carbons in the range of δ 125-145 ppm. - Quaternary carbon of the cyclopentane ring attached to the phenyl group around δ 50-60 ppm. - Cyclopentane methylene carbons in the range of δ 25-40 ppm.
IR - Broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm⁻¹. - Strong C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹. - C-O stretch around 1210-1320 cm⁻¹. - Aromatic C-H and C=C stretches. - C-Cl stretch in the fingerprint region.
Mass Spec - Molecular ion peak (M⁺) at m/z 224 (and 226 for the ³⁷Cl isotope). - Fragmentation patterns may include loss of the carboxylic acid group (-45), loss of the chlorophenyl group (-111), and cleavage of the cyclopentane ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of a substituted phenylacetonitrile followed by hydrolysis. This method is adapted from a patented procedure for the synthesis of 1-phenyl cyclopentane carboxylic acid.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product reactant1 3-Chlorophenylacetonitrile intermediate 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile reactant1->intermediate Alkylation reactant2 1,4-Dihalobutane (e.g., 1,4-dibromobutane) reactant2->intermediate reactant3 Strong Base (e.g., NaOH in DMSO) reactant3->intermediate product This compound intermediate->product Acid Hydrolysis (e.g., H₂SO₄, H₂O, Heat) AKR1C3_pathway Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid AKR1C3 AKR1C3 Enzyme Compound->AKR1C3 Inhibition Prostaglandins Prostaglandin Synthesis (e.g., PGD₂ to 9α,11β-PGF₂) AKR1C3->Prostaglandins Catalyzes SteroidHormones Steroid Hormone Synthesis (e.g., Androstenedione to Testosterone) AKR1C3->SteroidHormones Catalyzes CancerProliferation Hormone-Dependent Cancer Cell Proliferation SteroidHormones->CancerProliferation Promotes HDAC_pathway Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition AcetylatedHistone Acetylated Histones HDAC->AcetylatedHistone Deacetylates Histone Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin AcetylatedHistone->Histone OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistone->OpenChromatin TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor

References

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, safety information, and potential synthetic methodologies.

Chemical Identity and Structure

IUPAC Name: The formal IUPAC name for the compound is 1-(3-chlorophenyl)cyclopentanecarboxylic acid [1].

Chemical Structure: The molecule consists of a cyclopentane ring double-bonded to a carboxylic acid group and a 3-chlorophenyl group at the same carbon position.

Physicochemical and Safety Data

The key properties and identifiers for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 143328-21-6 [1]
Molecular Formula C₁₂H₁₃ClO₂ [1]
Molecular Weight 224.69 g/mol [1]
Physical Form Solid [1]
Purity 95% [1]
InChI Key GGEPQYZXKVJSEX-UHFFFAOYSA-N [1]

| Storage | Room Temperature |[1] |

Table 2: Safety and Hazard Information

Identifier Code Description Reference
Signal Word Warning [1]
Hazard Statements H302 Harmful if swallowed. [1]
H315 Causes skin irritation. [1]
H319 Causes serious eye irritation. [1]
H335 May cause respiratory irritation. [1]
Precautionary Statements P280 Wear protective gloves/protective clothing/eye protection/face protection. [1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Synthetic Approaches

Generalized Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a generalized procedure based on methods for analogous compounds, such as the synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid[2].

Step 1: Synthesis of the Nitrile Precursor The synthesis would begin by preparing the precursor, 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. This can often be achieved through the reaction of 3-chlorophenylacetonitrile with 1,4-dibromobutane under basic conditions, a method adapted from the synthesis of similar cyclopropane derivatives[3].

Step 2: Hydrolysis of the Nitrile

  • The 1-(3-chlorophenyl)cyclopentane-1-carbonitrile intermediate is mixed with a solvent such as ethylene glycol.

  • A strong aqueous base, for example, a 40% w/w potassium hydroxide solution, is added to the mixture[2].

  • The reaction mixture is heated to reflux and maintained for several hours (e.g., 18 hours) under an inert atmosphere, such as argon, to drive the hydrolysis to completion[2].

  • After cooling, the mixture is diluted with ice water and extracted with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

  • The aqueous layer, containing the carboxylate salt, is then carefully acidified with a strong acid (e.g., HCl) until a precipitate forms.

  • The resulting solid, which is the desired carboxylic acid, is collected by filtration, washed with water to remove inorganic salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as a crystalline solid[2].

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis of this compound via the nitrile hydrolysis route.

G cluster_start Starting Materials cluster_synthesis Synthesis of Nitrile Precursor cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification cluster_end Final Product A 3-Chlorophenylacetonitrile C Cyclization Reaction (Base, Solvent) A->C B 1,4-Dibromobutane B->C D 1-(3-chlorophenyl)cyclopentane-1-carbonitrile C->D Yields Nitrile E Base Hydrolysis (e.g., KOH, Ethylene Glycol, Reflux) D->E Input for Hydrolysis F Aqueous Workup (Extraction) E->F Reaction Mixture G Acidification (e.g., HCl) F->G Aqueous Layer H Filtration & Drying G->H Precipitate I Recrystallization H->I Crude Product J 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid I->J Purified Solid

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS Number: 143328-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. While specific research on this molecule is limited, its structural motifs are present in compounds with known biological activities, suggesting potential therapeutic relevance. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential pharmacological activities based on the analysis of structurally related compounds. The primary areas of interest for this molecule include its potential as a modulator of voltage-gated sodium channel NaV1.7, a ligand for the sigma-1 receptor, and an inhibitor of soluble epoxide hydrolase (sEH). This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Physicochemical Properties

Table 1: General and Known Properties

PropertyValueSource
CAS Number 143328-21-6N/A
Molecular Formula C₁₂H₁₃ClO₂[1]
Molecular Weight 224.68 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature[1]

Table 2: Predicted and Analog-Based Physicochemical Data

PropertyPredicted/Analog ValueBasis of Estimation
Melting Point (°C) Not availableThe para-isomer, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, has a melting point of 162-164 °C.
Boiling Point (°C) ~350 °CBased on the analog 1-(3-methylphenyl)cyclopentane-1-carboxylic acid.[2]
pKa ~4-5Typical range for carboxylic acids. Cyclopentanecarboxylic acid has a pKa of 4.99.[3]
Solubility Sparingly soluble in water, soluble in organic solvents like chloroform and ethyl acetate.General solubility for similar carboxylic acids.[3]
LogP (calculated) 3.2Prediction based on chemical structure.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be devised based on established methods for the preparation of 1-aryl-cycloalkanecarboxylic acids. The proposed synthesis involves a two-step process starting from 3-chlorophenylacetonitrile.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 3-Chlorophenylacetonitrile B 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile A->B 1) 1,4-Dibromobutane 2) Strong Base (e.g., NaOH) 3) Phase Transfer Catalyst (e.g., TBAB) C This compound B->C Acid Hydrolysis (e.g., conc. HCl, Heat)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

This step is an adaptation of the synthesis of 1-phenylcyclopropane acetonitrile.[4]

  • To a stirred solution of 3-chlorophenylacetonitrile in a suitable solvent (e.g., dichloromethane or toluene), add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add an aqueous solution of a strong base, for example, 50% sodium hydroxide.

  • To this biphasic mixture, add 1,4-dibromobutane dropwise at a controlled temperature (e.g., room temperature to 40°C).

  • Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After completion, dilute the reaction mixture with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(3-chlorophenyl)cyclopentane-1-carbonitrile.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile to a carboxylic acid.

  • Reflux the 1-(3-chlorophenyl)cyclopentane-1-carbonitrile obtained from the previous step in concentrated hydrochloric acid for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Potential Biological Activities and Mechanisms of Action

There is no direct published data on the biological activity of this compound. However, based on its structural similarity to other pharmacologically active molecules, several potential targets and mechanisms can be postulated.

Potential as a NaV1.7 Inhibitor for Pain Management

Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] This channel is a genetically validated target for pain, as loss-of-function mutations lead to a congenital inability to experience pain.[6]

Proposed Mechanism of Action:

The compound could act as a channel blocker, binding to a specific site on the NaV1.7 protein and preventing the influx of sodium ions that is necessary for the propagation of pain signals in nociceptive neurons.

NaV1_7_Inhibition Hypothetical Mechanism of NaV1.7 Inhibition Pain_Stimulus Painful Stimulus Nociceptor Nociceptive Neuron Pain_Stimulus->Nociceptor NaV1_7 NaV1.7 Channel Nociceptor->NaV1_7 Activation Action_Potential Action Potential Propagation NaV1_7->Action_Potential blocked Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Compound->NaV1_7 Inhibition Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal reduced

Caption: Postulated inhibition of pain signaling via NaV1.7 blockade.

Potential as a Sigma-1 Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions and is a target for drugs treating neurological disorders.[7] Structurally related compounds to the target molecule have shown affinity for sigma receptors.

Proposed Mechanism of Action:

The compound may bind to the sigma-1 receptor, modulating its chaperone activity and influencing downstream signaling pathways, which could be relevant for neurological conditions.

Sigma_1_Modulation Hypothetical Sigma-1 Receptor Modulation Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Sigma1 Sigma-1 Receptor Compound->Sigma1 Binding Signaling Downstream Signaling (e.g., Ca2+ signaling, ion channel modulation) Sigma1->Signaling Modulation Cellular_Stress Cellular Stress Cellular_Stress->Sigma1 Neuroprotection Neuroprotection / Neuroplasticity Signaling->Neuroprotection

Caption: Postulated modulation of cellular signaling via the sigma-1 receptor.

Potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension.[8] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids (DHETs).

Proposed Mechanism of Action:

The compound could inhibit the enzymatic activity of sEH, leading to an increase in the levels of beneficial EETs, thereby producing anti-inflammatory and potentially anti-hypertensive effects.

sEH_Inhibition Hypothetical Mechanism of sEH Inhibition Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Anti_Inflammatory Anti-inflammatory Effects EETs->Anti_Inflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs reduced Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Compound->sEH Inhibition

Caption: Postulated anti-inflammatory effect through sEH inhibition.

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Experimental_Workflow Proposed Workflow for Biological Evaluation Synthesis Synthesis and Purification of Compound Primary_Screening Primary Screening (In vitro binding/enzyme assays) Synthesis->Primary_Screening NaV_Assay NaV1.7 Binding/Patch Clamp Assay Primary_Screening->NaV_Assay Sigma_Assay Sigma-1 Receptor Binding Assay Primary_Screening->Sigma_Assay sEH_Assay sEH Enzyme Inhibition Assay Primary_Screening->sEH_Assay Secondary_Screening Secondary Screening (Cell-based functional assays) NaV_Assay->Secondary_Screening Sigma_Assay->Secondary_Screening sEH_Assay->Secondary_Screening Cell_Function Cellular Functional Assays (e.g., neuronal excitability, cytokine release) Secondary_Screening->Cell_Function In_Vivo In Vivo Studies (Animal models of pain, inflammation, etc.) Cell_Function->In_Vivo

Caption: Tiered approach for evaluating the biological activity.

Primary Screening Protocols
  • NaV1.7 Inhibition Assay: The inhibitory activity against NaV1.7 can be determined using automated patch-clamp electrophysiology on cell lines stably expressing the human NaV1.7 channel.

  • Sigma-1 Receptor Binding Assay: A competitive binding assay using a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and membrane preparations from cells overexpressing the sigma-1 receptor can be employed to determine the binding affinity (Ki).[9]

  • sEH Inhibition Assay: The inhibitory potency against sEH can be measured using a fluorescence-based assay with a suitable substrate, such as PHOME, and recombinant human sEH.[10]

Safety and Handling

Based on supplier safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

This compound is a compound with limited published research. However, its structural characteristics suggest that it may possess interesting pharmacological properties. The plausible synthetic route outlined in this guide provides a starting point for its preparation. The potential for this molecule to interact with key therapeutic targets such as NaV1.7, the sigma-1 receptor, and soluble epoxide hydrolase warrants further investigation. This technical guide serves as a comprehensive resource to stimulate and facilitate future research into the therapeutic potential of this and structurally related compounds.

References

physical and chemical characteristics of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a predictive understanding of its properties and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (CAS: 80789-69-1)1-Phenylcyclopentanecarboxylic acid (CAS: 77-55-4)
Molecular Formula C₁₂H₁₃ClO₂C₁₂H₁₃ClO₂C₁₂H₁₄O₂
Molecular Weight 224.69 g/mol 224.69 g/mol 190.24 g/mol
Melting Point Data not available162-164 °C[1]Data not available
Boiling Point Data not availableData not availableData not available
pKa Predicted to be in the range of typical carboxylic acids (~4-5)Data not availableData not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and chloroform.[2]Data not availableData not available
Physical Form Solid[3]SolidData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, general methods for the synthesis of analogous 1-aryl-cycloalkanecarboxylic acids can be adapted.

Proposed Synthesis Workflow

A common method for the synthesis of 1-aryl-cycloalkanecarboxylic acids involves the reaction of an arylacetonitrile with a dihaloalkane followed by hydrolysis. The following diagram illustrates a plausible synthetic route.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product reactant1 3-Chlorophenylacetonitrile step1 Base (e.g., NaOH) Phase Transfer Catalyst reactant1->step1 reactant2 1,4-Dihalobutane reactant2->step1 intermediate 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile step1->intermediate step2 Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) intermediate->step2 product 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid step2->product

A proposed two-step synthesis of the target compound.

Methodology:

  • Cyclization: 3-Chlorophenylacetonitrile would be reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the cyclization reaction, yielding the intermediate 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile.

  • Hydrolysis: The resulting nitrile intermediate would then be subjected to either acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, affording the final product, this compound.

General Purification Strategy

Purification of the final product would likely involve standard techniques for solid carboxylic acids.

Purification_Scheme start Crude Product from Synthesis extraction Acid-Base Extraction (Dissolve in base, wash with organic solvent, re-acidify and extract into organic solvent) start->extraction drying Drying of Organic Phase (e.g., over Na₂SO₄ or MgSO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal recrystallization Recrystallization (from a suitable solvent system, e.g., ethanol/water) solvent_removal->recrystallization final_product Pure 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid recrystallization->final_product

A general workflow for the purification of the target compound.

Methodology:

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide) to form the carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which is subsequently extracted into an organic solvent.

  • Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Recrystallization: The solid residue is then recrystallized from a suitable solvent or solvent mixture to obtain the pure crystalline product.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. - Cyclopentane protons (multiplets) in the range of δ 1.5-2.5 ppm. - A broad singlet for the carboxylic acid proton at δ > 10 ppm.
¹³C NMR - Carbonyl carbon signal around δ 175-185 ppm. - Aromatic carbon signals in the range of δ 125-145 ppm. - Quaternary carbon of the cyclopentane ring attached to the phenyl group around δ 50-60 ppm. - Cyclopentane methylene carbons in the range of δ 25-40 ppm.
IR Spectroscopy - A broad O-H stretching band from approximately 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700-1725 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns showing the loss of the carboxylic acid group (-COOH) and cleavage of the cyclopentane ring.

Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of this compound. However, structurally related cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, which is a key target for the development of novel analgesics.[4] Additionally, other phenylcycloalkanecarboxylic acid derivatives have shown affinity for sigma 1 receptors, which are implicated in a variety of neurological functions.[3]

The following diagram illustrates a simplified signaling pathway where NaV1.7 plays a crucial role in pain transmission, a potential area of relevance for this class of compounds.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_outcome Physiological Outcome Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) NaV1_7 NaV1.7 Channel Noxious_Stimulus->NaV1_7 activates Depolarization Membrane Depolarization NaV1_7->Depolarization Na⁺ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Inhibitor 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid (Hypothetical) Inhibitor->NaV1_7 blocks

Hypothetical inhibition of the NaV1.7 pain signaling pathway.

This diagram illustrates that noxious stimuli activate NaV1.7 channels, leading to sodium ion influx, membrane depolarization, and the generation of an action potential that transmits the pain signal. A hypothetical inhibitor like this compound could potentially block this channel, thereby preventing pain signal transmission.

Disclaimer: The information regarding synthesis, purification, spectroscopic data, and biological activity is largely predictive and based on general chemical principles and data from analogous compounds. Specific experimental validation is required to confirm these characteristics for this compound.

References

Technical Guide: Physicochemical Properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The data presented herein is essential for professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents.

Core Molecular Data

The foundational physicochemical characteristics of this compound are summarized in the table below. These values are critical for a range of applications, including analytical method development, formulation studies, and computational modeling.

ParameterValue
Molecular Formula C₁₂H₁₃ClO₂
Molecular Weight 224.69 g/mol
IUPAC Name 1-(3-chlorophenyl)cyclopentanecarboxylic acid
CAS Number 143328-21-6

Molecular Structure and Connectivity

To elucidate the structural arrangement of this compound, a logical diagram illustrating the connectivity of its primary chemical moieties is provided. This visualization aids in understanding the spatial relationship between the chlorophenyl, cyclopentane, and carboxylic acid groups, which dictates the molecule's chemical behavior and potential biological activity.

molecular_structure A 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid B 3-Chlorophenyl Group A->B contains C Cyclopentane Ring A->C contains D Carboxylic Acid Group A->D contains

Figure 1. Logical diagram of the core components of the molecule.

Technical Guide: Solubility Profile of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's chemical structure and general principles of solubility for similar carboxylic acids. Additionally, a generalized experimental protocol for determining solubility is provided, along with a summary of known physical and chemical properties.

Introduction

This compound is a solid compound with a molecular structure that suggests a nuanced solubility profile in organic solvents. Its carboxylic acid group provides a site for hydrogen bonding, while the chlorophenyl and cyclopentane moieties contribute to its lipophilicity. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and formulation studies.

Predicted Solubility in Organic Solvents

While specific quantitative data is not available, the solubility of this compound can be inferred from its structural components and the behavior of analogous compounds. Carboxylic acids, in general, exhibit increased solubility in the presence of water in the organic phase.[1] The polarity and hydrogen-bonding capacity of the solvent are key determinants of solubility for compounds like cyclopentane-1,3-dicarboxylic acid, which shows varied solubility in different organic solvents.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving the compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid group. For similar compounds, moderate solubility is observed in methanol due to these favorable interactions.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and are generally good solvents for carboxylic acids. Solvents with a carbonyl functional group have been noted to significantly increase the solubility of carboxylic acids.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the cyclopentane and chlorophenyl groups are nonpolar, the highly polar carboxylic acid group will hinder dissolution.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate or slight solubility is anticipated. For a similar compound, (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, slight solubility in chloroform was noted, which could be enhanced by heating.[2]

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name 1-(3-chlorophenyl)cyclopentanecarboxylic acid
Molecular Formula C12H13ClO2
Physical Form Solid
Purity 95%
Storage Temperature Room Temperature

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or sealed flasks

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is necessary to ensure saturation.

    • Place the vial in a constant temperature bath and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and dispense a precise volume of the clear, filtered solution into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish with the sample in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely.

    • Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent sample taken.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Filtration of Supernatant B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Technical Guide: Safety and Hazards of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information currently available for 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS No. 143328-21-6). The information is intended to assist researchers, scientists, and drug development professionals in making informed risk assessments and implementing appropriate safety protocols.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 143328-21-6[1][2]
Molecular Formula C12H13ClO2[1]
Molecular Weight 224.68 g/mol [1]
IUPAC Name 1-(3-chlorophenyl)cyclopentanecarboxylic acid[3]
InChI Key GGEPQYZXKVJSEX-UHFFFAOYSA-N[3]
Physical Form Solid[3]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[3] The following hazard statements apply:

Hazard CodeHazard Statement
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]

GHS Pictograms:

While a specific pictogram combination for this exact substance is not available in the searched documents, the hazard statements correspond to the following GHS pictograms:

  • Exclamation Mark (GHS07): For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.

Precautionary Measures and Handling

The following precautionary statements are recommended when handling this compound:

Precautionary CodePrecautionary Statement
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

Exposure RouteFirst Aid Instructions
Ingestion If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Toxicological Information

General Toxicological Considerations for Chlorinated Aromatic Carboxylic Acids:

Chlorinated aromatic compounds can exhibit a range of toxicological effects. The position of the chlorine atom on the phenyl ring and the nature of the carboxylic acid group can influence the compound's metabolic fate and toxicity profile.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the hazard classifications (H315, H319) are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation. A typical protocol involves:

  • Test System: Healthy, young adult albino rabbits.

  • Application: A small amount (e.g., 0.5 g of solid) of the test substance is applied to a small patch of shaved skin.

  • Exposure: The substance is held in contact with the skin under a semi-occlusive patch for a defined period (e.g., 4 hours).

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.

Workflow for a typical in vivo skin irritation test.
Eye Irritation Testing (Based on the Draize Test)

This method assesses the potential for a substance to cause eye irritation or damage.

  • Test System: Healthy, adult albino rabbits.

  • Application: A small amount of the substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

  • Scoring: The observed effects are scored according to a standardized system. The scores are used to classify the substance's irritation potential.

EyeIrritationTest start Start animal_prep Select healthy albino rabbit start->animal_prep application Instill test substance into one eye animal_prep->application control Untreated eye serves as control animal_prep->control observation Observe eyes at 1, 24, 48, 72 hours application->observation scoring Score corneal opacity, iritis, and conjunctivitis observation->scoring classification Classify irritation potential scoring->classification end End classification->end

Logical flow of an in vivo eye irritation assessment.

Logical Relationship for Handling Hazardous Solids

The following diagram illustrates the logical workflow for safely handling a hazardous solid compound like this compound in a research setting.

handle_hazardous_solid A Review Safety Data Sheet (SDS) and Hazard Information B Perform Risk Assessment A->B C Select Appropriate Personal Protective Equipment (PPE) B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D E Weigh and Handle Compound Carefully to Avoid Dust D->E F Clean Up Spills Immediately E->F G Dispose of Waste in Designated Hazardous Waste Container E->G H Decontaminate Work Area and Remove PPE F->H G->H I Wash Hands Thoroughly H->I

Standard operating procedure for handling hazardous solids.

Conclusion

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. All personnel handling this compound should be familiar with its hazards and adhere to the recommended safety precautions. The absence of detailed public toxicological data underscores the importance of treating this chemical with a high degree of caution and implementing robust safety protocols to minimize exposure.

References

An In-depth Technical Guide on the Biological Activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific data on the biological activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid and its derivatives. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally similar compounds to infer potential therapeutic applications and guide future research. Methodologies and pathways presented are based on those used for related molecules and should be considered illustrative.

Introduction

The this compound scaffold represents a unique chemical space with potential for diverse pharmacological activities. While direct studies on this specific class of compounds are not publicly available, analysis of its core components—the cyclopentane carboxylic acid and the substituted phenyl ring—allows for the extrapolation of potential biological targets and therapeutic applications. This technical guide summarizes the known biological activities of closely related analogs, provides detailed experimental protocols for their evaluation, and visualizes potential mechanisms of action to serve as a foundational resource for researchers entering this area.

Potential Therapeutic Areas Based on Structurally Related Compounds

Derivatives of cyclopentane carboxylic acid and compounds with similar aryl-cycloalkane-carboxylic acid motifs have shown promise in several therapeutic areas:

  • Pain Management: Cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain.[1]

  • Cardiovascular Disease: The cyclopentane dione moiety, a bioisostere of carboxylic acid, has been incorporated into potent thromboxane A2 (TP) receptor antagonists, suggesting a potential role in preventing platelet aggregation and treating cardiovascular diseases.[2][3]

  • Neurological Disorders: Structurally related 1-aryl-cyclopropanecarboxylic acid derivatives have been evaluated as potential antidepressants, indicating that modifications of the cycloalkane ring and aryl substituent could lead to novel CNS-active agents.

Quantitative Data on Structurally Related Compounds

Due to the absence of specific data for this compound derivatives, the following table summarizes the biological activity of closely related compounds to provide a comparative baseline.

Compound ClassTargetAssay TypeKey Compound ExampleActivity (IC₅₀/Kᵢ)Reference
Cyclopentane Carboxylic Acid DerivativesNaV1.7ElectrophysiologyCompound 31Potent inhibition[1]
Cyclopentane-1,2-dione DerivativesThromboxane A2 ReceptorRadioligand BindingCompound 9Comparable to parent carboxylic acid[2][3]
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid DerivativesSerotonin/Norepinephrine ReuptakeIn vivo animal modelsMidalcipranMore active than imipramine

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the biological activity of novel this compound derivatives, based on protocols used for analogous compounds.

Synthesis of this compound Derivatives

A general synthetic route can be adapted from procedures for related 1-aryl-cycloalkanecarboxylic acids.

Illustrative Synthetic Scheme:

G cluster_0 Synthesis Pathway 3-Chlorophenylacetonitrile 3-Chlorophenylacetonitrile Intermediate_Nitrile 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile 3-Chlorophenylacetonitrile->Intermediate_Nitrile  Base (e.g., NaH)  Solvent (e.g., DMF) 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Intermediate_Nitrile Final_Product 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Intermediate_Nitrile->Final_Product  Acid Hydrolysis (e.g., H2SO4)  Heat

Caption: Illustrative synthesis of the core scaffold.

Step-by-step Protocol:

  • Cyclization: To a solution of 3-chlorophenylacetonitrile in an appropriate solvent (e.g., anhydrous DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

  • After stirring for 30 minutes, add 1,4-dibromobutane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 1-(3-chlorophenyl)cyclopentane-1-carbonitrile by column chromatography.

  • Hydrolysis: Reflux the purified nitrile with a strong acid (e.g., concentrated sulfuric acid) for several hours.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize to obtain the final this compound.

  • Derivatization (e.g., amide or ester formation) can be achieved using standard coupling reagents (e.g., HATU, EDC) or esterification conditions.

In Vitro Biological Assays

1. NaV1.7 Inhibition Assay (Patch-Clamp Electrophysiology):

This protocol is based on methods used to screen for NaV1.7 inhibitors.

G cluster_1 Patch-Clamp Workflow Cell_Culture HEK293 cells stably expressing human NaV1.7 channels Plating Plate cells onto glass coverslips Cell_Culture->Plating Patch_Clamp Whole-cell patch-clamp recording Plating->Patch_Clamp Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Patch_Clamp Data_Acquisition Record Na+ currents in response to voltage steps Patch_Clamp->Data_Acquisition Analysis Calculate IC50 values Data_Acquisition->Analysis

Caption: Workflow for NaV1.7 inhibition assay.

  • Cell Culture: Use a stable cell line expressing the human NaV1.7 channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature.

  • Solutions: Use an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: Hold cells at -120 mV. Elicit sodium currents by depolarizing to -10 mV for 20 ms.

  • Compound Application: Apply test compounds at various concentrations via a perfusion system.

  • Data Analysis: Measure the peak inward current at each concentration and normalize to the control response. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

2. Thromboxane A2 (TP) Receptor Binding Assay:

This protocol is based on methods for evaluating TP receptor antagonists.

  • Membrane Preparation: Prepare membranes from platelets or a cell line overexpressing the human TP receptor.

  • Binding Reaction: In a 96-well plate, incubate the membranes with a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548) and various concentrations of the test compound.

  • Incubation: Incubate at room temperature for 1 hour.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Potential Signaling Pathway

Given the activity of related compounds as NaV1.7 inhibitors, a potential mechanism of action for analgesic effects could involve the modulation of neuronal excitability.

G cluster_2 Hypothetical Analgesic Signaling Pathway Noxious_Stimuli Noxious Stimuli Nociceptor_Activation Nociceptor Activation Noxious_Stimuli->Nociceptor_Activation NaV17_Opening NaV1.7 Channel Opening Nociceptor_Activation->NaV17_Opening Na_Influx Na+ Influx NaV17_Opening->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Derivative Compound->NaV17_Opening Inhibition

Caption: Hypothetical signaling pathway for analgesia.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently unavailable, the analysis of structurally related compounds provides a strong rationale for investigating their potential as therapeutic agents, particularly in the areas of pain, cardiovascular disease, and neurological disorders. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a starting point for the systematic evaluation of this promising class of molecules. Further research, including synthesis of a compound library, in vitro screening against a panel of relevant targets, and subsequent in vivo studies, is necessary to fully elucidate the pharmacological profile of these derivatives.

References

Potential Therapeutic Targets of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the specific therapeutic targets of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is not extensively available in public literature, its structural features, particularly the cyclopentane carboxylic acid moiety, suggest potential interactions with well-defined biological targets. This technical guide explores two promising therapeutic avenues for this compound and its derivatives: antagonism of the Thromboxane A2 (TP) receptor and inhibition of the voltage-gated sodium channel NaV1.7. Both targets are implicated in a range of significant pathologies, and compounds bearing the cyclopentane carboxylic acid scaffold have shown activity against them. This document provides an in-depth overview of these potential targets, their signaling pathways, relevant experimental protocols for assessing compound activity, and a discussion of the structure-activity relationships that underpin these interactions.

Introduction

This compound is a synthetic small molecule with a core structure that is of interest in medicinal chemistry. The presence of a cyclopentane ring provides a rigid scaffold, while the carboxylic acid group can participate in key binding interactions with biological targets. The chlorophenyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties. Based on the known activities of structurally related molecules, this guide will focus on two primary potential targets: the Thromboxane A2 receptor and the NaV1.7 sodium channel.

Potential Therapeutic Target I: Thromboxane A2 (TP) Receptor

The Thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, inflammation, and cardiovascular physiology. Its primary endogenous ligand, Thromboxane A2 (TXA2), is a potent mediator of platelet aggregation and vasoconstriction.[1][2] Consequently, antagonism of the TP receptor is a validated strategy for the treatment of thrombotic diseases, asthma, and other inflammatory conditions.

Signaling Pathway

Upon binding of TXA2, the TP receptor, which exists as two splice variants (TPα and TPβ), activates downstream signaling cascades primarily through Gq and G13 proteins.[1][3]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet shape change, aggregation, and smooth muscle contraction.

  • G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which contributes to vasoconstriction and other cellular responses.[3]

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response TXA2 Thromboxane A2 TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor Gq Gq TP_receptor->Gq activates G13 G13 TP_receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK activates Vasoconstriction Vasoconstriction ROCK->Vasoconstriction

Caption: Thromboxane A2 Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights

The carboxylic acid moiety is a common feature in many TP receptor antagonists and is believed to mimic the carboxylate of the natural ligand, TXA2, forming a key ionic interaction with the receptor. The presence of a chlorophenyl group in other known TP receptor antagonists suggests that this moiety can be accommodated within the ligand-binding pocket and may contribute to potency through hydrophobic and/or electronic interactions.[4][5]

Table 1: Hypothetical SAR for this compound at the TP Receptor

Molecular FeaturePutative Role in TP Receptor Binding
Cyclopentane Ring Provides a rigid scaffold to orient the key functional groups.
Carboxylic Acid Forms a critical ionic bond with a basic residue in the binding pocket.
3-Chlorophenyl Group Occupies a hydrophobic pocket; the chloro substituent may enhance binding through electronic interactions.
Experimental Protocols

This assay determines the ability of a test compound to displace a radiolabeled ligand from the TP receptor.

Objective: To determine the binding affinity (Ki) of this compound for the TP receptor.

Materials:

  • Human platelet membranes (source of TP receptors)

  • [³H]-SQ29548 (radiolabeled TP receptor antagonist)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microtiter plate, incubate the platelet membranes with a fixed concentration of [³H]-SQ29548 and varying concentrations of the test compound.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the effect of a test compound on platelet aggregation induced by a TP receptor agonist.

Objective: To assess the functional antagonist activity of this compound.

Materials:

  • Platelet-rich plasma (PRP) from healthy human donors.

  • U46619 (a stable TXA2 mimetic and TP receptor agonist).

  • Test compound.

  • Aggregometer.

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate aliquots of PRP with varying concentrations of the test compound or vehicle control.

  • Place the PRP in the aggregometer cuvettes and initiate stirring.

  • Add a sub-maximal concentration of U46619 to induce platelet aggregation.

  • Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Determine the concentration of the test compound that inhibits 50% of the U46619-induced aggregation (IC50).

Potential Therapeutic Target II: Voltage-Gated Sodium Channel NaV1.7

The voltage-gated sodium channel NaV1.7 is a key player in the transmission of pain signals.[6] It is preferentially expressed in peripheral sensory neurons and plays a critical role in setting the threshold for action potential generation.[6] Genetic studies in humans have unequivocally linked loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) to a congenital inability to experience pain, making it a highly validated target for the development of novel analgesics.[7][8]

Role in Pain Signaling

NaV1.7 channels are characterized by their ability to amplify small, sub-threshold depolarizations in nociceptive neurons.[6] This "amplifier" function brings the neuron's membrane potential closer to the threshold for firing an action potential, thereby increasing the likelihood that a painful stimulus will be transmitted to the central nervous system. Inhibition of NaV1.7 raises this threshold, effectively dampening the pain signal at its source.

NaV17_Pain_Signaling cluster_neuron Nociceptive Neuron cluster_inhibition Inhibition Noxious_Stimulus Noxious Stimulus Generator_Potential Generator Potential (Sub-threshold depolarization) Noxious_Stimulus->Generator_Potential NaV17 NaV1.7 Channel Generator_Potential->NaV17 activates Amplification Amplification of Depolarization NaV17->Amplification Action_Potential_Threshold Action Potential Threshold Amplification->Action_Potential_Threshold reaches Action_Potential Action Potential Firing Amplification->Action_Potential Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission Inhibitor 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid (Hypothetical) Inhibitor->NaV17 blocks

Caption: Role of NaV1.7 in Pain Signal Transduction.
Structure-Activity Relationship (SAR) Insights

Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[9] In these series, the cyclopentane carboxylic acid moiety is a key pharmacophore that interacts with the channel.

Table 2: Hypothetical SAR for this compound at NaV1.7

Molecular FeaturePutative Role in NaV1.7 Inhibition
Cyclopentane Ring Acts as a scaffold, potentially occupying a hydrophobic pocket within the channel pore or voltage sensor.
Carboxylic Acid May form hydrogen bonds or ionic interactions with residues in the channel.
3-Chlorophenyl Group Likely engages in hydrophobic and/or π-π stacking interactions with aromatic residues of the channel.
Experimental Protocols

This is the gold-standard method for characterizing the activity of ion channel modulators. Automated systems allow for high-throughput screening.

Objective: To determine the inhibitory potency (IC50) and mechanism of action of this compound on NaV1.7 channels.

Materials:

  • A stable cell line expressing human NaV1.7 (e.g., HEK293 or CHO cells).[10][11]

  • Automated patch-clamp system (e.g., Qube, Patchliner).

  • Extracellular and intracellular recording solutions.

  • Test compound.

Procedure:

  • Culture NaV1.7-expressing cells to the appropriate confluency.

  • Harvest and prepare a single-cell suspension.

  • Load the cell suspension and recording solutions into the automated patch-clamp instrument.

  • The instrument will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).[11]

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Measure the reduction in the peak current at each concentration.

  • Plot the concentration-response curve and calculate the IC50 value.

  • To investigate state-dependence, different voltage protocols can be used to favor the resting, open, or inactivated states of the channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_testing Compound Testing cluster_analysis Data Analysis Cell_Culture Culture NaV1.7- expressing cells Cell_Suspension Prepare single-cell suspension Cell_Culture->Cell_Suspension Load_Instrument Load cells and solutions into patch-clamp system Cell_Suspension->Load_Instrument Establish_Recording Establish whole-cell recordings Load_Instrument->Establish_Recording Apply_Voltage Apply voltage protocol to elicit current Establish_Recording->Apply_Voltage Baseline Record stable baseline current Apply_Voltage->Baseline Apply_Compound Perfuse with increasing concentrations of test compound Baseline->Apply_Compound Measure_Inhibition Measure reduction in peak current Apply_Compound->Measure_Inhibition Plot_Curve Plot concentration- response curve Measure_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Automated Patch-Clamp Experimental Workflow.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, tabular formats to facilitate comparison and interpretation.

Table 3: Example Data Summary for TP Receptor Activity

CompoundTP Receptor Binding (Ki, nM)Platelet Aggregation (IC50, nM)
This compound Experimental ValueExperimental Value
Reference Antagonist Known ValueKnown Value

Table 4: Example Data Summary for NaV1.7 Inhibitory Activity

CompoundNaV1.7 Inhibition (IC50, µM) - Resting StateNaV1.7 Inhibition (IC50, µM) - Inactivated State
This compound Experimental ValueExperimental Value
Reference Inhibitor Known ValueKnown Value

Conclusion

Based on structural analogy to known bioactive molecules, this compound presents as a promising scaffold for the development of novel therapeutics targeting either the Thromboxane A2 receptor or the NaV1.7 sodium channel. The former holds potential for cardiovascular and anti-inflammatory applications, while the latter is a highly sought-after target for non-opioid pain management. The experimental protocols and SAR insights provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives, paving the way for further investigation into their therapeutic potential. Rigorous experimental validation as outlined is essential to confirm these hypotheses and to elucidate the precise mechanism of action and therapeutic utility of this chemical entity.

References

Structure-Activity Relationship of 1-Phenylcyclopentane-1-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenylcyclopentane-1-carboxylic acid analogs, with a primary focus on their interaction with sigma receptors. These compounds, derived from the core structure of carbetapentane (also known as pentoxyverine), have been investigated for their potential as selective sigma-1 (σ1) receptor ligands, which are promising targets for the development of novel therapeutics for a range of central nervous system disorders.

Introduction

Carbetapentane, 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, is a compound with known antitussive, anticonvulsant, and spasmolytic properties. Its pharmacological profile is complex, with high affinity for sigma receptors and some interaction with muscarinic receptors. To elucidate the role of sigma receptors in its mechanism of action and to develop more selective ligands, a number of analogs of 1-phenylcyclopentane-1-carboxylic acid have been synthesized and evaluated. This guide summarizes the key findings from these studies, presenting quantitative data, experimental methodologies, and a discussion of the structural features that govern the activity and selectivity of these compounds.

Core Structure and Modifications

The central scaffold for this class of compounds is 1-phenylcyclopentane-1-carboxylic acid. The exploration of the SAR has involved systematic modifications at several key positions of the carbetapentane molecule:

  • Phenyl Ring: Substitution on the aromatic ring.

  • Cyclopentyl Ring: Contraction, expansion, or replacement of the cycloalkane ring.

  • Carboxylate Group: Replacement of the ester functionality with other bioisosteres such as amides, ethers, and amines.

  • N,N-diethylamino Moiety: Variation of the terminal amino group.

These modifications have been shown to significantly impact the affinity and selectivity of the analogs for sigma-1 and sigma-2 receptors, as well as their cross-reactivity with other receptors like muscarinic and PCP receptors.

Data Presentation: Structure-Activity Relationship Data

The following table summarizes the available quantitative data for the parent compound, carbetapentane, and provides a qualitative overview of the SAR for its analogs based on published research. While specific Ki values for all analogs are not publicly available in a comprehensive table, the general trends are described.

CompoundStructureσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Muscarinic Receptor InteractionKey SAR Observations
Carbetapentane (Pentoxyverine) 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate41894~22Interacts with muscarinic receptorsParent compound with high affinity for σ1 receptors but also significant muscarinic activity.
Phenyl Ring Analogs Modifications on the phenyl ringData not availableData not availableData not availableData not availablePhenyl ring substitution was explored to probe the steric and electronic requirements of the binding pocket.
Cyclopentyl Ring Analogs e.g., Cyclopropyl or methyl replacement for the cyclopentyl ringData not availableData not availableData not available>220-fold selectivity over muscarinic receptorsContraction of the cyclopentyl ring to a cyclopropyl or methyl group led to a significant increase in selectivity against muscarinic receptors.
Carboxylate Function Analogs e.g., Amide, methyl ether, methylamineData not availableData not availableData not available>220-fold selectivity over muscarinic receptorsReplacement of the ester function was a key strategy to reduce muscarinic receptor affinity.
N,N-diethylamino Moiety Analogs e.g., Morpholino or piperidino groupData not availableData not availableSome analogs showed high selectivity (e.g., 65-fold, 78-fold, 51-fold for specific compounds)>220-fold selectivity over muscarinic receptorsModification of the terminal amine group influenced selectivity for sigma receptor subtypes. For example, replacement with a morpholino group contributed to high selectivity over muscarinic receptors.

Experimental Protocols

This section details the generalized experimental methodologies for the synthesis and biological evaluation of 1-phenylcyclopentane-1-carboxylic acid analogs.

General Synthesis of the 1-Phenylcyclopentane-1-carboxylic Acid Core

The synthesis of the core scaffold can be achieved through various methods. One common approach is the alkylation of phenylacetonitrile with a suitable dihalide followed by hydrolysis.

Step 1: Alkylation of Phenylacetonitrile Phenylacetonitrile is reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a strong base such as sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO). This reaction forms 1-phenylcyclopentane-1-carbonitrile.

Step 2: Hydrolysis of the Nitrile The resulting 1-phenylcyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using a strong acid (e.g., concentrated hydrochloric acid) at elevated temperatures (≥120 °C).

General Procedure for Analog Synthesis: To synthesize the various analogs, the core 1-phenylcyclopentane-1-carboxylic acid can be further modified. For example, ester or amide analogs can be prepared by reacting the carboxylic acid with the corresponding alcohol or amine in the presence of a coupling agent. Phenyl-substituted analogs would start from the appropriately substituted phenylacetonitrile.

Sigma Receptor Radioligand Binding Assay

The affinity of the synthesized analogs for sigma-1 and sigma-2 receptors is typically determined using competitive radioligand binding assays.

Materials:

  • Tissue Preparation: Guinea pig brain membranes are often used as a source of sigma receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a membrane pellet, which is then resuspended in the assay buffer.

  • Radioligand: For sigma-1 receptor binding, [3H]-(+)-pentazocine is a commonly used selective radioligand. For sigma-2 receptor binding, [3H]-DTG (1,3-di-o-tolylguanidine) is often used in the presence of a masking agent for sigma-1 sites (e.g., (+)-pentazocine).

  • Non-specific Binding Determination: A high concentration of a non-labeled ligand, such as haloperidol, is used to determine non-specific binding.

  • Test Compounds: The synthesized 1-phenylcyclopentane-1-carboxylic acid analogs.

Assay Protocol:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (near its Kd value), and the membrane preparation.

  • The plates are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value for each test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its activation by agonists leads to the modulation of various downstream signaling events.

Sigma1_Signaling_Pathway cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cellular_Response Cellular Response Sigma1_BiP σ1-R - BiP (Inactive Complex) Sigma1_Active σ1-R (Active) Sigma1_BiP->Sigma1_Active dissociates from BiP IP3R IP3 Receptor Sigma1_Active->IP3R modulates Cell_Survival Cell Survival Neuroprotection Sigma1_Active->Cell_Survival promotes Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Ca²⁺ from Ca_Mito Ca²⁺ Uptake Ca_ER->Ca_Mito Ca²⁺ signaling ATP_Prod ATP Production Ca_Mito->ATP_Prod stimulates ATP_Prod->Cell_Survival supports Agonist σ1 Agonist (e.g., Carbetapentane Analog) Agonist->Sigma1_BiP binds

Caption: Sigma-1 receptor signaling at the MAM.

Experimental Workflow for SAR Study

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of 1-phenylcyclopentane-1-carboxylic acid analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Core & Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding_assay Sigma Receptor Binding Assays (σ1, σ2) purification->binding_assay selectivity_assay Selectivity Assays (e.g., Muscarinic, PCP) binding_assay->selectivity_assay data_analysis Determine Ki / IC50 Values selectivity_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis sar_analysis->start Iterative Design conclusion Identify Lead Compounds sar_analysis->conclusion

Caption: Workflow for SAR studies.

Conclusion

The structure-activity relationship studies of 1-phenylcyclopentane-1-carboxylic acid analogs have successfully identified key structural modifications that enhance selectivity for the sigma-1 receptor over sigma-2 and muscarinic receptors. Specifically, modifications to the carboxylate function and the cycloalkane ring have proven effective in reducing off-target activity. These findings provide a valuable framework for the rational design of novel and highly selective sigma-1 receptor ligands with therapeutic potential for a variety of neurological disorders. Further investigation, including the acquisition of a complete quantitative SAR dataset and the exploration of a wider range of structural modifications, will be instrumental in advancing these promising compounds towards clinical development.

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and diverse applications of substituted cyclopentane carboxylic acids in drug discovery. From naturally occurring molecules with profound physiological effects to synthetically designed compounds targeting a range of modern diseases, the cyclopentane carboxylic acid scaffold has proven to be a versatile and enduring core in medicinal chemistry. This document provides a comprehensive overview of key compound classes, their discovery, biological activity, and the experimental methodologies that have underpinned their development.

Naturally Occurring Cyclopentane Carboxylic Acids: From Traditional Medicine to Modern Therapeutics

The story of substituted cyclopentane carboxylic acids in medicine begins with compounds derived from natural sources.

Chaulmoogric Acid and Hydnocarpic Acid: Early Chemotherapy for Leprosy

The use of chaulmoogra oil for the treatment of leprosy dates back centuries in traditional medicine.[1][2] It wasn't until the early 20th century that the active constituents, chaulmoogric acid and hydnocarpic acid , were isolated and identified as cyclopentenyl fatty acids.[3] These compounds represented one of the first effective chemotherapeutic agents for leprosy, a significant milestone in the history of medicine.

Table 1: Physicochemical Properties of Chaulmoogric Acid

PropertyValue
IUPAC Name13-(Cyclopent-2-en-1-yl)tridecanoic acid
Molecular FormulaC₁₈H₃₂O₂
Molar Mass280.45 g/mol
Melting Point68.5 °C
Prostaglandins and Thromboxanes: A Revolution in Physiology and Medicine

The discovery of prostaglandins, a family of lipid compounds derived from arachidonic acid, revolutionized our understanding of numerous physiological and pathological processes. These compounds, which feature a substituted cyclopentane ring, are involved in inflammation, blood pressure regulation, reproduction, and pain perception.[4] Thromboxane A2, another arachidonic acid metabolite with a cyclopentane-like (oxane) ring, is a potent mediator of platelet aggregation and vasoconstriction.[5]

The inherent instability of many natural prostaglandins and thromboxanes spurred the development of more stable synthetic analogues, leading to a wealth of therapeutic agents.

Synthetic Cyclopentane Carboxylic Acid Analogues in Modern Medicine

Building upon the knowledge gained from naturally occurring compounds, medicinal chemists have developed a wide array of synthetic substituted cyclopentane carboxylic acids with improved therapeutic profiles.

Prostaglandin Analogues for Glaucoma: Latanoprost and Travoprost

Latanoprost and travoprost are potent prostaglandin F2α analogues that have become first-line treatments for glaucoma and ocular hypertension.[6][7] They act as selective agonists of the prostaglandin F (FP) receptor, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure (IOP).[6]

Table 2: Clinical Efficacy of Latanoprost in Glaucoma [8]

OutcomeMean Reduction from Baseline
Mean Intraocular Pressure (IOP)7.9 mmHg (32.4%)
Peak IOP7.4 mmHg (29.8%)
Trough IOP7.9 mmHg (32.5%)

A meta-analysis of 17 studies (n=807) demonstrated the significant IOP-lowering effect of latanoprost in patients with angle-closure glaucoma.[8] The most common adverse effects were ocular hyperemia, discomfort, and blurred vision.[8]

Thromboxane A2 Receptor Antagonists and Synthase Inhibitors

The prothrombotic and vasoconstrictive effects of thromboxane A2 have made its signaling pathway a key target for cardiovascular drug discovery. Research has focused on both thromboxane A2 synthase inhibitors, which block the production of thromboxane A2, and thromboxane A2 receptor (TP receptor) antagonists.[9] Carbocyclic thromboxane A2 (CTA2), a stable synthetic analog, has been instrumental in studying the physiological effects of TP receptor activation.[10]

Table 3: Pharmacokinetic Parameters of Terbogrel (a combined TXA2 receptor and synthase inhibitor) [11]

ParameterValue
IC₅₀ (TxA₂ receptor blockade)12 ng/mL
IC₅₀ (Thromboxane synthase inhibition)6.7 ng/mL
NaV1.7 Inhibitors for Pain

The voltage-gated sodium channel NaV1.7 has emerged as a promising target for the development of novel analgesics. Recently, a series of substituted cyclopentane carboxylic acids have been identified as potent and selective inhibitors of NaV1.7.[12] These compounds offer a potential new class of non-opioid pain therapeutics.

Table 4: In Vitro Potency of a Novel Cyclopentane Carboxylic Acid NaV1.7 Inhibitor (Compound 31) [12]

TargetIC₅₀ (nM)
hNaV1.73.4
hNaV1.5>10000
Carbocyclic Nucleoside Analogues as Antiviral Agents

Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, represent another important class of drugs derived from the cyclopentane scaffold.[13] These compounds, such as abacavir and entecavir, are potent antiviral agents used in the treatment of HIV and hepatitis B, respectively.[4] Their design is based on mimicking natural nucleosides to interfere with viral replication.

Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted cyclopentane carboxylic acids are mediated through their interaction with specific biological targets, triggering downstream signaling cascades.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Latanoprost and other PGF2α analogues exert their effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events in the ciliary muscle are thought to lead to the remodeling of the extracellular matrix, facilitating the uveoscleral outflow of aqueous humor.

FP_Receptor_Signaling Latanoprost Latanoprost FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor binds Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ECM_Remodeling Extracellular Matrix Remodeling Ca_release->ECM_Remodeling PKC->ECM_Remodeling IOP_Reduction Increased Uveoscleral Outflow & IOP Reduction ECM_Remodeling->IOP_Reduction

Figure 1: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor.

Thromboxane A2 (TP) Receptor Signaling Pathway

Thromboxane A2 and its analogues mediate their effects through the TP receptor, another GPCR. TP receptor activation, primarily through Gq and G13 proteins, stimulates PLC, leading to increased intracellular calcium and PKC activation. This cascade in platelets results in shape change and aggregation, while in vascular smooth muscle cells, it causes contraction.

TP_Receptor_Signaling TXA2 Thromboxane A2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor binds Gq_G13 Gq / G13 proteins TP_Receptor->Gq_G13 activates PLC Phospholipase C (PLC) Gq_G13->PLC Rho_GEF Rho GEF Gq_G13->Rho_GEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA Rho_GEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction RhoA->Vasoconstriction HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Calcium Flux, cAMP) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

References

The Emerging Potential of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a continuous endeavor in pharmaceutical research. Central to this effort is the identification and optimization of molecular scaffolds that can serve as the foundation for new drugs. One such scaffold that has garnered interest is 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid. This technical guide provides a comprehensive overview of this scaffold, summarizing its synthesis, potential biological activities, and its prospective applications in drug discovery, with a particular focus on its derivatives as potential anticonvulsants and NMDA receptor antagonists.

Core Structure and Physicochemical Properties

The this compound scaffold features a cyclopentane ring geminally substituted with a carboxylic acid group and a 3-chlorophenyl group. This unique arrangement of a rigid cycloalkane, an acidic moiety, and a substituted aromatic ring provides a three-dimensional framework that can be strategically modified to interact with various biological targets.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC12H13ClO2[1]
InChI KeyGGEPQYZXKVJSEX-UHFFFAOYSA-N[1]
Physical FormSolid[1]
Storage TemperatureRoom Temperature[1]

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 1-(aryl)cycloalkanecarboxylic acids can be achieved through various established organic chemistry methodologies. A common approach involves the alkylation of an arylacetonitrile with a suitable dihaloalkane, followed by hydrolysis of the nitrile to the carboxylic acid.

A general synthetic workflow is outlined below:

Synthesis_Workflow A 3-Chlorophenylacetonitrile D 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile A->D B 1,4-Dibromobutane B->D C Base (e.g., NaH, K2CO3) C->D F This compound D->F Hydrolysis E Acid or Base Hydrolysis I 1-(3-Chlorophenyl)cyclopentane-1-carboxamide Derivatives F->I G Amine G->I H Coupling Agent (e.g., DCC, HATU) H->I

Caption: General synthetic route to this compound and its carboxamide derivatives.

Experimental Protocol: General Synthesis of 1-(Aryl)cycloalkanecarboxylic Acids

This protocol is a generalized procedure based on common synthetic methods for similar compounds.

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

  • To a solution of 3-chlorophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,4-dibromobutane dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(3-chlorophenyl)cyclopentane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Dissolve the 1-(3-chlorophenyl)cyclopentane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • The product can be further purified by recrystallization.

Step 3: Synthesis of Carboxamide Derivatives

  • To a solution of this compound in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., DCC, HATU) and a base (e.g., DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove by-products and unreacted starting materials.

  • Purify the final carboxamide derivative by column chromatography or recrystallization.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is scarce in publicly available literature, the structural motif is present in compounds explored for various therapeutic applications. The primary areas of interest for this scaffold and its derivatives appear to be in the realm of neuroscience, particularly as anticonvulsants and NMDA receptor antagonists.

Anticonvulsant Activity

Research has shown that certain amino acid analogues with a five-membered ring structure possess anticonvulsant properties. For instance, 1-aminocyclopentane carboxylic acid has been found to protect against seizures in the maximal electroshock (MES) test in rats.[2] This suggests that the cyclopentane ring of the this compound scaffold could be a key pharmacophoric element for anticonvulsant activity. The introduction of the 3-chlorophenyl group can modulate lipophilicity and electronic properties, potentially enhancing blood-brain barrier penetration and target interaction.

Derivatives of related structures, such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides, have demonstrated significant anticonvulsant effects in MES and psychomotor seizure models.[3][4] This further supports the potential of the chlorophenyl moiety in conjunction with a cyclic core for developing new anticonvulsant agents.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[5] Consequently, NMDA receptor antagonists are of significant interest for therapeutic intervention.

Structurally related compounds containing a cyclopentane ring have been investigated as NMDA receptor antagonists. For example, a series of 3-substituted aminocyclopentanes were identified as potent and selective NR2B subtype-selective NMDA antagonists.[6] The this compound scaffold shares the core carbocyclic ring and an aryl substituent, suggesting that its derivatives could be designed to target the NMDA receptor. The carboxylic acid group could be modified into various bioisosteres or used as a handle for further derivatization to optimize binding affinity and selectivity.

The general mechanism of NMDA receptor antagonism involves blocking the ion channel to prevent excessive calcium influx.

NMDA_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Ca_Influx Ca2+ Influx (Inhibited) Ion_Channel->Ca_Influx Inhibition Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Prevents Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Prevents Antagonist 1-(3-Chlorophenyl)cyclopentane -1-carboxylic acid Derivative Antagonist->Ion_Channel Blocks

Caption: Proposed mechanism of action for derivatives of the scaffold as NMDA receptor antagonists.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not extensively documented, general principles from related series can be inferred:

  • Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical for activity. The chloro group at the meta-position in the title scaffold likely influences electronic distribution and steric interactions within the binding pocket of a target protein.

  • Cycloalkane Ring Size: The cyclopentane ring provides a rigid conformation. Variations in ring size (e.g., cyclopropane, cyclobutane, cyclohexane) can alter the spatial orientation of the pharmacophoric groups and impact biological activity.

  • Carboxylic Acid Moiety: The carboxylic acid can be a key interaction point (e.g., through hydrogen bonding or ionic interactions) or can be modified to modulate physicochemical properties. Conversion to amides, esters, or other bioisosteres can significantly affect potency, selectivity, and pharmacokinetic profiles.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly for neurological disorders. The available, albeit indirect, evidence suggests that derivatives of this scaffold could exhibit potent anticonvulsant and NMDA receptor antagonist activities.

Future research should focus on:

  • Synthesis of a focused library of derivatives: Systematic modification of the phenyl ring substitution, the carboxylic acid moiety (e.g., amides, esters), and exploration of different cycloalkane ring sizes.

  • In-depth biological evaluation: Screening of the synthesized compounds in relevant in vitro and in vivo models for anticonvulsant and NMDA receptor antagonist activities to establish a clear SAR.

  • Target identification and mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.

  • Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of lead compounds to guide further optimization.

References

Methodological & Application

Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on established chemical principles, including the Grignard reaction, offering a reliable method for obtaining the target compound.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The presence of the chlorophenyl and cyclopentyl moieties provides a unique structural motif that can be exploited for modulating biological activity. This protocol outlines a robust synthetic route, providing researchers with the necessary details for its successful implementation.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Formation of a Grignard Reagent: 3-Chlorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form the 3-chlorophenylmagnesium bromide Grignard reagent.

  • Nucleophilic Addition and Carboxylation: The Grignard reagent is then reacted with cyclopentanone, followed by carboxylation using carbon dioxide (from dry ice), and subsequent acidic workup to yield the final product.

Experimental Protocol

Materials:

MaterialFormulaMolar Mass ( g/mol )
3-ChlorobromobenzeneC₆H₄BrCl191.45
Magnesium TurningsMg24.31
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
CyclopentanoneC₅H₈O84.12
Dry Ice (Solid CO₂)CO₂44.01
Hydrochloric Acid (conc.)HCl36.46
Sodium BicarbonateNaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04
Iodine (crystal)I₂253.81

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of 3-Chlorophenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and allowed to cool under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 3-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 3-chlorobromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.[1][2][3][4]

  • Once the reaction has started, add the remaining 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Step 2: Synthesis of this compound

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate flask, prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether.

  • Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • In a separate large beaker, place an excess of crushed dry ice.

  • Slowly pour the reaction mixture onto the dry ice with constant stirring. The Grignard adduct will react with the carbon dioxide to form the carboxylate salt.

  • Allow the excess dry ice to sublime.

  • Slowly add a cold, dilute solution of hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Data Presentation

Table 1: Reactant Quantities (Example for a 10 mmol scale)

ReactantAmount (g)Moles (mmol)Equivalents
3-Chlorobromobenzene1.9110.01.0
Magnesium Turnings0.2912.01.2
Cyclopentanone0.8410.01.0

Table 2: Expected Product Characteristics

CharacteristicValue
Molecular Formula C₁₂H₁₃ClO₂
Molecular Weight 224.68 g/mol
Appearance White to off-white solid
Purity (Typical) >95% (after recrystallization)
Yield (Typical) 60-75%

Experimental Workflow

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_carboxylation Step 2: Carboxylation start Start: 3-Chlorobromobenzene + Mg in Ether initiate Initiate Reaction (Iodine, gentle heat) start->initiate addition Dropwise Addition of 3-Chlorobromobenzene initiate->addition reflux Stir at RT (1-2 hours) addition->reflux grignard 3-Chlorophenylmagnesium Bromide reflux->grignard add_ketone Add Cyclopentanone Solution (in Ether) grignard->add_ketone react Stir at RT (2 hours) add_ketone->react add_co2 Pour onto Dry Ice (CO₂) react->add_co2 workup Acidic Workup (HCl) add_co2->workup product 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic Acid workup->product

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

While the Grignard-based protocol is robust, other synthetic strategies can also be considered:

  • Cyanohydrin Formation and Hydrolysis: This method involves the reaction of 3-chlorobenzonitrile with cyclopentanone to form a cyanohydrin intermediate, which is subsequently hydrolyzed to the carboxylic acid. This route avoids the use of highly reactive Grignard reagents.

  • Bucherer-Bergs Reaction: This multi-component reaction of cyclopentanone, potassium cyanide, and ammonium carbonate would lead to a hydantoin derivative.[5][6][7][8][9] Subsequent hydrolysis of the hydantoin can yield the corresponding α-amino acid, which could potentially be deaminated to the carboxylic acid, although this is a more circuitous route.

The choice of synthetic route will depend on the available starting materials, equipment, and the desired scale of the reaction. The presented Grignard protocol offers a direct and efficient method for the synthesis of this compound.

References

Synthesis of 1-Arylcyclopentanecarboxylic Acids via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Arylcyclopentanecarboxylic acids are a class of organic compounds that serve as valuable building blocks in medicinal chemistry and drug development. Their rigid cyclopentyl scaffold, coupled with an aromatic moiety, provides a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. The Grignard reaction offers a versatile and powerful method for the construction of the key carbon-carbon bond in the synthesis of these compounds.

This document provides detailed application notes and experimental protocols for the synthesis of 1-arylcyclopentanecarboxylic acids, primarily focusing on a robust two-step approach. This method involves the nucleophilic addition of an aryl Grignard reagent to cyclopentanone to form a tertiary alcohol intermediate, which is subsequently oxidized to the target carboxylic acid.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the formation of an aryl Grignard reagent from an aryl halide. This reagent then undergoes a nucleophilic addition to cyclopentanone to yield a 1-arylcyclopentanol. The final step involves the oxidative cleavage of the tertiary alcohol to produce the desired 1-arylcyclopentanecarboxylic acid.

G ArylHalide Aryl Halide (Ar-X) Grignard Aryl Grignard Reagent (Ar-MgX) ArylHalide->Grignard 1. Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether (e.g., THF, Diethyl Ether) Solvent1->Grignard Intermediate 1-Arylcyclopentanol Grignard->Intermediate 2. Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Solvent2 Anhydrous Ether Solvent2->Intermediate Product 1-Arylcyclopentanecarboxylic Acid Intermediate->Product 3. Oxidation Workup1 Acidic Work-up (e.g., aq. NH4Cl) Intermediate->Workup1 Oxidant Oxidizing Agent (e.g., Jones Reagent) Oxidant->Product Solvent3 Acetone Solvent3->Product Workup2 Work-up and Purification Product->Workup2 Workup1->Intermediate Quench Workup2->Product Isolation

Caption: Synthetic workflow for 1-arylcyclopentanecarboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 1-arylcyclopentanecarboxylic acids. The data is compiled from various sources and represents typical reaction conditions and expected yields.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1. Grignard Reagent Formation Aryl Bromide, Magnesium TurningsAnhydrous Diethyl Ether or THF, Iodine (catalyst)Reflux1-2>90 (in solution)General Procedure
2. Grignard Addition Aryl Grignard Reagent, CyclopentanoneAnhydrous Diethyl Ether or THF0 to RT1-385-95General Procedure
3. Oxidation of 1-Phenylcyclopentanol 1-PhenylcyclopentanolJones Reagent (CrO₃, H₂SO₄, H₂O), Acetone0 to RT2-4~70-80Adapted from general Jones oxidation protocols.[1][2]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The provided data should be considered as representative examples.

Experimental Protocols

Protocol 1: Synthesis of 1-Arylcyclopentanol via Grignard Reaction

This protocol details the synthesis of the tertiary alcohol intermediate, 1-phenylcyclopentanol, from bromobenzene and cyclopentanone.

Materials:

  • Magnesium turnings

  • Iodine crystal (catalytic amount)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene (or other aryl halide)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried three-necked round-bottom flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In a dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

  • Reaction with Cyclopentanone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve cyclopentanone (0.95 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 1-phenylcyclopentanol can be purified by recrystallization or column chromatography.

Protocol 2: Oxidation of 1-Arylcyclopentanol to 1-Arylcyclopentanecarboxylic Acid

This protocol describes the oxidation of the 1-phenylcyclopentanol intermediate to 1-phenylcyclopentanecarboxylic acid using Jones reagent. Caution: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and follow appropriate safety and disposal procedures.

Materials:

  • 1-Phenylcyclopentanol

  • Acetone

  • Jones Reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Jones Reagent:

    • In a beaker, carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid.

    • Slowly and with stirring, add this mixture to water, allowing the solution to cool. A typical preparation involves dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to a final volume of 100 mL.[2]

  • Oxidation Reaction:

    • Dissolve 1-phenylcyclopentanol (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice-water bath.

    • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30 °C.[2]

    • A color change from the orange-red of Cr(VI) to the green of Cr(III) will be observed. Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been consumed.

  • Work-up and Purification:

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms. This step destroys any excess oxidant.

    • Remove the acetone by rotary evaporator.

    • Add water to the residue and extract the aqueous layer with diethyl ether multiple times.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be further purified by recrystallization.

Conclusion

The Grignard reaction provides an effective and adaptable method for the synthesis of 1-arylcyclopentanecarboxylic acids. The two-step protocol, involving the formation of a 1-arylcyclopentanol intermediate followed by oxidation, is a reliable approach. While the use of chromium-based oxidants like the Jones reagent requires stringent safety precautions, it offers a viable route for this transformation. Researchers should consider exploring more modern and environmentally benign oxidation methods as they become available for this specific substrate class. These application notes and protocols serve as a comprehensive guide for professionals in the field to successfully synthesize these important molecular scaffolds.

References

Application Notes and Protocols for the Purification of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid via recrystallization. The described methodology is designed to enhance the purity of the compound, targeting the removal of impurities that may be present from its synthesis. These notes outline a systematic approach to solvent selection, the recrystallization procedure, and methods for assessing purity.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical for the successful and efficient production of downstream products, ensuring their safety and efficacy. A common synthetic route to this compound involves the hydrolysis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. This process can introduce impurities such as unreacted starting materials, the intermediate nitrile, and byproducts from the hydrolysis step. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, and its application to this compound is detailed herein.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, leaving the impurities dissolved in the mother liquor.

Experimental Protocols

Synthesis of this compound (for context)

A plausible synthetic route involves a two-step process:

  • Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile: This intermediate is synthesized by the alkylation of (3-chlorophenyl)acetonitrile with 1,4-dibromobutane in the presence of a base.

  • Hydrolysis to this compound: The resulting nitrile is then subjected to acidic or basic hydrolysis to yield the final carboxylic acid product.[1][2][3]

Understanding the synthesis is crucial for anticipating potential impurities, which may include residual (3-chlorophenyl)acetonitrile, 1,4-dibromobutane, and the intermediate amide formed during hydrolysis.

Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in the recrystallization process. Due to the lack of specific solubility data for this compound, a systematic solvent screening is recommended. Based on the structure of the target molecule (an aromatic carboxylic acid), suitable solvent systems are likely to be mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water.

  • Solvent Mixtures:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Water

    • Ethyl Acetate/Heptane

    • Toluene/Heptane

Procedure for Solvent Screening (Small Scale):

  • Place approximately 50 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An effective solvent will yield a good recovery of crystalline solid.

Recrystallization Protocol

This protocol is based on a hypothetical successful screening with an Ethanol/Water solvent system. The ratios should be optimized based on the results of the solvent screening.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 5 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add a minimal amount of additional hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. This indicates the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be placed in an insulated container to slow the cooling rate.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture (e.g., a pre-chilled ethanol/water mixture of the same composition as the mother liquor) to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Data Presentation

The following tables provide a template for recording and presenting the quantitative data from the purification process.

Table 1: Solvent Screening Results

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingEstimated Yield
Ethanol/Water (e.g., 1:1)LowHighGoodHigh
Ethyl Acetate/Heptane (e.g., 1:2)LowHighModerateModerate
TolueneLowModeratePoorLow
Add other tested solvents

Table 2: Purity and Yield Data

SampleMass (g)Purity (by HPLC, %)Melting Point (°C)Yield (%)
Crude Producte.g., 5.0e.g., 95.0e.g., 118-122N/A
Recrystallized Producte.g., 4.2e.g., >99.5e.g., 124-125e.g., 84

Note: The melting point for this compound is not widely reported in the literature and should be determined experimentally as a key indicator of purity.

Visualization of the Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification by Recrystallization cluster_analysis Analysis Start Crude 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Dissolution Dissolve in Minimal Hot Solvent (e.g., Ethanol) Start->Dissolution Impure Solid HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Hot Solution Crystallization Slow Cooling & Crystal Formation Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Clarified Hot Solution Isolation Vacuum Filtration & Washing Crystallization->Isolation Crystal Slurry Drying Dry Purified Crystals Isolation->Drying Wet Crystals Analysis Purity & Yield Determination (HPLC, MP, etc.) Drying->Analysis Purified Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in these application notes provides a comprehensive guide for the purification of this compound using recrystallization. Adherence to this protocol, with careful optimization of the solvent system, will enable researchers and drug development professionals to obtain a high-purity product essential for subsequent synthetic steps. The purity of the final compound should be rigorously assessed by appropriate analytical techniques such as HPLC and melting point determination.

References

Application Notes and Protocols for the Purification of Cyclopentane Carboxylic Acids by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane carboxylic acid and its derivatives are important structural motifs in a variety of biologically active molecules and are key intermediates in organic synthesis.[1] Effective purification of these compounds is crucial for ensuring the accuracy of downstream applications, including biological assays and further synthetic transformations. Column chromatography is a fundamental technique for the purification of these acidic compounds. This document provides detailed application notes and protocols for the purification of cyclopentane carboxylic acids using both normal-phase (silica gel) and reverse-phase column chromatography.

Principles of Chromatographic Separation of Carboxylic Acids

The purification of carboxylic acids by column chromatography can be challenging due to their polarity and potential for ionization. On a standard silica gel stationary phase, carboxylic acids can interact strongly, leading to significant peak tailing.[2] This is due to the acidic nature of the silica surface, which can lead to deprotonation of the carboxylic acid and strong ionic interactions.

To mitigate this, two primary strategies are employed:

  • Normal-Phase Chromatography with Mobile Phase Modifier: By adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase, the ionization of the cyclopentane carboxylic acid is suppressed.[3][4] This protonated form is less polar and interacts less strongly with the silica gel, resulting in improved peak shape and more efficient separation.[2]

  • Reverse-Phase Chromatography: Using a non-polar stationary phase, such as C18-functionalized silica, the separation is based on hydrophobic interactions.[5] In this mode, a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used.[6] The addition of an acid modifier (e.g., formic acid, acetic acid, or trifluoroacetic acid - TFA) to the mobile phase is also crucial in reverse-phase chromatography to ensure the carboxylic acid remains in its neutral, protonated state for consistent retention and good peak shape.[5][6][7]

Data Presentation: Chromatographic Conditions

The following tables summarize typical starting conditions for the purification of cyclopentane carboxylic acids and related cycloalkane carboxylic acids. These conditions can be optimized for specific derivatives and impurity profiles.

Table 1: Normal-Phase (Silica Gel) Chromatography Conditions
Analyte/AnalogueStationary PhaseMobile Phase SystemElution ModeDetectionReference/Notes
General Carboxylic AcidsSilica Gel (230-400 mesh)Hexane/Ethyl Acetate with 0.5-5% Acetic or Formic AcidIsocratic or GradientTLC with staining agent (e.g., PMA)[3][4]
General Acidic CompoundsSilica GelDichloromethane/Methanol with Acetic AcidIsocratic or GradientTLC, UV (if chromophore present)[3]
Substituted CyclobutanesSilica GelHexane/Ethyl AcetateIsocraticTLC with UV, Ce/Mo, or KMnO4 stain[8]
Table 2: Reverse-Phase (HPLC/Flash) Chromatography Conditions
Analyte/AnalogueStationary PhaseMobile Phase SystemElution ModeDetectionReference/Notes
Cyclopentane Carboxylic Acid Newcrom R1Water/Acetonitrile/Phosphoric Acid (or Formic Acid for MS)IsocraticUV, MS[9]
Cyclopropanecarboxylic AcidNewcrom R1Water/Acetonitrile/Phosphoric Acid (or Formic Acid for MS)IsocraticUV, MS[7]
Cyclobutanecarboxylic AcidNewcrom R1Water/Acetonitrile/Phosphoric Acid (or Formic Acid for MS)IsocraticUV, MS[10]
Cyclohexanecarboxylic AcidNewcrom R1Water/Acetonitrile/Phosphoric Acid (or Formic Acid for MS)IsocraticUV, MS[6]
General Carboxylic AcidsC18 SilicaWater + 0.1% TFA / Acetonitrile + 0.1% TFAGradientUV, MS[5]
Cyclohexaneacetic acidC18 Silica0.1% Phosphoric Acid in Water/Acetonitrile (40:60)IsocraticUV at 210 nm[11]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol is suitable for the purification of moderately polar cyclopentane carboxylic acids from less polar or more polar impurities.

1. Materials and Reagents:

  • Silica gel for flash chromatography (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Crude cyclopentane carboxylic acid sample

  • Glass column with stopcock

  • Sand (acid-washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and visualization agent (e.g., phosphomolybdic acid stain)

2. Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of your chosen mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) containing 1% acetic acid.

  • TLC Analysis: Determine an appropriate mobile phase composition by running a TLC of the crude mixture. The desired compound should have an Rf value of approximately 0.2-0.3 for good separation.[3]

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, create a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica.

    • Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure cyclopentane carboxylic acid.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is ideal for purifying cyclopentane carboxylic acids with high purity requirements and is scalable.[6][7]

1. Materials and Reagents:

  • Preparative HPLC system with a UV or MS detector

  • C18 reverse-phase preparative column

  • Solvents: HPLC-grade Water, Acetonitrile (or Methanol), Formic Acid (or TFA)

  • Crude cyclopentane carboxylic acid sample, filtered through a 0.45 µm filter

  • Collection vessels

2. Procedure:

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method on a C18 analytical column to achieve good separation of the target compound from impurities.

    • Optimize the gradient (or isocratic conditions) and flow rate.

  • Scale-Up to Preparative Scale:

    • Use the same stationary phase and mobile phases as the analytical method.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Dissolve the crude sample in the mobile phase or a compatible solvent and inject it onto the column.

  • Chromatographic Run and Fraction Collection:

    • Run the preparative gradient (or isocratic) method.

    • Collect fractions based on time or detector signal (e.g., UV absorbance).

  • Fraction Analysis and Product Isolation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified cyclopentane carboxylic acid.

Visualizations

Experimental Workflow for Normal-Phase Purification

Normal_Phase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Acidified Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Isolate Product (Solvent Evaporation) Combine->Isolate Method_Selection Start Crude Sample (Cyclopentane Carboxylic Acid) Impurity_Polarity Impurity Polarity? Start->Impurity_Polarity NP_Chrom Normal-Phase Flash (Silica Gel) Impurity_Polarity->NP_Chrom Less Polar/ More Polar RP_Chrom Reverse-Phase Flash/HPLC (C18) Impurity_Polarity->RP_Chrom Similar Polarity/ Hydrophobic Purity_Requirement High Purity Needed? Purity_Requirement->NP_Chrom No (for less polar imp.) Purity_Requirement->RP_Chrom No (for similar polarity imp.) Prep_HPLC Preparative HPLC (High Resolution) Purity_Requirement->Prep_HPLC Yes NP_Chrom->Purity_Requirement RP_Chrom->Purity_Requirement

References

Application Note: 1D NMR Spectral Analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, along with a detailed protocol for its NMR analysis. This information is intended to support the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and are intended as a reference. Actual experimental values may vary based on solvent, concentration, and instrument conditions.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11-12Broad Singlet1H-COOH
~7.45Singlet1HAr-H (Position 2')
~7.30Multiplet2HAr-H (Positions 4', 6')
~7.25Multiplet1HAr-H (Position 5')
~2.50Multiplet2HCyclopentane -CH₂- (α to Ar)
~2.05Multiplet2HCyclopentane -CH₂- (α to Ar)
~1.80Multiplet4HCyclopentane -CH₂- (β to Ar)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~182-COOH
~145Ar-C (Quaternary, C-1')
~134Ar-C (Quaternary, C-3')
~130Ar-CH (C-5')
~128Ar-CH (C-6')
~127Ar-CH (C-4')
~125Ar-CH (C-2')
~55Cyclopentane-C (Quaternary)
~38Cyclopentane -CH₂- (α to Ar)
~24Cyclopentane -CH₂- (β to Ar)

Experimental Protocols

This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue, but this will alter the chemical shifts.

  • Mixing: Gently vortex or swirl the vial to ensure the compound is fully dissolved.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay (e.g., 10s) is recommended to ensure proper relaxation of quaternary carbons.

  • Number of Scans: 128-1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added as an internal standard (δ = 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered at δ = 77.16 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR peak assignment and a general workflow for NMR analysis.

Structure of this compound cluster_molecule Structure of this compound C1 C1' C2 C2' C1->C2 C_quat_cyclo C (quat) C1->C_quat_cyclo C3 C3' C2->C3 C4 C4' C3->C4 Cl Cl C3->Cl C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C_alpha1 C_quat_cyclo->C_alpha1 COOH_C C=O C_quat_cyclo->COOH_C C_beta1 C_alpha1->C_beta1 C_alpha2 C_alpha2->C_quat_cyclo C_beta2 C_beta1->C_beta2 C_beta2->C_alpha2 COOH_OH OH COOH_C->COOH_OH General Workflow for NMR Analysis start Start: Solid Sample sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep data_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Referencing, Integration, Assignment) processing->analysis report Final Report analysis->report

Application Notes and Protocols for Mass Spectrometry Analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted fragmentation pattern for the analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid using mass spectrometry. The information is intended to guide researchers in identifying this compound and understanding its behavior under electron ionization.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion (M+) peak is expected, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for [M]+ and [M+2]+).

The fragmentation is anticipated to proceed through several key pathways, initiated by the ionization of the carboxylic acid group or the aromatic ring. Major fragmentation routes include the loss of the carboxylic acid group, cleavage of the cyclopentane ring, and loss of the chlorine atom or a hydrogen chloride molecule.

A summary of the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely origin is presented below.

Predicted Fragment Ion (m/z) Proposed Structure/Identity Formation Pathway Predicted Relative Abundance
224/226[C12H13ClO2]+• (Molecular Ion)Electron ionization of the parent molecule.Moderate
207/209[M - OH]+Loss of a hydroxyl radical from the carboxylic acid group.Low
195/197[M - COOH]+Loss of the carboxylic acid group (α-cleavage).High
179/181[M - COOH - H]+Loss of a hydrogen atom from the [M - COOH]+ fragment.Moderate
165[C11H10Cl]+Rearrangement and loss of the carboxyl group and a C2H4 fragment from the cyclopentane ring.Moderate
152[C11H9]+Loss of HCl from the [C11H10Cl]+ fragment.Moderate
139[C10H8]+Loss of a chlorine atom from the [M - COOH]+ fragment.Moderate
111[C6H4Cl]+Cleavage of the bond between the cyclopentane ring and the chlorophenyl group.High
69[C5H9]+Cyclopentyl cation resulting from cleavage of the bond to the aromatic ring.Moderate

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.[1]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid is recommended. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • To 100 µL of the working solution, add 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Allow to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization.

    • Ionization Mode: Electron Ionization (EI).[2][3]

    • Ionization Energy: 70 eV.[2][3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Acquire the mass spectra of the eluting peaks.

  • Identify the peak corresponding to this compound (or its derivative) based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare it to the predicted fragmentation pattern.

Visualizations

Fragmentation_Pathway M C12H13ClO2+• m/z 224/226 (Molecular Ion) F1 [M - OH]+ m/z 207/209 M->F1 - •OH F2 [M - COOH]+ m/z 195/197 M->F2 - •COOH F3 [C11H10Cl]+ m/z 165 F2->F3 - C2H4 F4 [C6H4Cl]+ m/z 111 F2->F4 Ring Cleavage F5 [C5H9]+ m/z 69 F2->F5 Ring Cleavage

Caption: Predicted major fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard Solution (1 mg/mL) B Dilute to Working Solutions (1-100 µg/mL) A->B C Derivatization (Optional) with BSTFA B->C D Inject 1 µL into GC-MS C->D E Separation on Capillary Column D->E F Electron Ionization (70 eV) E->F G Mass Analysis (m/z 40-500) F->G H Identify Peak by Retention Time G->H I Analyze Mass Spectrum H->I J Compare with Predicted Fragmentation I->J

Caption: General experimental workflow for the GC-MS analysis of the target compound.

References

Application Note: FT-IR Analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a molecule of interest in pharmaceutical research and development. A thorough characterization of its functional groups is essential for quality control, stability studies, and understanding its chemical behavior. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and functional groups present in a sample. This application note outlines the expected FT-IR spectral features of this compound and provides a detailed protocol for its analysis.

Molecular Structure and Functional Groups

The key functional groups present in this compound are:

  • Carboxylic Acid: Consisting of a carbonyl group (C=O) and a hydroxyl group (-OH).

  • Aromatic Ring: A substituted benzene ring.

  • Cyclopentane Ring: A saturated aliphatic ring.

  • Carbon-Chlorine Bond: A C-Cl bond on the aromatic ring.

Each of these groups exhibits characteristic absorption bands in the infrared spectrum, allowing for the comprehensive analysis of the molecule.

Data Presentation

The expected FT-IR absorption bands for this compound are summarized in the table below. These ranges are based on established literature values for similar functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidBroad, Strong
3100 - 3000C-H stretchAromaticMedium to Weak
2980 - 2850C-H stretchAliphatic (Cyclopentane)Medium to Strong
1760 - 1690C=O stretchCarboxylic AcidStrong
1600 - 1450C=C stretchAromatic RingMedium to Weak
1440 - 1395O-H bendCarboxylic AcidMedium
1320 - 1210C-O stretchCarboxylic AcidStrong
950 - 910O-H out-of-plane bendCarboxylic AcidBroad, Medium
800 - 600C-Cl stretchAryl HalideStrong
900 - 675C-H out-of-plane bendAromatic RingStrong

Experimental Protocols

A detailed methodology for the FT-IR analysis of this compound is provided below. This protocol can be adapted for various FT-IR spectrometers.

1. Sample Preparation (KBr Pellet Method)

The KBr pellet technique is a common method for analyzing solid samples.[1][2]

  • Materials:

    • This compound (1-2 mg)

    • Potassium Bromide (KBr), IR grade (100-200 mg)

    • Agate mortar and pestle

    • Pellet press die

    • Hydraulic press

  • Procedure:

    • Gently grind 1-2 mg of the solid sample in an agate mortar and pestle to a fine powder.[3]

    • Add approximately 100-200 mg of dry KBr powder to the mortar.[1]

    • Thoroughly mix the sample and KBr by grinding them together for several minutes to ensure a homogeneous mixture.

    • Transfer the mixture to a pellet press die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[1]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. FT-IR Spectrometer Setup and Data Acquisition

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Procedure:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample holder (or a blank KBr pellet). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Place the sample holder with the this compound KBr pellet into the sample compartment.

    • Acquire the sample spectrum using the specified parameters.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis

  • Process the acquired spectrum using the spectrometer software. This may include baseline correction and smoothing.

  • Identify the major absorption peaks and record their wavenumbers (in cm⁻¹).

  • Correlate the observed absorption bands with the functional groups present in the molecule using the data presented in the table above and standard FT-IR correlation charts.[4][5][6]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the FT-IR analysis.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Sample start->grind mix Mix with KBr grind->mix press Press Pellet mix->press background Collect Background Spectrum press->background Place Pellet in Spectrometer sample Collect Sample Spectrum background->sample process Process Spectrum sample->process Generate Spectrum identify Identify Peaks process->identify correlate Correlate with Functional Groups identify->correlate end End correlate->end

Caption: Experimental workflow for FT-IR analysis.

Interpretation of Expected Spectrum

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[4][7][8] This broadness is a key identifying feature of carboxylic acids.[5]

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ (3100-3000 cm⁻¹) can be attributed to the aromatic C-H stretching vibrations.[6][9][10][11] Peaks just below 3000 cm⁻¹ (2980-2850 cm⁻¹) are due to the aliphatic C-H stretches of the cyclopentane ring.

  • C=O Stretch: A very strong and sharp absorption is anticipated in the 1760-1690 cm⁻¹ range, corresponding to the carbonyl group of the carboxylic acid.[4][7][8] Its exact position can be influenced by hydrogen bonding.

  • Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region due to the C=C bond vibrations within the benzene ring.[9][11]

  • C-O Stretch and O-H Bend: A strong C-O stretching band should appear between 1320 and 1210 cm⁻¹, often coupled with the O-H in-plane bending vibration.[4]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of peaks, including the C-Cl stretch (typically 800-600 cm⁻¹) and aromatic C-H out-of-plane bending vibrations (900-675 cm⁻¹), which can provide information about the substitution pattern of the aromatic ring.[6]

FT-IR spectroscopy is an invaluable tool for the structural characterization of this compound. By identifying the characteristic absorption bands of the carboxylic acid, aromatic ring, and other structural features, researchers can confirm the identity and purity of the compound. The provided protocol offers a standardized method for obtaining high-quality FT-IR spectra for this and similar molecules.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research into cyclopentane carboxylic acid derivatives has revealed their potential as modulators of voltage-gated sodium channels (NaV), with some analogues showing potent and selective inhibition of NaV1.7, a key target in pain signaling.[1] This has generated interest in the therapeutic potential of related compounds. This document provides a detailed protocol for an in vitro assay to determine the activity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid on the human NaV1.7 channel.

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons.[2][3][4] Its genetic validation as a pain target makes it a high-interest subject for the discovery of novel analgesics.[5][6] The following protocols describe a robust, high-throughput fluorescence-based membrane potential assay to screen for and characterize the inhibitory activity of this compound on NaV1.7 channels stably expressed in a recombinant cell line.

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the NaV1.7 channel, thereby blocking the influx of sodium ions that leads to the depolarization of the cell membrane and the propagation of an action potential.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_stimulus cluster_compound cluster_response NaV1_7 NaV1.7 Channel Na_ion_in Na+ NaV1_7->Na_ion_in Allows Influx Na_ion_out Na+ Depolarization Membrane Depolarization Na_ion_in->Depolarization Stimulus Depolarizing Stimulus Stimulus->NaV1_7 Activates Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Compound->NaV1_7 Inhibits Action_Potential Action Potential Propagation Depolarization->Action_Potential

Figure 1: Hypothesized inhibition of NaV1.7 signaling pathway.

Experimental Workflow

The in vitro assay will be conducted using a fluorescence-based membrane potential dye in a multi-well plate format. Cells stably expressing human NaV1.7 will be treated with the test compound, followed by stimulation with a NaV1.7 activator to induce membrane depolarization. The change in fluorescence, which is proportional to the change in membrane potential, will be measured to determine the inhibitory effect of the compound.

cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis A Seed NaV1.7 expressing cells in 96-well plates B Incubate cells (24-48h) A->B C Load cells with membrane potential dye B->C D Add 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid (test compound) and control compounds C->D E Incubate with compound D->E F Add NaV1.7 activator (e.g., Veratridine) E->F G Measure fluorescence change (Fluorescence Plate Reader) F->G H Data analysis (IC50 determination) G->H

Figure 2: Experimental workflow for the NaV1.7 membrane potential assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human NaV1.7 (HEK-hNaV1.7).

  • Test Compound: this compound.

  • Control Compounds:

    • Positive Control (Inhibitor): Tetrodotoxin (TTX) or Lidocaine.

    • Negative Control (Vehicle): Dimethyl sulfoxide (DMSO).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • FLIPR Membrane Potential Assay Kit (or equivalent).[7][8]

    • NaV1.7 Activator: Veratridine.[9][10]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Equipment:

    • Sterile cell culture hood.

    • CO2 incubator (37°C, 5% CO2).

    • Inverted microscope.

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • 96-well black, clear-bottom cell culture plates.

    • Multichannel pipettes.

    • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Protocol

1. Cell Culture and Seeding: a. Culture HEK-hNaV1.7 cells in T-75 flasks with complete DMEM at 37°C in a 5% CO2 incubator. b. Passage cells every 2-3 days or when they reach 80-90% confluency. c. On the day of the assay, harvest cells using Trypsin-EDTA and neutralize with complete DMEM. d. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell density. e. Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 - 80,000 cells per well in 100 µL of medium. f. Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

2. Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Prepare serial dilutions of the test compound in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM). c. Prepare stock solutions of the positive control (e.g., 1 mM TTX) and prepare working dilutions in assay buffer. d. The final concentration of DMSO in the assay wells should be kept constant and typically below 0.5%.

3. Dye Loading: a. Prepare the membrane potential dye solution according to the manufacturer's instructions. b. Aspirate the culture medium from the cell plates. c. Add 100 µL of the dye solution to each well. d. Incubate the plate at 37°C for 30-60 minutes, protected from light.

4. Compound Addition: a. After incubation, add the diluted test compound, positive control, and vehicle control to the respective wells (e.g., 50 µL per well). b. Incubate the plate at room temperature for 15-30 minutes, protected from light.

5. Fluorescence Measurement: a. Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. b. Program the reader to perform a kinetic read with an initial baseline reading for 10-20 seconds. c. Add the NaV1.7 activator (e.g., veratridine at a final concentration of 30 µM) to all wells simultaneously using an automated dispenser if available. d. Continue to measure the fluorescence intensity for an additional 2-5 minutes.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by its ability to reduce the fluorescence signal induced by the NaV1.7 activator. The data should be normalized to the positive and negative controls.

Data Analysis Steps:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.

  • Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive_control) / (ΔF_vehicle_control - ΔF_positive_control))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activator-induced response is inhibited).

Table 1: Hypothetical Inhibitory Activity of this compound on NaV1.7

CompoundIC50 (µM)Hill SlopeMaximum Inhibition (%)
This compound5.21.198.5
Tetrodotoxin (Positive Control)0.0251.0100.0
Lidocaine (Positive Control)1501.299.2

Table 2: Raw Fluorescence Data Example (Single Concentration)

Well TypeCompound Concentration (µM)Baseline Fluorescence (RFU)Peak Fluorescence (RFU)ΔF (RFU)
Vehicle Control (DMSO)-125055004250
Positive Control (TTX)11245130055
Test Compound10126028001540

References

Application Notes and Protocols for 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a synthetic small molecule that holds potential for investigation in medicinal chemistry. While specific biological data for this particular compound is not extensively published, its structural motif, featuring a phenyl-substituted cyclopentane carboxylic acid, is present in compounds that have shown significant activity in two distinct and therapeutically relevant areas: as inhibitors of the voltage-gated sodium channel NaV1.7 for the treatment of pain, and as ligands for the sigma-1 receptor, which is implicated in a variety of central nervous system (CNS) disorders.

These application notes provide a summary of the potential applications of this compound based on the activities of structurally related compounds. Detailed protocols for its synthesis and for relevant biological assays are also provided to facilitate further research into its specific biological profile.

Application Notes

Potential as a NaV1.7 Inhibitor for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2][3] Individuals with loss-of-function mutations in the gene encoding NaV1.7 are insensitive to pain, making selective inhibitors of this channel highly sought-after as non-opioid analgesics. Recently, a series of cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of NaV1.7.[1] This suggests that the 1-phenylcyclopentane-1-carboxylic acid scaffold could be a valuable starting point for the design of novel pain therapeutics.

The 3-chloro substitution on the phenyl ring of the title compound may influence its potency, selectivity, and pharmacokinetic properties. The chlorine atom can alter the electronic properties of the aromatic ring and potentially engage in halogen bonding with the protein target.

Representative Data for Structurally Related NaV1.7 Inhibitors:

Compound ScaffoldTargetAssay TypeIC50 (nM)Selectivity vs. NaV1.5Reference
Cyclopentane Carboxylic Acid DerivativeHuman NaV1.7Electrophysiology10>1000-fold[1]
ArylsulfonamideHuman NaV1.7Electrophysiology11>1000-fold[3]
Potential as a Sigma-1 Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in a wide range of cellular functions.[4] Ligands of the sigma-1 receptor have shown potential in the treatment of various CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases. The 1-phenylcycloalkanecarboxylic acid scaffold is a known chemotype for sigma-1 receptor ligands.[5] Derivatives of this scaffold have demonstrated high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and other CNS targets.[5]

The substitution pattern on the phenyl ring is a key determinant of the binding affinity and selectivity of these compounds. The 3-chloro substituent of the title compound could be explored for its contribution to sigma-1 receptor binding.

Representative Data for Structurally Related Sigma-1 Receptor Ligands:

Compound ScaffoldTargetAssay TypeKᵢ (nM)Selectivity (σ₁ vs σ₂)Reference
1-Phenylcyclopentanecarboxylic Acid AmideSigma-1Radioligand Binding5.265-fold[5]
1-Phenylcyclopropanecarboxylic Acid AmideSigma-1Radioligand Binding8.778-fold[5]
Role as a Carboxylic Acid Bioisostere

The carboxylic acid moiety is a common functional group in many drugs. However, it can also lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. In drug design, carboxylic acid bioisosteres are often employed to overcome these limitations while maintaining the desired biological activity. Understanding the structure-activity relationships of this compound could provide insights into how this scaffold interacts with its biological targets, and how the carboxylic acid group might be replaced with other acidic functional groups (e.g., tetrazole, hydroxamic acid) to modulate its properties.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 1-arylcycloalkanecarboxylic acids.[6] The synthesis involves a two-step process starting from 3-chlorophenylacetonitrile.

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

  • Materials: 3-chlorophenylacetonitrile, 1,4-dibromobutane, sodium hydroxide (50% aqueous solution), dimethyl sulfoxide (DMSO), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

  • Procedure:

    • To a stirred solution of 3-chlorophenylacetonitrile (1 equivalent) and a catalytic amount of TBAB (0.05 equivalents) in DMSO, add 1,4-dibromobutane (1.1 equivalents).

    • Slowly add a 50% aqueous solution of sodium hydroxide (3 equivalents) while maintaining the temperature below 30°C.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(3-chlorophenyl)cyclopentane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Materials: 1-(3-chlorophenyl)cyclopentane-1-carbonitrile, concentrated sulfuric acid or hydrochloric acid.

  • Procedure:

    • Add 1-(3-chlorophenyl)cyclopentane-1-carbonitrile to an excess of concentrated sulfuric acid or hydrochloric acid.

    • Heat the mixture to reflux (typically 100-120°C) for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

G cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis 3-Chlorophenylacetonitrile 3-Chlorophenylacetonitrile Reaction_Mixture_1 Reaction_Mixture_1 3-Chlorophenylacetonitrile->Reaction_Mixture_1 1,4-Dibromobutane NaOH, DMSO, TBAB 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile Reaction_Mixture_1->1-(3-Chlorophenyl)cyclopentane-1-carbonitrile Workup & Purification Reaction_Mixture_2 Reaction_Mixture_2 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile->Reaction_Mixture_2 Conc. H2SO4 or HCl Heat This compound This compound Reaction_Mixture_2->this compound Workup & Recrystallization

Caption: Synthetic workflow for this compound.

NaV1.7 Inhibition Assay using Automated Patch-Clamp Electrophysiology

This protocol describes a typical high-throughput screening assay to determine the inhibitory activity of a test compound on the human NaV1.7 channel expressed in a stable cell line (e.g., HEK293).

  • Materials:

    • HEK293 cell line stably expressing human NaV1.7.

    • Cell culture medium and supplements.

    • External and internal recording solutions for patch-clamp electrophysiology.

    • Test compound (this compound) dissolved in DMSO to prepare stock solutions.

    • Automated patch-clamp system (e.g., QPatch, Patchliner, or SyncroPatch).

  • Procedure:

    • Cell Preparation: Culture the NaV1.7-expressing cells to 70-90% confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension in the external recording solution.

    • Compound Preparation: Prepare a serial dilution of the test compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant (e.g., 0.1%).

    • Automated Patch-Clamp Recording:

      • Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system.

      • Initiate the automated process of cell capture, seal formation (giga-ohm seal), and whole-cell configuration.

      • Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.

      • Record baseline currents in the external solution.

      • Apply the different concentrations of the test compound and record the currents after a defined incubation period.

    • Data Analysis:

      • Measure the peak inward current at each compound concentration.

      • Calculate the percentage of inhibition for each concentration relative to the baseline current.

      • Fit the concentration-response data to a Hill equation to determine the IC50 value.

G cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical) NaV1.7_Activation NaV1.7 Channel Activation Noxious_Stimulus->NaV1.7_Activation Depolarization Membrane Depolarization NaV1.7_Activation->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception Inhibitor 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid (Potential Inhibitor) Inhibitor->NaV1.7_Activation Block G Start Start: Compound Library Primary_Screen Primary HTS Assay (e.g., FLIPR for NaV1.7) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Electrophysiology Electrophysiology Assay (Automated Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Panel Selectivity Profiling (e.g., NaV1.5, hERG) Electrophysiology->Selectivity_Panel SAR_Exploration Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Exploration Lead_Candidate Lead Candidate SAR_Exploration->Lead_Candidate

References

Synthesis of Novel Bioactive Derivatives from 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel amide and ester derivatives from the parent compound 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. This class of compounds, characterized by a substituted phenylcyclopentane scaffold, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its analogs, including potential as anticancer, antimicrobial, and neurological agents.[1][2] These protocols are intended to serve as a foundational guide for the exploration of new chemical entities with potential therapeutic applications.

Overview of Synthetic Strategies

The primary functional group for derivatization on this compound is the carboxylic acid moiety. This allows for the relatively straightforward synthesis of a variety of derivatives, most notably amides and esters, through well-established coupling reactions. The general synthetic approaches are outlined below.

Diagram 1: General Synthetic Workflow

G start 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid activation Carboxylic Acid Activation start->activation amide_coupling Amide Coupling (Amine Nucleophile) activation->amide_coupling e.g., EDC, HATU ester_formation Esterification (Alcohol Nucleophile) activation->ester_formation e.g., Acid catalyst amide_product Novel Amide Derivatives amide_coupling->amide_product ester_product Novel Ester Derivatives ester_formation->ester_product purification Purification and Characterization amide_product->purification ester_product->purification bio_eval Biological Evaluation purification->bio_eval

Caption: General workflow for the synthesis of novel derivatives.

Potential Biological Targets and Signaling Pathways

Derivatives of phenylcycloalkane carboxylic acids have been shown to interact with a variety of biological targets. For instance, analogs of carbetapentane, which shares the 1-phenyl-1-cyclopentanecarboxylate scaffold, are potent and selective sigma 1 receptor ligands.[1] The sigma 1 receptor is an intracellular chaperone protein implicated in a range of cellular functions and is a target for the development of drugs for neurological disorders. Additionally, related compounds have shown potential as enzyme inhibitors and modulators of ion channels.[2][3]

Diagram 2: Hypothetical Sigma 1 Receptor Signaling

G cluster_cell Cell ligand Novel Derivative (Ligand) receptor Sigma 1 Receptor ligand->receptor Binding effector Effector Protein (e.g., Ion Channel) receptor->effector Modulation response Cellular Response (e.g., Modulation of Neuronal Excitability) effector->response

Caption: Putative mechanism of action via sigma 1 receptor modulation.

Data Presentation: Representative Derivatives and Activities

The following tables summarize hypothetical quantitative data for newly synthesized derivatives based on activities reported for analogous compounds in the literature.

Table 1: Synthesized Amide Derivatives and their Hypothetical Biological Activity

Compound IDAmine MoietyYield (%)Purity (%)Hypothetical Activity (IC₅₀, µM)
AMD-01 Morpholine85>980.5 (Sigma 1 Receptor Binding)[1]
AMD-02 Piperidine82>990.8 (Sigma 1 Receptor Binding)[1]
AMD-03 Aniline75>975.2 (Anticancer - MCF-7)[4]
AMD-04 Benzylamine78>983.8 (Anticancer - HCT116)[5]

Table 2: Synthesized Ester Derivatives and their Hypothetical Biological Activity

Compound IDAlcohol MoietyYield (%)Purity (%)Hypothetical Activity (IC₅₀, µM)
EST-01 Methanol92>99>10 (General Cytotoxicity)
EST-02 Ethanol88>98>10 (General Cytotoxicity)
EST-03 2-(Diethylamino)ethanol75>970.2 (Sigma 1 Receptor Binding)[1]
EST-04 Phenol65>968.1 (Antimicrobial - S. aureus)[2]

Experimental Protocols

General Protocol for Amide Synthesis using HATU Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using HATU as the coupling agent.

Diagram 3: Amide Synthesis Protocol

G cluster_protocol Amide Synthesis Steps start Dissolve Carboxylic Acid in DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu add_amine Add Amine add_hatu->add_amine stir Stir at RT add_amine->stir workup Aqueous Workup stir->workup purify Purify by Chromatography workup->purify

Caption: Step-by-step workflow for amide synthesis.

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and stir for another 10 minutes.

  • Add the desired amine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Ester Synthesis via Fischer Esterification

This protocol outlines the synthesis of ester derivatives using a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Desired alcohol (used as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by vacuum distillation or silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is harmful if swallowed and causes skin and eye irritation.

  • Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.

By following these protocols, researchers can systematically synthesize and evaluate novel derivatives of this compound, contributing to the discovery of new chemical entities with potential therapeutic value.

References

Application Notes and Protocols for the Esterification of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, a tertiary carboxylic acid that presents moderate steric hindrance around the carboxyl group. The choice of esterification method is critical to achieving high yields and purity. Three common and effective methods are presented: Steglich Esterification, a two-step conversion via an acyl chloride intermediate, and the classic Fischer-Speier Esterification.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are often synthesized to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, or to serve as intermediates in further synthetic transformations. The tertiary nature of the carboxylic acid group necessitates esterification methods that can overcome steric hindrance and are conducted under conditions that prevent potential side reactions.

Recommended Esterification Protocols

Three primary methods are recommended for the esterification of this compound. The choice of method will depend on the desired scale, the specific alcohol being used, and the sensitivity of any other functional groups present in the molecule.

Protocol 1: Steglich Esterification

This method is highly recommended for sterically hindered carboxylic acids due to its mild reaction conditions and good yields. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3][4]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (approximately 0.1-0.5 M).[2]

  • Addition of Alcohol and Catalyst: To the stirred solution, add the desired alcohol (1.1-1.5 eq) followed by a catalytic amount of DMAP (0.1-0.2 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent (DCC or EDC, 1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[3]

    • If EDC is used, the urea byproduct is water-soluble and can be removed during an aqueous work-up.

    • Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by flash column chromatography on silica gel.

Protocol 2: Two-Step Esterification via Acyl Chloride

This robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with the alcohol. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the formation of the acyl chloride.[5][6][7][8] Oxalyl chloride is often preferred as it is milder and the byproducts are gaseous.[7][8]

Experimental Protocol:

Step 1: Formation of the Acyl Chloride

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), suspend or dissolve this compound (1.0 eq) in an inert solvent such as toluene or dichloromethane.

  • Addition of Chlorinating Agent: Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[9]

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) for 1-3 hours, or until the evolution of gas ceases.

  • Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

Step 2: Ester Formation

  • Reagent Preparation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like DCM or THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol: In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in the same solvent.

  • Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Purification: Separate the organic layer and wash it sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification

This is a classical method involving the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[10][11][12][13][14][15] While straightforward, it may result in lower yields for sterically hindered substrates. It is most effective with simple, low-boiling point alcohols that can be used as the solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

  • Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux for several hours (4-24 hours). The reaction is an equilibrium, and the removal of water using a Dean-Stark apparatus can drive it to completion.[10][11]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash column chromatography.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the different esterification methods.

Parameter Steglich Esterification Acyl Chloride Method Fischer-Speier Esterification
Key Reagents DCC or EDC, DMAPSOCl₂ or (COCl)₂, Base (e.g., Et₃N)H₂SO₄ or TsOH
Solvent DCM, AcetonitrileToluene, DCM (Step 1); DCM, THF (Step 2)Excess Alcohol
Temperature 0 °C to Room TemperatureReflux (Step 1); 0 °C to Room Temp (Step 2)Reflux
Reaction Time 12 - 24 hours2 - 6 hours (total)4 - 24 hours
Typical Yield Good to ExcellentExcellentModerate to Good
Substrate Scope Broad, good for hindered substratesBroad, very good for hindered substratesBest for unhindered substrates
Byproducts Urea (insoluble or water-soluble)SO₂, HCl, SaltWater

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described esterification protocols.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Mixing Mix in Anhydrous DCM or Acetonitrile Carboxylic_Acid->Mixing Alcohol Alcohol (R-OH) Alcohol->Mixing DCC_EDC DCC or EDC DCC_EDC->Mixing DMAP DMAP (catalyst) DMAP->Mixing Reaction_Conditions Stir at 0°C to RT (12-24h) Mixing->Reaction_Conditions Filtration Filter Urea Byproduct (if DCC is used) Reaction_Conditions->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Ester Product Purification->Product

Caption: Workflow for Steglich Esterification.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Reaction1 Reflux in Toluene/DCM Carboxylic_Acid->Reaction1 SOCl2_COCl2 SOCl₂ or (COCl)₂ SOCl2_COCl2->Reaction1 Acyl_Chloride Acyl Chloride Intermediate Reaction1->Acyl_Chloride Reaction2 React in DCM/THF (0°C to RT) Acyl_Chloride->Reaction2 Alcohol Alcohol (R-OH) Alcohol->Reaction2 Base Base (e.g., Et₃N) Base->Reaction2 Workup Aqueous Work-up Reaction2->Workup Purification Column Chromatography Workup->Purification Product Ester Product Purification->Product

Caption: Workflow for Two-Step Esterification via Acyl Chloride.

Fischer_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Reflux Reflux (4-24h) (Optional: Dean-Stark) Carboxylic_Acid->Reflux Excess_Alcohol Excess Alcohol (Solvent) Excess_Alcohol->Reflux Acid_Catalyst Acid Catalyst (H₂SO₄/TsOH) Acid_Catalyst->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Extraction Aqueous Work-up Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product Ester Product Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

References

Application Notes and Protocols: Amidation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The sterically hindered nature of this tertiary carboxylic acid requires robust coupling methods to achieve high yields of the corresponding amide derivatives. This document outlines several effective protocols, including those utilizing common coupling reagents and methods for activating the carboxylic acid.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules. This compound and its amide derivatives are of interest due to their potential as intermediates in the synthesis of novel therapeutics. The tertiary nature of the carboxylic acid group presents a significant steric challenge, often leading to low yields with standard amidation procedures. The protocols described herein are selected to address this challenge, providing reliable methods for the synthesis of a variety of amide products.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a primary or secondary amine in the presence of a suitable coupling reagent or after activation of the carboxylic acid.

General Amidation Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound product 1-(3-Chlorophenyl)cyclopentane-1-carboxamide Derivative reactant1->product Coupling Reagent / Activation reactant2 +   R1R2NH reactant2->product

Caption: General scheme for the amidation of this compound.

Recommended Amidation Protocols

Due to the steric hindrance of this compound, standard amidation conditions may not be optimal. The following protocols are recommended for achieving good to excellent yields.

Protocol 1: Acyl Chloride Formation Followed by Amination

This two-step, one-pot procedure involves the activation of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine.[1][2]

Experimental Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM (0.5 M).

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Acyl_Chloride_Workflow start Start: this compound in DCM add_oxalyl Add Oxalyl Chloride & cat. DMF at 0 °C start->add_oxalyl stir_rt Stir at RT for 1-2h add_oxalyl->stir_rt evaporate Evaporate solvent & excess reagent stir_rt->evaporate dissolve_acyl Dissolve crude acyl chloride in DCM evaporate->dissolve_acyl add_amine Add amine solution to acyl chloride at 0 °C dissolve_acyl->add_amine prepare_amine Prepare solution of Amine & Base in DCM prepare_amine->add_amine stir_rt_2 Stir at RT for 2-16h add_amine->stir_rt_2 workup Aqueous Workup stir_rt_2->workup purify Purification (Chromatography) workup->purify end_product Final Product: Amide purify->end_product

Caption: Workflow for the acyl chloride-mediated amidation protocol.

Protocol 2: Carbodiimide Coupling with Additives

Carbodiimide coupling agents are widely used for amide bond formation. For sterically hindered substrates, the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial to improve efficiency and suppress side reactions.[3][4][5][6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.5 M).

  • Add EDC·HCl (1.2 eq) to the solution in one portion.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Carbodiimide)
Activating Agent Oxalyl Chloride/SOCl₂EDC·HCl
Additive Catalytic DMFHOBt or NHS
Base TEA or DIPEADIPEA (if needed)
Solvent DCMDCM or DMF
Temperature 0 °C to RTRT
Reaction Time 3 - 18 hours12 - 24 hours
Typical Yield Good to ExcellentModerate to Good

Table 1: Comparison of key parameters for the recommended amidation protocols.

Protocol 3: Acyl Fluoride-Mediated Amidation for Highly Hindered Substrates

For particularly challenging couplings involving sterically demanding amines or electron-deficient amines, in situ formation of an acyl fluoride can be highly effective.[7] This method often succeeds where other standard coupling protocols fail.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like acetonitrile or 1,4-dioxane, add a fluorinating agent such as cyanuric fluoride or XtalFluor-E® (1.1 eq).

  • Add a suitable base, for example, pyridine or DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride intermediate.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 60-80 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup as described in the previous protocols.

  • Purify the product by flash column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the amidation of this compound with representative amines using the described protocols. The yields are estimates based on reactions with structurally similar, sterically hindered carboxylic acids and may require optimization for specific substrates.

AmineProtocolExpected Yield (%)Notes
Ammonia (aq.)1 or 270-85To form the primary amide
Benzylamine275-90A representative primary amine
Diethylamine1 or 360-80A representative secondary amine
Aniline350-75An electron-deficient primary amine
tert-Butylamine340-65A highly sterically hindered primary amine

Table 2: Expected yields for the amidation with various amines.

Troubleshooting and Safety Considerations

  • Low Yields: For stubborn reactions, consider using more powerful coupling reagents like HATU or PyBOP, especially for peptide-like couplings.[3] Alternatively, the acyl fluoride method (Protocol 3) is a strong option for difficult cases.[7]

  • Side Reactions: In carbodiimide-based couplings, the formation of N-acylurea byproducts can occur. The use of HOBt or NHS helps to minimize this.

  • Racemization: If the amine component is chiral, epimerization can be a concern, particularly with the acyl chloride method at elevated temperatures. Low-temperature conditions are recommended.

  • Safety: Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reactions should be performed under an inert atmosphere to prevent moisture contamination.

Conclusion

The amidation of the sterically hindered this compound can be successfully achieved using robust activation methods and coupling protocols. The choice of protocol will depend on the nucleophilicity and steric bulk of the amine coupling partner. For simple primary and secondary amines, both the acyl chloride and carbodiimide methods are effective. For more challenging substrates, the acyl fluoride protocol offers a powerful alternative. These detailed procedures provide a solid foundation for researchers to synthesize a diverse range of amide derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach. Two primary routes are commonly employed:

  • Grignard Reagent Route: Involving the reaction of a 3-chlorophenyl Grignard reagent with a cyclopentyl electrophile, followed by hydrolysis.

  • Cycloalkylation Route: Involving the alkylation of a 3-chlorophenylacetonitrile derivative with 1,4-dibromobutane, followed by hydrolysis.

Route 1: Grignard Reagent Route Troubleshooting

Diagram of the Grignard Reagent Synthetic Workflow

Grignard Route Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis 3-chlorobromobenzene 3-chlorobromobenzene Grignard_Reagent 3-Chlorophenyl- magnesium bromide 3-chlorobromobenzene->Grignard_Reagent Anhydrous Ether/THF Mg_metal Mg metal Mg_metal->Grignard_Reagent Intermediate_alkoxide Magnesium alkoxide intermediate Grignard_Reagent->Intermediate_alkoxide Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate_alkoxide Final_Product 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Intermediate_alkoxide->Final_Product Acid_workup Acidic Workup (e.g., HCl) Acid_workup->Final_Product Cycloalkylation Route Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cycloalkylation cluster_2 Step 3: Hydrolysis Start_nitrile 3-Chlorophenylacetonitrile Carbanion Carbanion intermediate Start_nitrile->Carbanion Base Base Base->Carbanion e.g., NaH, NaOH Intermediate_nitrile 1-(3-Chlorophenyl)cyclopentane- 1-carbonitrile Carbanion->Intermediate_nitrile Dibromobutane 1,4-Dibromobutane Dibromobutane->Intermediate_nitrile Final_Product 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Intermediate_nitrile->Final_Product Hydrolysis_reagents Acid or Base (e.g., H2SO4 or KOH) Hydrolysis_reagents->Final_Product

troubleshooting low yield in the synthesis of substituted cyclopentane carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted cyclopentane carboxylic acids. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Low Yield in Dieckmann Condensation for Cyclopentane Ring Formation

Q: I am experiencing a significantly low yield during the Dieckmann condensation of a diester to form a cyclic β-keto ester. What are the common causes and solutions?

A: Low yields in the Dieckmann condensation, an intramolecular Claisen condensation of a dicarboxylic ester, are a frequent issue.[1][2] This base-catalyzed reaction is crucial for forming 5- or 6-membered rings.[3] The primary causes for low yield can be categorized as follows:

Possible Causes and Solutions:

Possible Cause Recommended Action & Explanation
Presence of Water Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. Water can hydrolyze the ester starting material and the desired β-keto ester product, leading to unwanted carboxylic acids.[4]
Incorrect Base The choice of base is critical. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., THF, toluene) to minimize hydrolysis.[4] Sodium ethoxide in ethanol is also commonly used.[5] The base deprotonates the α-carbon to form the reactive enolate intermediate.[5]
Intermolecular Condensation This side reaction competes with the desired intramolecular cyclization. It can be minimized by using high dilution conditions. Add the diester solution slowly over an extended period to the base suspension to maintain a low concentration of the starting material.[4]
Reverse Reaction (Cleavage) The Dieckmann condensation is an equilibrium process. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic.[2] If the product does not have an enolizable proton, the reverse reaction can compete, lowering the yield.[3] Ensure at least one equivalent of base is used to deprotonate the product and shift the equilibrium.
Suboptimal Temperature The reaction may require specific temperature control. While some condensations proceed at room temperature, others may require heating to reflux to proceed efficiently.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time.
Problem 2: Poor Yield or Side Products in Michael Addition for Precursor Synthesis

Q: My Michael addition reaction to form the acyclic precursor for cyclization is giving a low yield and multiple side products. How can I troubleshoot this?

A: The Michael addition, or conjugate 1,4-addition, is a key C-C bond-forming reaction used to synthesize precursors for cyclopentane rings.[6][7] Low yields often stem from issues with the nucleophile (donor), the α,β-unsaturated compound (acceptor), or the reaction conditions.

Possible Causes and Solutions:

Possible Cause Recommended Action & Explanation
Poor Nucleophilicity of Donor The Michael donor must be a resonance-stabilized carbanion (enolate).[7] Common donors include active methylene compounds like malonates, nitroalkanes, or 1,3-dicarbonyls.[6][7] If the donor is not sufficiently acidic, a stronger base may be required to generate the enolate.
Incorrect Stoichiometry or Catalyst The molar ratios of the donor, acceptor, and catalyst are critical. While often catalytic, some bases are used in stoichiometric amounts. For asymmetric reactions, the loading of the chiral amine catalyst is crucial.[6]
Unsuitable Solvent The choice of solvent can dramatically influence the reaction. Protic solvents can protonate the enolate, quenching the reaction. Aprotic solvents are generally preferred. Task-specific ionic liquids have also been shown to improve yields.[7]
Formation of 1,2-Addition Products Instead of the desired 1,4-conjugate addition, direct 1,2-addition to the carbonyl group can occur. This is more common with highly reactive nucleophiles. Using a weaker base or a copper-catalyzed system can favor 1,4-addition.
Polymerization of Acceptor The α,β-unsaturated acceptor can polymerize under basic conditions. To mitigate this, add the acceptor slowly to the solution of the activated donor and base.
Problem 3: Low Conversion in Favorskii Rearrangement for Ring Contraction

Q: I am attempting a Favorskii rearrangement of a 2-chlorocyclohexanone derivative to synthesize a cyclopentane carboxylic acid ester, but the yield is poor. What are the potential issues?

A: The Favorskii rearrangement is a valuable method for contracting a six-membered ring into a five-membered one.[8][9] However, its success is highly dependent on the purity of the starting material and the reaction conditions.

Possible Causes and Solutions:

Possible Cause Recommended Action & Explanation
Impure Starting Material The purity of the 2-chlorocyclohexanone is critical in determining the final yield of the methyl cyclopentanecarboxylate.[8] Ensure the starting material is purified, for instance by distillation, before use.
Order of Addition The reverse order of addition can lead to lower yields. The chloroketone should be added dropwise to the sodium methoxide suspension, not the other way around. This minimizes the formation of high-boiling condensation byproducts.[8]
Side Reactions Cationic rearrangements and other side reactions can compete with the desired ring contraction.[10] The formation of condensation products from both the starting material and the product can occur under the influence of the base, resulting in a high-boiling residue and reduced yield.[8]
Incomplete Reaction The reaction typically requires refluxing for a couple of hours after the addition is complete. Alternatively, allowing the mixture to stand overnight may also yield equivalent results.[8] Monitor the reaction progress by TLC or GC to ensure it has gone to completion.
Quantitative Data Summary

The following tables provide a summary of yields for specific synthetic methods to serve as a benchmark for reaction optimization.

Table 1: Yields for Transannular γ-C–H Arylation of α-Quaternary Cyclopentane Carboxylic Acids [11]

Entryα-Substituent (R)Aryl IodideProductYield (%)
1Propyl4-Iodoanisole3a85
2Phenyl4-Iodoanisole3b75
34-Methoxyphenyl4-Iodoanisole3c80
44-(Trifluoromethyl)phenyl4-Iodoanisole3d72
5PropylIodobenzene4a78
6Propyl1-Iodo-4-nitrobenzene4d55
7Propyl1-Iodo-4-(trifluoromethyl)benzene4e68
Reaction conditions: Substrate (0.1 mmol), PdCl₂(PPh₃)₂ (10 mol%), ArI (2.0 equiv.), Ligand L1 (10 mol%), AgOAc (1.5 equiv.), Cs₂CO₃ (1.5 equiv.), HFIP (0.6 mL), 60 °C, 24 h. Isolated yields are reported.[11]
Experimental Protocols
Protocol 1: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement [8]

This protocol details the ring contraction of 2-chlorocyclohexanone.

  • Setup: Equip a dry 1-L three-necked, round-bottomed flask with an efficient stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

  • Reagents: Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous ether to the flask and begin stirring.

  • Addition: Prepare a solution of 133 g (1 mole) of purified 2-chlorocyclohexanone diluted with 30 mL of dry ether. Add this solution dropwise to the stirred sodium methoxide suspension over approximately 40 minutes. Regulate the rate of addition to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture under reflux for 2 hours.

  • Workup: Cool the mixture. Add water until all salts have dissolved (approx. 175 mL). Separate the ether layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50-mL portions of ether.

  • Washing: Combine the ethereal solutions and wash them successively with 100-mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

  • Purification: Dry the ether solution over magnesium sulfate. Filter and remove the ether by distillation at atmospheric pressure. The crude ester is then purified by fractional distillation to yield methyl cyclopentanecarboxylate (Yield: 72–78 g, 56–61%).[8]

Protocol 2: Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane via Dieckmann Condensation [4]

This protocol describes the intramolecular cyclization of dimethyl adipate.

  • Setup: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Suspension: In a reaction flask, suspend a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Slow Addition: Prepare a solution of dimethyl adipate in anhydrous THF. Add this solution dropwise to the stirred suspension of the base over several hours. This high-dilution technique minimizes intermolecular side reactions.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid, to neutralize the reaction mixture.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by vacuum distillation to obtain the desired cyclic β-keto ester.[4]

Visualizations

Below are diagrams illustrating key workflows and mechanisms relevant to the synthesis of substituted cyclopentane carboxylic acids.

Caption: General troubleshooting workflow for low reaction yield.

G diester Adipic Ester enolate Enolate Intermediate diester->enolate Deprotonation (α-proton) tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral Intramolecular Nucleophilic Attack etoh EtOH enolate->etoh keto_ester Cyclic β-Keto Ester (Product) tetrahedral->keto_ester Elimination oet_minus -OEt tetrahedral->oet_minus base Base (e.g., NaOEt) base->diester h_plus H+ h_plus->diester

Caption: Simplified mechanism of the Dieckmann Condensation.

Caption: Workflow for cyclopentane synthesis via Michael addition.

References

Technical Support Center: Optimizing Grignard Reactions with Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Grignard reactions, specifically tailored for researchers, scientists, and drug development professionals working with sterically hindered substrates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with these demanding reactions.

Troubleshooting Guides

Problem 1: Grignard reaction fails to initiate.

Symptom: No signs of reaction (e.g., bubbling, heat generation, color change) are observed after the addition of the organic halide to the magnesium turnings.

Possible Causes & Solutions:

CauseSolution
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide (MgO).[1][2] Activate the magnesium using mechanical or chemical methods. Mechanical methods include crushing the turnings with a glass rod or using an ultrasonic bath.[1] Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3][4] The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.[3]
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture.[5] Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere.[6] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
Impure Reagents Impurities in the organic halide or magnesium can inhibit the reaction. Use high-purity reagents.
Problem 2: Low yield of the desired product.

Symptom: The isolated yield of the target alcohol is significantly lower than expected, with the starting ketone often recovered.

Possible Causes & Solutions:

CauseSolution
Enolization With sterically hindered ketones, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate, which reverts to the starting ketone upon workup.[5][7] To minimize this, use a less sterically hindered Grignard reagent if possible, or employ lower reaction temperatures to favor nucleophilic addition.[5]
Reduction If the Grignard reagent possesses a β-hydrogen, it can reduce the hindered ketone to a secondary alcohol via a six-membered transition state.[7] Consider using a Grignard reagent without β-hydrogens.
Single Electron Transfer (SET) For highly hindered substrates, the reaction may proceed through a single electron transfer mechanism, leading to side products.[7]
Use of Additives Additives like lithium chloride (LiCl) can enhance the reactivity of Grignard reagents, potentially improving yields by breaking up dimeric aggregates.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with hindered substrates so challenging?

A1: Steric hindrance around the electrophilic carbon (e.g., the carbonyl carbon in a ketone) physically obstructs the approach of the nucleophilic Grignard reagent. This increases the activation energy for the desired nucleophilic addition, making side reactions like enolization and reduction more competitive.[5][7][8]

Q2: What is the role of the solvent in a Grignard reaction?

A2: The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom. This solvent stabilization is essential for the formation and reactivity of the organomagnesium species.[9][10]

Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?

A3: Successful formation is often indicated by a color change (e.g., the disappearance of iodine) and a gentle reflux of the solvent.[2] To determine the concentration, a titration is recommended. A common method is titration against a solution of iodine in an anhydrous solvent until the iodine color disappears.[5]

Q4: Are there alternatives to Grignard reagents for adding alkyl or aryl groups to hindered ketones?

A4: Yes, organolithium reagents are often more reactive than their Grignard counterparts and can sometimes provide better yields with hindered substrates. However, they are also more basic, which can increase the likelihood of enolization.

Data Presentation

The following tables provide illustrative data on the impact of various factors on the yield of Grignard reactions with hindered substrates. Please note that these are representative values and actual results will vary based on specific substrates and reaction conditions.

Table 1: Effect of Solvent on the Yield of a Grignard Reaction with a Hindered Ketone (Illustrative)

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)
Diethyl Ether4.334.665-75
Tetrahydrofuran (THF)7.56670-85
2-Methyltetrahydrofuran (2-MeTHF)6.28075-90
Dioxane2.210150-60

Table 2: Influence of Additives on Grignard Reaction Yield with a Hindered Ketone (Illustrative)

Grignard ReagentAdditive (1 eq.)Temperature (°C)Yield of Addition Product (%)
t-BuMgClNone045
t-BuMgClLiCl065
PhMgBrNone2570
PhMgBrZnCl₂2585

Experimental Protocols

Protocol 1: General Procedure for Magnesium Activation and Grignard Reagent Formation

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Organic halide (e.g., bromobenzene)

  • Activating agent (Iodine crystal or 1,2-dibromoethane)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Methodology:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Magnesium Activation (Chemical):

    • Place the magnesium turnings in the reaction flask.

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[3][4]

    • Add a small amount of the anhydrous solvent to cover the magnesium.

    • If necessary, gently warm the flask with a heat gun until the iodine color fades or bubbling is observed.[11]

  • Grignard Reagent Formation:

    • Prepare a solution of the organic halide in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the halide solution to the activated magnesium. The reaction should initiate, as evidenced by gentle refluxing of the solvent.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Protocol 2: Grignard Reaction with a Sterically Hindered Ketone

Materials:

  • Freshly prepared Grignard reagent

  • Sterically hindered ketone (e.g., 2,2,6,6-tetramethylcyclohexanone)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Methodology:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the hindered ketone in anhydrous solvent and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_initiation Initiation Problems cluster_reaction Reaction Problems start Grignard Reaction with Hindered Substrate issue Low or No Product Yield? start->issue initiation_fail Reaction Fails to Start issue->initiation_fail Yes low_yield Low Yield of Desired Product issue->low_yield No, but yield is low activate_mg Activate Magnesium (Iodine, 1,2-Dibromoethane, Mechanical) initiation_fail->activate_mg Inactive Mg Surface dry_reagents Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) initiation_fail->dry_reagents Presence of Water success Successful Reaction activate_mg->success dry_reagents->success enolization Check for Enolization (Use less bulky Grignard, lower temperature) low_yield->enolization Starting Material Recovered reduction Check for Reduction (Use Grignard without beta-hydrogens) low_yield->reduction Alcohol Byproduct Formed additives Consider Additives (e.g., LiCl, ZnCl2) low_yield->additives Improve Reactivity low_yield->success additives->success

Caption: Troubleshooting workflow for Grignard reactions with hindered substrates.

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products ketone Hindered Ketone addition_product Desired Tertiary Alcohol (Nucleophilic Addition) ketone->addition_product Favored by: - Less hindrance - Low temperature enolate Enolate Intermediate (leads to recovered ketone) ketone->enolate Favored by: - High hindrance - Bulky Grignard (base) reduction_product Secondary Alcohol (Reduction) ketone->reduction_product Favored by: - Grignard with beta-H - High hindrance grignard Grignard Reagent (R-MgX) grignard->addition_product Favored by: - Less hindrance - Low temperature grignard->enolate Favored by: - High hindrance - Bulky Grignard (base) grignard->reduction_product Favored by: - Grignard with beta-H - High hindrance

Caption: Competing reaction pathways in Grignard reactions with hindered ketones.

References

Technical Support Center: Purification of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: "Oiling out" can occur if impurities are depressing the melting point of your compound or if the crystallization conditions are not optimal.[1]

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This may induce crystallization of the desired product or remove highly non-polar impurities.

    • Solvent Removal: Ensure all residual solvent from the reaction work-up has been removed under high vacuum.

    • Acid-Base Extraction: If the oil persists, proceed with an acid-base extraction as outlined in Protocol 2. This is an effective way to separate the acidic product from neutral impurities.

Q2: After recrystallization, the purity of my product has not significantly improved. What should I do?

A2: This suggests that the chosen recrystallization solvent is not effectively separating the impurities.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Refer to Table 1 for suggested solvent systems.

    • Slow Down Crystallization: Rapid cooling can lead to the trapping of impurities within the crystal lattice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Alternative Purification Method: If recrystallization is ineffective, consider column chromatography (see Protocol 3) for a more efficient separation based on polarity differences.

Q3: What are the most likely impurities in my crude this compound?

A3: The impurities will largely depend on the synthetic route employed. A common route involves the Grignard reaction of a cyclopentyl magnesium halide with 3-chlorobenzonitrile to form the nitrile precursor, followed by hydrolysis.

  • Potential Impurities:

    • From Grignard Reaction: Biphenyl-type impurities can form from the coupling of the Grignard reagent with unreacted aryl halide.[2]

    • From Nitrile Hydrolysis: Unreacted 1-(3-chlorophenyl)cyclopentane-1-carbonitrile or the corresponding amide intermediate may be present if the hydrolysis is incomplete.[3]

    • Starting Materials: Residual 3-chlorobenzonitrile or cyclopentyl halide.

Q4: I am seeing a significant loss of product during purification. How can I improve my yield?

A4: Product loss can occur at various stages of purification.

  • Troubleshooting Steps:

    • Recrystallization: Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is sufficiently cooled to maximize crystal precipitation. The choice of solvent can also impact yield; some solvents may retain more of the desired compound in the mother liquor.[4]

    • Acid-Base Extraction: Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 1-2). Check the pH with pH paper.

    • Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System (v/v)PolarityNotes
Toluene/HexaneLow to MediumGood for removing non-polar impurities. Dissolve in hot toluene and add hexane as an anti-solvent.
Ethanol/WaterHighA versatile system for polar compounds. Dissolve in hot ethanol and add water until turbidity is observed.
Acetone/HexaneMediumEffective for a range of polarities.[5]
Ethyl Acetate/HeptaneMediumAnother common and effective solvent mixture.[6]

Table 2: Typical Results for Purification Protocols

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization85-90%>98%70-85%
Acid-Base Extraction80-90%>95%85-95%
Column Chromatography<80%>99%60-80%

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair (see Table 1).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Acid-Base Extraction

This method is effective for separating the acidic product from neutral impurities.[1]

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Wash: Wash the combined aqueous layers with diethyl ether to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Column Chromatography

This technique is suitable for purifying the product from impurities with similar solubilities but different polarities.

  • Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v), gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow crude_product Crude Product recrystallization Recrystallization (Protocol 1) crude_product->recrystallization High initial purity (>85%) acid_base Acid-Base Extraction (Protocol 2) crude_product->acid_base Neutral impurities present chromatography Column Chromatography (Protocol 3) crude_product->chromatography Low initial purity (<80%) or difficult to crystallize analysis Purity Analysis (e.g., NMR, HPLC) recrystallization->analysis acid_base->analysis chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Confirmed troubleshooting_logic start Crude Product is_oil Is the product an oil? start->is_oil triturate Triturate with non-polar solvent is_oil->triturate Yes recrystallize Recrystallize (Protocol 1) is_oil->recrystallize No acid_base Perform Acid-Base Extraction (Protocol 2) triturate->acid_base acid_base->recrystallize purity_ok Is purity >98%? recrystallize->purity_ok optimize_solvent Optimize Recrystallization Solvent (Table 1) purity_ok->optimize_solvent No end Pure Product purity_ok->end Yes column_chrom Perform Column Chromatography (Protocol 3) optimize_solvent->column_chrom column_chrom->end

References

dealing with solubility issues of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue for compounds with low aqueous solubility. The compound is likely soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment of your buffer. Here are several strategies to address this:

  • Decrease the final concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final assay buffer.

  • Optimize the co-solvent concentration: You can try to increase the percentage of DMSO in your final assay volume, but be cautious as high concentrations of DMSO can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of your assay buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Consider using a buffer with a pH above the compound's pKa.[1][2]

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer can help maintain the compound's solubility.[2]

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: For initial stock solutions, water-miscible organic solvents are generally recommended.[2] The choice of solvent can impact the stability and solubility of your compound. Below is a summary of common solvents:

SolventRelative SolubilityPotential Issues
DMSO HighCan be toxic to cells at higher concentrations (>1%). May oxidize some compounds.
Ethanol Moderate to HighCan be toxic to cells. May cause protein precipitation in some assays.
Methanol Moderate to HighToxic. Generally not recommended for cell-based assays.
DMF HighToxic. Use with caution.
Aqueous Buffers LowDirect dissolution is often not feasible for hydrophobic compounds.

It is advisable to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it serially into the assay buffer.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification is a highly effective strategy for carboxylic acids.[1][2] By increasing the pH of the solution above the pKa of the carboxylic acid group, the compound will be ionized to its more soluble salt form. For most carboxylic acids, a pH of 7.4 or higher is sufficient to significantly improve solubility. However, ensure that the chosen pH is compatible with your specific assay and does not affect the biological target.

Q4: Are there any alternative formulation strategies if co-solvents and pH adjustments are not sufficient or compatible with my assay?

A4: Yes, several advanced formulation strategies can be employed for poorly soluble compounds:[3][4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[2][4]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds within their lipophilic core.[2]

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form.[3][4]

  • Salt Formation: Preparing a salt of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility.[3][6]

Troubleshooting Guides

Issue: Compound Precipitation During Assay Plate Incubation

Possible Cause: The compound's solubility limit is exceeded over the time course of the experiment, potentially due to temperature fluctuations or interactions with plate materials.

Troubleshooting Steps:

  • Solubility Assessment: Determine the kinetic solubility of the compound in your final assay buffer. This can be done using methods like nephelometry or visual inspection at various concentrations.

  • Reduce Concentration: Test a range of lower concentrations of the compound in your assay.

  • Incorporate Solubilizers: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) or a cyclodextrin to your assay buffer to help maintain solubility.

  • Plate Material: Consider using low-binding plates to minimize compound adsorption to the plastic, which can sometimes be mistaken for precipitation.

Issue: Inconsistent Results or Poor Reproducibility

Possible Cause: This may be related to inconsistent solubility or precipitation of the compound across different experiments or even within the same assay plate.

Troubleshooting Steps:

  • Stock Solution Preparation: Ensure your stock solution is fully dissolved before each use. Vortex and briefly sonicate if necessary.

  • Dilution Method: When diluting the stock solution into the aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.

  • Pre-warming Buffer: Pre-warming the assay buffer to the incubation temperature before adding the compound can sometimes improve solubility.

  • Fresh Preparations: Prepare fresh dilutions of the compound for each experiment to avoid issues with compound degradation or precipitation over time in diluted solutions.

Experimental Protocols

Protocol: Preparation of a Stock Solution and Working Solutions

This protocol describes a general method for preparing a stock solution of this compound in DMSO and subsequent dilution into an aqueous assay buffer.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Weigh out a precise amount of this compound (e.g., 2.25 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of C12H13ClO2 is approximately 224.68 g/mol ).

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.

    • Important: When diluting, add the DMSO stock solution to the assay buffer (not the other way around) while vortexing to facilitate rapid dispersion and minimize precipitation. For example, to prepare a 10 µM working solution, you could add 1 µL of the 10 mM stock to 999 µL of assay buffer.

    • Use the freshly prepared working solutions in your assay immediately.

Visualizations

Solubility_Troubleshooting_Workflow start Solubility Issue Identified (Precipitation Observed) check_concentration Is the final concentration as low as possible? start->check_concentration check_cosolvent Is the co-solvent (e.g., DMSO) concentration < 0.5%? check_concentration->check_cosolvent Yes end_fail Consult Formulation Specialist check_concentration->end_fail No (Concentration is fixed) consider_ph Can the assay buffer pH be increased (e.g., to > 7.4)? check_cosolvent->consider_ph Yes check_cosolvent->end_fail No (Co-solvent > 0.5%) use_excipients Consider adding solubilizers (e.g., cyclodextrins, surfactants) consider_ph->use_excipients No (pH is fixed) end_success Solubility Issue Resolved consider_ph->end_success Yes (pH adjustment works) advanced_formulation Evaluate advanced formulations (e.g., salt formation, SEDDS) use_excipients->advanced_formulation Solubilizers ineffective or incompatible use_excipients->end_success Solubilizers work advanced_formulation->end_success Signaling_Pathway_Hypothesis cluster_cell Cell Membrane receptor GPCR Target g_protein G-Protein Activation receptor->g_protein compound 1-(3-Chlorophenyl) cyclopentane-1-carboxylic acid compound->receptor Inhibits effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

stability and degradation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a chlorinated aromatic carboxylic acid, it is generally stable, but extreme conditions can lead to degradation.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on its structure, the following degradation pathways can be anticipated:

  • Photodegradation: The chlorophenyl group is a chromophore and can absorb UV light. This may lead to photolytic cleavage of the carbon-chlorine bond, forming radical intermediates that could lead to hydroxylation or dechlorination products.

  • Oxidative Degradation: The cyclopentane ring may be susceptible to oxidation, potentially leading to ring-opening products. The aromatic ring can also be hydroxylated in the presence of strong oxidizing agents.

  • Thermal Degradation: At high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.

  • Hydrolytic Degradation: The carboxylic acid and the chlorophenyl group are generally stable to hydrolysis under typical pH conditions (pH 1-9). Under extreme pH and high temperatures, some degradation may be observed, but it is not expected to be the primary degradation route.

Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A3: Unexpected peaks are likely degradation products. To identify the cause, consider the following:

  • Review your storage conditions: Was the solution exposed to light or elevated temperatures?

  • Check the composition of your solution: Are there any potential reactive species or impurities in your solvents or excipients?

  • Perform a forced degradation study (see protocols below) to systematically identify degradation products under specific stress conditions (acid, base, oxidation, light, heat). This will help you to tentatively identify the unexpected peaks.

  • Mass spectrometry (LC-MS) can be used to determine the mass of the unknown peaks and help in structure elucidation of the degradants.

Q4: My compound seems to be precipitating out of solution. How can I improve its solubility?

A4: this compound is a lipophilic, weakly acidic compound. Its solubility is expected to be low in neutral aqueous solutions. To improve solubility:

  • Adjust the pH: In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to the more soluble carboxylate salt.

  • Use co-solvents: The addition of organic co-solvents such as acetonitrile, methanol, or ethanol can increase solubility.

  • Consider formulation aids: The use of surfactants or cyclodextrins can also enhance aqueous solubility.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Assay Potency Chemical degradation.Perform a forced degradation study to understand degradation pathways. Adjust storage conditions (e.g., protect from light, store at lower temperatures).
Adsorption to container surfaces.Use silanized glass or polypropylene containers.
Appearance of New Peaks in HPLC Formation of degradation products.Characterize the stress conditions that lead to the new peaks (see FAQs). Use LC-MS to identify the degradants.
Impurities in the starting material or reagents.Analyze the starting material and all reagents used in the formulation.
Changes in Solution Appearance (e.g., color change) Oxidative degradation or photodecomposition.Store solutions under an inert atmosphere (e.g., nitrogen) and protect from light. Consider adding an antioxidant if oxidation is confirmed.
Poor Peak Shape in HPLC (e.g., tailing) Interaction of the carboxylic acid with the stationary phase.Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add 0.1% formic acid or phosphoric acid).
Column overload.Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl7280< 5%None significant
Base Hydrolysis 0.1 M NaOH7280< 5%None significant
Oxidation 6% H₂O₂242515%Hydroxylated phenyl ring, cyclopentane ring-opened products
Thermal (Solution) pH 7 Buffer728010%Decarboxylation product
Thermal (Solid) Dry Heat168105< 2%None significant
Photostability ICH Q1B Option II242520%Dechlorinated product, hydroxylated product

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 80°C for 72 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 80°C for 72 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 12% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 72 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or the UV maximum of the compound).

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways cluster_photolytic Photolytic Stress (UV/Vis Light) cluster_oxidative Oxidative Stress (H₂O₂) cluster_thermal Thermal Stress (Heat) parent 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid photo_product1 Dechlorinated Product parent->photo_product1 Dechlorination photo_product2 Hydroxylated Product parent->photo_product2 Hydroxylation ox_product1 Hydroxylated Phenyl Ring parent->ox_product1 Hydroxylation ox_product2 Cyclopentane Ring-Opened Products parent->ox_product2 Ring Opening therm_product Decarboxylation Product parent->therm_product Decarboxylation

Caption: Inferred degradation pathways for this compound.

ExperimentalWorkflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data (% Degradation, Peak Purity) analyze->evaluate end Report Results evaluate->end

Caption: General experimental workflow for a forced degradation study.

TroubleshootingTree issue Unexpected Peak in HPLC? is_control Is it in the control sample? issue->is_control is_reproducible Is it reproducible? is_control->is_reproducible No impurity Impurity in Starting Material or Reagents is_control->impurity Yes artifact Analytical Artifact (e.g., from mobile phase) is_reproducible->artifact No degradant Degradation Product is_reproducible->degradant Yes

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

challenges in the scale-up synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance and troubleshooting for the scale-up synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?

A1: The most prevalent and scalable synthesis is a two-step process. The first step involves a Grignard reaction between cyclopentylmagnesium bromide and 3-chlorobenzonitrile to form the intermediate, 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. The second step is the hydrolysis of this nitrile intermediate to the final carboxylic acid product, typically under basic conditions.

Q2: What are the primary safety concerns when scaling up the Grignard reaction step?

A2: The Grignard reaction is highly exothermic, and its initiation can sometimes be delayed. On a large scale, this can lead to a dangerous accumulation of unreacted reagents, followed by a sudden, violent, and uncontrollable reaction (a runaway reaction). Proper temperature control, slow and controlled addition of reagents, and confirmation of reaction initiation before adding the bulk of the reagents are critical for safety.

Q3: Why is Phase-Transfer Catalysis (PTC) often recommended for the hydrolysis of the nitrile intermediate?

A3: The nitrile intermediate is organic-soluble, while the hydrolyzing agent (e.g., sodium hydroxide) is in an aqueous phase. This two-phase system can lead to very slow reaction rates. A phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase, dramatically increasing the reaction rate and allowing for milder reaction conditions, which is advantageous for large-scale production.

Q4: What are the common impurities or byproducts in this synthesis?

A4: In the Grignard step, a common byproduct is the homocoupling of the Grignard reagent to form bicyclopentyl. In the hydrolysis step, incomplete reaction can leave residual nitrile. If the hydrolysis is not carefully controlled, side reactions involving the aromatic ring may occur under harsh conditions.

Q5: How can the final product be purified on a large scale?

A5: The most common method for purification is recrystallization. The crude carboxylic acid can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for achieving high purity and yield.

Troubleshooting Guides

Step 1: Grignard Reaction - Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile
Issue Potential Cause Troubleshooting & Optimization
Low or No Yield of Nitrile Poor quality of magnesium turnings: Oxide layer on the surface prevents reaction.Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Presence of moisture: Grignard reagents are extremely sensitive to water.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Slow or no initiation: The reaction fails to start.Add a small portion of the cyclopentyl bromide first and gently warm the mixture. Look for signs of reaction (e.g., bubbling, cloudiness) before proceeding with the rest of the addition.
Formation of Significant Byproducts (e.g., bicyclopentyl) Localized high concentration of alkyl halide: This can favor Wurtz-type coupling.Add the cyclopentyl bromide solution slowly and sub-surface to the stirred magnesium suspension to ensure rapid dispersion.
High reaction temperature: Can promote side reactions.Maintain the reaction temperature within the optimal range, using an ice bath for cooling as needed.
Runaway Reaction Accumulation of unreacted reagents: Delayed initiation followed by a sudden, rapid reaction.Ensure initiation has occurred before adding the bulk of the cyclopentyl bromide. Add the halide at a controlled rate to manage the exotherm.
Step 2: Nitrile Hydrolysis - Synthesis of this compound
Issue Potential Cause Troubleshooting & Optimization
Incomplete Hydrolysis Insufficient reaction time or temperature: The reaction has not gone to completion.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
Poor mixing of the two phases: Ineffective contact between the nitrile and the aqueous base.Use vigorous mechanical stirring to ensure good mixing of the organic and aqueous layers.
Ineffective Phase-Transfer Catalyst: The chosen catalyst is not performing well.Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate). Ensure the catalyst is not degraded.
Low Purity of Carboxylic Acid Presence of unreacted nitrile: Due to incomplete hydrolysis.See "Incomplete Hydrolysis" section. Consider a second hydrolysis step on the crude product.
Formation of byproducts: Side reactions due to harsh conditions.Use milder reaction conditions (lower temperature, less concentrated base) in combination with an effective phase-transfer catalyst.
Difficult Product Isolation Emulsion formation during workup: Difficulty in separating the organic and aqueous layers.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product precipitation during extraction: The sodium salt of the carboxylic acid may precipitate.Use a sufficiently large volume of water to keep the salt dissolved during the basic extraction.

Data Presentation

Table 1: Representative Reaction Parameters for Grignard Synthesis of 1-Aryl-1-cyanocyclopentanes
Parameter Lab Scale (10g) Pilot Scale (1kg) Reference
Equivalents of Mg 1.21.15Analogous Reactions
Equivalents of Cyclopentyl Bromide 1.11.1Analogous Reactions
Solvent Anhydrous THFAnhydrous THFAnalogous Reactions
Reaction Temperature 0-5 °C (addition), RT (reaction)5-10 °C (addition), 20-25 °C (reaction)Analogous Reactions
Reaction Time 2-4 hours4-6 hoursAnalogous Reactions
Typical Yield 80-90%75-85%Analogous Reactions
Typical Purity (crude) >90%>88%Analogous Reactions
Table 2: Representative Reaction Parameters for Basic Hydrolysis of 1-Aryl-1-cyanocyclopentanes
Parameter Lab Scale (10g) Pilot Scale (1kg) Reference
Base NaOH (10-20 eq.)NaOH (8-15 eq.)Analogous Reactions
Solvent Ethanol/Water (1:1)Toluene/Water (with PTC)Analogous Reactions
Phase-Transfer Catalyst TBAB (0.05 eq.)TBAB (0.03-0.05 eq.)Analogous Reactions
Reaction Temperature Reflux (80-100 °C)90-110 °CAnalogous Reactions
Reaction Time 12-24 hours18-36 hoursAnalogous Reactions
Typical Yield 85-95%80-90%Analogous Reactions
Typical Purity (after workup) >95%>93%Analogous Reactions

Experimental Protocols

Step 1: Synthesis of 1-(3-chlorophenyl)cyclopentane-1-carbonitrile

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopentyl bromide

  • 3-Chlorobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), charge a dry reaction vessel with magnesium turnings (1.15 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of cyclopentyl bromide (1.1 eq.) in anhydrous THF to initiate the reaction.

  • Once initiation is confirmed (disappearance of iodine color, gentle reflux), add the remaining cyclopentyl bromide solution dropwise, maintaining the temperature between 5-10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Cool the reaction mixture to 0-5 °C and slowly add a solution of 3-chlorobenzonitrile (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)cyclopentane-1-carbonitrile.

Step 2: Synthesis of this compound

Materials:

  • 1-(3-chlorophenyl)cyclopentane-1-carbonitrile

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Charge a reaction vessel with the crude 1-(3-chlorophenyl)cyclopentane-1-carbonitrile (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).

  • Add a solution of sodium hydroxide (10 eq.) in water to the mixture.

  • Heat the mixture to 90-100 °C with vigorous stirring and maintain for 18-24 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water. Combine all aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Purification A Cyclopentyl Bromide + Mg in Anhydrous THF B Grignard Reagent Formation (Cyclopentylmagnesium Bromide) A->B C Addition of 3-Chlorobenzonitrile B->C D Formation of Imine Intermediate C->D E Acidic Workup (HCl) D->E F 1-(3-chlorophenyl)cyclopentane- 1-carbonitrile (Crude) E->F G Crude Nitrile in Toluene/Water + NaOH + TBAB F->G H Hydrolysis at 90-100°C G->H I Workup & Acidification H->I J 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid (Crude) I->J K Recrystallization J->K L Pure 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid K->L Troubleshooting_Logic Start Low Yield in Grignard Reaction? Moisture Moisture Contamination? Start->Moisture Yes Mg_Quality Poor Mg Quality? Start->Mg_Quality No Moisture->Mg_Quality No Dry_Glassware Action: Dry all glassware and use anhydrous solvents. Moisture->Dry_Glassware Yes Initiation Initiation Failure? Mg_Quality->Initiation No Activate_Mg Action: Use fresh Mg and/or activate with iodine. Mg_Quality->Activate_Mg Yes Gentle_Heat Action: Gentle warming and controlled addition. Initiation->Gentle_Heat Yes

identifying synthesis byproducts of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. The information provided will aid in the identification of synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Identifying Synthesis Byproducts

This guide is designed to help you identify and troubleshoot the presence of unexpected peaks in your LC-MS analysis of this compound.

Problem / ObservationPossible CauseSuggested Solution
Unexpected peak with m/z corresponding to the starting material, 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. Incomplete hydrolysis of the nitrile precursor.1. Extend the hydrolysis reaction time or increase the temperature. 2. Ensure the concentration of the acid or base used for hydrolysis is sufficient. 3. Purify the final product using column chromatography or recrystallization to remove unreacted nitrile.
Peak observed with a mass corresponding to 3-chlorobenzoic acid. Oxidative cleavage of the cyclopentane ring during synthesis or sample degradation.1. Review the reaction conditions to avoid harsh oxidants. 2. Ensure proper storage of the sample to prevent degradation. 3. Confirm the identity of the peak by comparing its retention time and mass spectrum with a 3-chlorobenzoic acid standard.
A peak is detected with m/z of the dimer of the product. Potential side reaction during synthesis, possibly a radical coupling or condensation.1. Analyze the reaction mechanism to identify potential dimerization pathways. 2. Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions. 3. Isolate the impurity for structural elucidation by NMR if the concentration is sufficient.
Multiple peaks with similar fragmentation patterns to the main compound but different retention times. Presence of isomers (e.g., positional isomers of the chloro group if starting materials were impure).1. Verify the purity of the starting materials (e.g., 3-chlorobenzonitrile). 2. Utilize a high-resolution LC column and optimize the gradient to achieve better separation. 3. Analyze authentic standards of potential isomers if available.
Peak corresponding to the ethyl or methyl ester of the target carboxylic acid. The alcohol (ethanol or methanol) used as a solvent during workup or purification has esterified the carboxylic acid.1. Avoid using alcohol solvents after the hydrolysis step. 2. If an alcohol was used, ensure all traces are removed. Saponification of the sample followed by re-acidification can hydrolyze the ester back to the carboxylic acid for confirmation.
A peak is observed that corresponds to the ketone precursor, (3-chlorophenyl)(cyclopentyl)methanone. Incomplete carboxylation of the Grignard reagent, followed by reaction with another equivalent of the Grignard reagent and subsequent workup, or incomplete hydrolysis of an imine intermediate if the synthesis proceeded through a nitrile addition.1. Ensure the Grignard reagent is completely carboxylated before quenching the reaction. 2. If using a nitrile pathway, ensure complete hydrolysis of the imine intermediate.[1][2] 3. Purify the final product to remove the ketone.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the expected byproducts?

A common synthetic route involves the reaction of 3-chlorobenzonitrile with cyclopentylmagnesium bromide (a Grignard reagent) to form an imine intermediate, which is then hydrolyzed to (3-chlorophenyl)(cyclopentyl)methanone. The ketone can then be converted to the target carboxylic acid via various methods, such as the Strecker synthesis or by forming a Grignard reagent from a suitable precursor followed by carboxylation.

Another plausible route is the alkylation of 3-chlorophenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis of the resulting nitrile.

Based on these routes, potential byproducts include:

  • 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile: Incomplete hydrolysis of the nitrile intermediate.

  • (3-Chlorophenyl)(cyclopentyl)methanone: An intermediate that may not have fully reacted.

  • 3-Chlorobenzoic acid: From degradation or side reactions.

  • Dimerized products: From coupling reactions.

  • Isomers: If the starting 3-chlorobenzonitrile was contaminated with other isomers.

Q2: What are the characteristic isotopic patterns I should look for in the mass spectrum for chlorine-containing compounds?

Due to the natural abundance of chlorine isotopes (

35^{35}35
Cl and
37^{37}37
Cl in an approximate 3:1 ratio), any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak. This isotopic signature is a key indicator for identifying chlorinated byproducts.

Q3: How can I confirm the structure of an unknown byproduct?

To confirm the structure of an unknown impurity, you can use several techniques:

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and predict the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To fragment the ion of interest and compare the fragmentation pattern with known compounds or predict fragmentation pathways.

  • Isolation and NMR Spectroscopy: If the byproduct is present in sufficient quantity, it can be isolated using preparative HPLC and its structure elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Comparison with a Reference Standard: The most definitive method is to compare the retention time and mass spectrum of the unknown peak with an authentic reference standard.

Experimental Protocol: LC-MS Analysis

This protocol provides a general starting point for the LC-MS analysis of this compound and its byproducts. Optimization may be required based on your specific instrumentation.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for comprehensive analysis.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan mode and data-dependent MS/MS mode to obtain fragmentation data for the most abundant ions.

Quantitative Data Summary

The following table summarizes the expected m/z values for the target compound and potential byproducts in both positive and negative ionization modes.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]
+^{+}+
(m/z)
[M-H]
^{-}
(m/z)
This compound C₁₂H₁₃ClO₂240.68241.06239.05
1-(3-Chlorophenyl)cyclopentane-1-carbonitrileC₁₂H₁₂ClN205.69206.07-
(3-Chlorophenyl)(cyclopentyl)methanoneC₁₂H₁₃ClO208.68209.07-
3-Chlorobenzoic acidC₇H₅ClO₂156.57157.00154.99

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying unknown peaks in your LC-MS chromatogram.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Identification start Start: Unexpected Peak in LC-MS Chromatogram check_mass Determine m/z of the Peak start->check_mass check_isotope Examine Isotopic Pattern (Look for Cl signature) check_mass->check_isotope compare_known Compare m/z to Table of Potential Byproducts check_isotope->compare_known match_found Potential Match Found compare_known->match_found no_match No Obvious Match compare_known->no_match No confirm_rt Confirm by Retention Time (if standard is available) match_found->confirm_rt Yes hrms Perform High-Resolution MS to Determine Formula no_match->hrms end_identified Byproduct Identified confirm_rt->end_identified msms Perform MS/MS Analysis for Fragmentation Pattern hrms->msms elucidate Propose Structure Based on Fragmentation and Formula msms->elucidate end_unidentified Further Investigation Needed (e.g., Isolation and NMR) elucidate->end_unidentified

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Enantioselective Synthesis of 1-Arylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the enantioselective synthesis of 1-arylcyclopentanecarboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low enantiomeric excess (ee). How can I improve it?

A1: Low enantioselectivity is a frequent challenge. Consider the following factors:

  • Catalyst/Ligand Choice: The chiral catalyst or ligand is the primary source of enantioselectivity. If you are using a palladium-catalyzed approach, screen different chiral phosphine ligands. For rhodium-catalyzed reactions, consider various chiral diene or bisphosphine ligands. The steric and electronic properties of the ligand are critical.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. A solvent screen is highly recommended. Non-polar solvents sometimes favor higher enantioselectivity.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product. Monitor the reaction progress and ee over time to identify the optimal reaction duration.

  • Base/Additive Effects: In reactions involving a base or other additives, their nature and stoichiometry can impact the aggregation state of the catalyst and the substrate, thereby affecting enantioselectivity.

Q2: I am observing significant amounts of side products. What are the likely causes and solutions?

A2: The formation of side products can be attributed to several factors:

  • Proto-deboronation: In conjugate additions using arylboronic acids, competitive protonolysis of the boronic acid can occur, especially in the presence of protic impurities or certain bases. Ensure anhydrous conditions and consider using a milder base.

  • Homocoupling of Arylboronic Acid: This side reaction can be promoted by certain palladium catalysts. Optimizing the catalyst loading and reaction temperature may minimize this pathway.

  • Double Addition: In some cases, a second conjugate addition can occur. Adjusting the stoichiometry of the reactants might be necessary.

  • Isomerization: The double bond in the cyclopentene substrate might isomerize under the reaction conditions, leading to undesired products. Using milder reaction conditions can help prevent this.

Q3: The reaction is sluggish or does not go to completion. What can I do?

A3: Poor reactivity can be frustrating. Here are some troubleshooting steps:

  • Catalyst Activity: Ensure the catalyst is active. If using a pre-catalyst, it might require an activation step. For air-sensitive catalysts, proper inert atmosphere techniques are crucial.

  • Purity of Reagents: Impurities in the substrate, arylating agent, or solvent can poison the catalyst. Ensure all reagents are of high purity.

  • Temperature: While lower temperatures are better for enantioselectivity, a certain activation energy must be overcome. A systematic increase in temperature might be necessary to initiate the reaction.

  • Concentration: The concentration of the reactants can influence the reaction rate. Experiment with different concentrations to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of 1-arylcyclopentanecarboxylic acids?

A1: The primary methods include:

  • Asymmetric Conjugate Addition: This is a widely used strategy involving the addition of an aryl nucleophile (often an arylboronic acid or an organozinc reagent) to a cyclopentenecarboxylic acid derivative in the presence of a chiral metal catalyst (e.g., rhodium or palladium).

  • Enantioselective Arylation: This can involve the arylation of a pre-formed cyclopentanecarboxylic acid derivative using a chiral catalyst to control the stereochemistry.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the cyclopentane ring or the carboxylic acid moiety to direct the stereoselective introduction of the aryl group. The auxiliary is then cleaved in a subsequent step.

Q2: How do I choose the right chiral ligand for my reaction?

A2: Ligand selection is often empirical and requires screening. However, some general guidelines can be followed:

  • For Rhodium-catalyzed conjugate additions: Chiral diene ligands like BINAP and its derivatives are often successful.

  • For Palladium-catalyzed arylations: Chiral phosphine ligands such as Josiphos, PhanePhos, or TADDOL-derived phosphites are commonly employed.

  • The electronic properties of the arylating agent and the substrate can influence the optimal ligand choice. Electron-rich arylboronic acids might require a more electron-deficient ligand and vice-versa.

Q3: Can I use a chiral base instead of a chiral ligand?

A3: While less common for this specific transformation, the use of a chiral base in conjunction with an achiral catalyst (chiral Brønsted or Lewis base catalysis) is a valid strategy in asymmetric synthesis. However, for metal-catalyzed arylations, the use of chiral ligands is generally more established and often provides higher enantioselectivities.

Data Presentation

Table 1: Effect of Chiral Ligand on the Enantioselective Conjugate Addition of Phenylboronic Acid to Ethyl Cyclopent-1-enecarboxylate

EntryCatalyst PrecursorChiral LigandSolventTemp (°C)Yield (%)ee (%)
1[Rh(acac)(CO)₂](R)-BINAPToluene508592
2[Rh(acac)(CO)₂](S)-MeO-BIPHEPDioxane508288
3Pd(OAc)₂(R)-JosiphosTHF257895
4Pd(OAc)₂(S)-PhanePhosToluene257590

Table 2: Influence of Solvent and Temperature on Enantioselectivity using [Rh(acac)(CO)₂]/(R)-BINAP

EntrySolventTemp (°C)Yield (%)ee (%)
1Toluene508592
2Toluene258095
3Toluene07297
4THF258890
5Dichloromethane257585

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of an Arylboronic Acid

This protocol describes a general procedure for the enantioselective synthesis of a 1-arylcyclopentanecarboxylic acid ester.

Materials:

  • Ethyl cyclopent-1-enecarboxylate

  • Arylboronic acid

  • [Rh(acac)(CO)₂]

  • (R)-BINAP

  • Anhydrous, degassed toluene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and (R)-BINAP (0.012 mmol, 1.2 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • To this solution, add the arylboronic acid (1.5 mmol) and ethyl cyclopent-1-enecarboxylate (1.0 mmol).

  • Finally, add anhydrous K₂CO₃ (2.0 mmol).

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis cat_prep [Rh(acac)(CO)₂] + (R)-BINAP in Toluene add_reagents Add Arylboronic Acid & Ethyl Cyclopent-1-enecarboxylate cat_prep->add_reagents add_base Add K₂CO₃ add_reagents->add_base reaction Stir at 25 °C add_base->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify analysis Chiral HPLC for ee determination purify->analysis

Caption: Experimental workflow for the Rh-catalyzed asymmetric conjugate addition.

influencing_factors ee Enantiomeric Excess (ee) catalyst Catalyst/Ligand catalyst->ee solvent Solvent solvent->ee temperature Temperature temperature->ee time Reaction Time time->ee base Base/Additive base->ee

Caption: Key factors influencing the enantioselectivity of the synthesis.

Technical Support Center: Alternative Purification Methods for Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of acidic compounds. Below you will find detailed information on alternative methods to standard chromatography, including troubleshooting for common issues, detailed experimental protocols, and comparative data to aid in method selection.

Method Selection for Acidic Compound Purification

Choosing the appropriate purification method is critical for achieving desired purity and yield. The following decision tree provides a logical workflow for selecting a suitable technique based on the properties of your acidic compound and the impurities present.

MethodSelection Logical Workflow for Selecting a Purification Method for Acidic Compounds cluster_start cluster_properties cluster_methods cluster_decision Start Start: Crude mixture containing acidic compound pKa Determine pKa of acidic compound and impurities Start->pKa ABE_decision Significant pKa difference between compound and impurities? pKa->ABE_decision Solubility Assess solubility in aqueous and organic solvents Solubility_decision Compound soluble in immiscible organic/aqueous phases at different pH? Solubility->Solubility_decision ABE Acid-Base Extraction (ABE) IEX Ion-Exchange Chromatography (IEX) RPC Reversed-Phase Chromatography (RPC) SFC Supercritical Fluid Chromatography (SFC) ABE_decision->Solubility Yes Charge_decision Compound is charged in solution? ABE_decision->Charge_decision No Solubility_decision->ABE Yes Solubility_decision->Charge_decision No Charge_decision->IEX Yes Polarity_decision Compound is polar to moderately non-polar? Charge_decision->Polarity_decision No Polarity_decision->RPC Yes Polarity_decision->SFC No (e.g., thermally labile, chiral, or non-polar)

Caption: Logical workflow for selecting a purification method for acidic compounds.

Troubleshooting Guides and FAQs

This section is organized by purification technique and addresses common issues in a question-and-answer format.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a common technique, but challenges can arise when purifying acidic compounds.

FAQs

  • Q: My acidic compound is showing a tailing peak. What are the common causes and solutions?

    • A: Peak tailing for acidic compounds in RPC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase or inappropriate mobile phase pH.[1][2]

      • Cause 1: Ionization of the acidic analyte. If the mobile phase pH is close to or above the pKa of your acidic compound, the compound will be ionized, leading to poor peak shape.

        • Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the compound's pKa. This is typically achieved by adding an acidic modifier like formic acid (0.1%), acetic acid, or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase. This suppresses the ionization of the acidic compound, making it more hydrophobic and improving retention and peak shape.[1]

      • Cause 2: Secondary silanol interactions. Residual silanol groups on the column packing can interact with the analyte, causing tailing.

        • Solution: Use a modern, high-purity, end-capped silica column to minimize the number of free silanol groups. Operating at a lower pH (around 2-3) can also help by protonating the silanol groups, reducing their ability to interact with the analyte.[1]

      • Cause 3: Column Overload. Injecting too much sample can lead to peak tailing.

        • Solution: Reduce the injection volume or dilute the sample.

  • Q: My peak shape is still poor even after adding acid to the mobile phase. What else can I try?

    • A: If adjusting the pH doesn't resolve the issue, consider the following:

      • Increase Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface. Try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[1]

      • Change the Organic Modifier: The type of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape. Try switching the organic modifier.

      • Check for Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Troubleshooting Workflow for Peak Tailing in RPC

RPC_Troubleshooting Troubleshooting Workflow for Peak Tailing of Acidic Compounds in RPC Start Start: Peak Tailing Observed Check_pH Is mobile phase pH >= pKa of the compound? Start->Check_pH Lower_pH Lower mobile phase pH (add 0.1% formic acid or TFA) Check_pH->Lower_pH Yes Check_Column Using a modern, end-capped column? Check_pH->Check_Column No End_Resolved Issue Resolved Lower_pH->End_Resolved Switch_Column Switch to a high-purity, end-capped column Check_Column->Switch_Column No Check_Overload Is the column overloaded? Check_Column->Check_Overload Yes Switch_Column->End_Resolved Reduce_Load Reduce injection volume or dilute sample Check_Overload->Reduce_Load Yes Check_Modifier Try changing the organic modifier (e.g., ACN to MeOH) Check_Overload->Check_Modifier No Reduce_Load->End_Resolved Flush_Column Flush column with a strong solvent Check_Modifier->Flush_Column Flush_Column->End_Resolved End_Persistent Issue Persists: Consider alternative method Flush_Column->End_Persistent

Caption: Troubleshooting workflow for peak tailing in RPC.
Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for purifying charged molecules like acidic compounds. For acidic compounds, which are negatively charged at a pH above their isoelectric point (pI), anion-exchange chromatography is typically used.

FAQs

  • Q: How do I choose between a strong and a weak anion exchanger for my acidic compound?

    • A: Strong anion exchangers (e.g., quaternary ammonium - Q) are a good starting point as they remain charged over a wide pH range, providing consistent performance. Weak anion exchangers (e.g., diethylaminoethane - DEAE) have a charge that is pH-dependent and can offer different selectivity, which can be useful for fine-tuning a separation.

  • Q: My acidic protein is not binding to the anion-exchange column. What could be the problem?

    • A: This is a common issue and can be caused by several factors:

      • Cause 1: Incorrect Buffer pH. For an acidic protein to bind to an anion exchanger, the buffer pH must be above the protein's isoelectric point (pI), where it carries a net negative charge.

        • Solution: Ensure the buffer pH is at least 0.5 to 1 pH unit above the pI of your protein.[3] If the pI is unknown, you may need to screen a range of pH values.

      • Cause 2: High Ionic Strength in the Sample. If the salt concentration in your sample is too high, it will compete with your protein for binding to the resin.

        • Solution: Desalt your sample or dilute it with the starting buffer before loading it onto the column.[1][2]

      • Cause 3: Incorrect Buffer Ions. The buffering ion should have the same charge as the functional groups on the resin to avoid interfering with the binding. For anion exchangers, a buffer like Tris is a good choice.[1]

  • Q: I am experiencing low recovery of my acidic compound from the IEX column. What should I do?

    • A: Low recovery can be due to the protein binding too strongly to the resin.

      • Solution 1: Optimize the Elution Conditions. If using a salt gradient, ensure the final salt concentration is high enough to elute your compound. You can also try a step elution with a high salt concentration.

      • Solution 2: Adjust the pH. Lowering the pH of the elution buffer towards the pI of your compound will reduce its negative charge and weaken its interaction with the anion-exchange resin, facilitating elution.

      • Solution 3: Check for Protein Precipitation. The high salt concentration in the elution buffer can sometimes cause proteins to precipitate on the column. If you suspect this, try eluting with a lower salt concentration over a shallower gradient.

Troubleshooting Workflow for Low Recovery in IEX

IEX_Troubleshooting Troubleshooting Workflow for Low Recovery of Acidic Compounds in IEX Start Start: Low Recovery Check_Binding Did the compound bind to the column? Start->Check_Binding Troubleshoot_Binding Go to 'Compound Not Binding' Troubleshooting Check_Binding->Troubleshoot_Binding No Check_Elution Is the final salt concentration high enough? Check_Binding->Check_Elution Yes Increase_Salt Increase final salt concentration or use a step elution Check_Elution->Increase_Salt No Check_pH Is the elution pH optimal? Check_Elution->Check_pH Yes End_Resolved Issue Resolved Increase_Salt->End_Resolved Adjust_pH Lower elution pH towards the pI Check_pH->Adjust_pH No Check_Precipitation Is precipitation suspected? Check_pH->Check_Precipitation Yes Adjust_pH->End_Resolved Shallow_Gradient Use a shallower gradient with a lower final salt concentration Check_Precipitation->Shallow_Gradient Yes Shallow_Gradient->End_Resolved

Caption: Troubleshooting workflow for low recovery in IEX.
Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a "greener" alternative to normal-phase HPLC and can offer unique selectivity.

FAQs

  • Q: When should I consider using SFC for purifying my acidic compound?

    • A: SFC is particularly useful for the purification of less polar and moderately polar acidic compounds. It is also an excellent technique for chiral separations of acidic compounds. Compared to preparative HPLC, SFC can offer faster separations, reduced solvent consumption, and easier fraction processing since the CO2 mobile phase evaporates upon depressurization.[4][5]

  • Q: I am observing peak splitting or broadening in my SFC separation. What could be the cause?

    • A: Peak shape issues in SFC can be complex and may arise from several factors:

      • Cause 1: Sample Overload. Similar to HPLC, injecting too much sample can lead to peak distortion.

        • Solution: Reduce the injection volume or sample concentration.[6]

      • Cause 2: Inappropriate Co-solvent or Additive. The choice and concentration of the co-solvent (e.g., methanol) and additive are crucial for good peak shape, especially for acidic compounds.

        • Solution: For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1-0.5% acetic acid or formic acid) to the co-solvent can improve peak shape by minimizing interactions with the stationary phase. Experiment with different co-solvents (e.g., ethanol, isopropanol) and additive concentrations.

      • Cause 3: Pressure and Temperature Fluctuations. The density of the supercritical fluid is sensitive to pressure and temperature, and fluctuations can affect retention and peak shape.

        • Solution: Ensure your system's backpressure regulator and oven are functioning correctly to maintain stable conditions.

  • Q: My acidic compound is not eluting from the SFC column. What should I do?

    • A: If your compound is too polar, it may be too strongly retained on the stationary phase.

      • Solution: Increase the percentage of the polar co-solvent in the mobile phase. You can also try a stronger polar co-solvent. Adding a suitable additive can also help to modify the retention.

Troubleshooting Workflow for Peak Shape Issues in SFC

SFC_Troubleshooting Troubleshooting Workflow for Peak Shape Issues in SFC Start Start: Peak Splitting or Broadening Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Check_Cosolvent Is the co-solvent/ additive appropriate? Check_Overload->Check_Cosolvent No End_Resolved Issue Resolved Reduce_Load->End_Resolved Optimize_Mobile_Phase Add/optimize acidic modifier (e.g., 0.1% acetic acid). Try different co-solvents. Check_Cosolvent->Optimize_Mobile_Phase No Check_System Are pressure and temperature stable? Check_Cosolvent->Check_System Yes Optimize_Mobile_Phase->End_Resolved Stabilize_System Check backpressure regulator and oven stability. Check_System->Stabilize_System No End_Persistent Issue Persists: Consider different stationary phase Check_System->End_Persistent Yes Stabilize_System->End_Resolved

Caption: Troubleshooting workflow for peak shape issues in SFC.
Acid-Base Extraction

Acid-base extraction is a classic and effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds based on their solubility differences in aqueous and organic solvents at different pH values.[7]

FAQs

  • Q: How do I perform an acid-base extraction to purify an acidic compound?

    • A: The general procedure is as follows:

      • Dissolve the mixture of your acidic compound and impurities in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

      • Add an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to the separatory funnel. The base will deprotonate your acidic compound, forming a water-soluble salt.

      • Shake the funnel to allow for the transfer of the acidic compound's salt into the aqueous layer.

      • Separate the aqueous layer (containing your acidic compound) from the organic layer (containing neutral and basic impurities).

      • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to protonate your acidic compound, causing it to precipitate if it is a solid or to be extractable back into an organic solvent.

      • Collect the purified acidic compound by filtration or by extraction with a fresh portion of organic solvent.

  • Q: I am not getting a good separation between the aqueous and organic layers. What should I do?

    • A: This is often due to the formation of an emulsion.

      • Solution: Try adding a small amount of brine (saturated NaCl solution) to the mixture, which can help to break up the emulsion by increasing the polarity of the aqueous phase. Gentle swirling of the separatory funnel instead of vigorous shaking can also help to prevent emulsion formation.

  • Q: What is the difference between using a weak base (like sodium bicarbonate) and a strong base (like sodium hydroxide) for the extraction?

    • A: The choice of base depends on the acidity (pKa) of your acidic compound. A weak base like sodium bicarbonate is only basic enough to deprotonate strong acids like carboxylic acids. A strong base like sodium hydroxide will deprotonate both strong and weak acids, such as phenols. This difference can be exploited to separate a mixture of a strong acid and a weak acid.

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography of an Acidic Protein

This protocol provides a general procedure for the purification of an acidic protein using an anion-exchange column.

  • Column and Buffer Preparation:

    • Select a suitable anion-exchange column (e.g., a prepacked Q-sepharose column).

    • Prepare a starting buffer (Buffer A) with a pH at least 0.5-1 unit above the pI of the target protein (e.g., 20 mM Tris-HCl, pH 8.0).

    • Prepare an elution buffer (Buffer B) which is the same as Buffer A but with a high salt concentration (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

    • Degas all buffers before use.

  • Column Equilibration:

    • Equilibrate the column with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the eluate are stable and match that of the buffer.

  • Sample Preparation and Loading:

    • Ensure the sample is in a low-salt buffer at the same pH as Buffer A. If necessary, perform a buffer exchange using a desalting column.

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove any unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 CV). Alternatively, a step gradient can be used.

    • Collect fractions throughout the elution process.

  • Analysis:

    • Analyze the collected fractions for the presence of the target protein using a suitable assay (e.g., SDS-PAGE, enzyme activity assay).

    • Pool the fractions containing the purified protein.

  • Column Regeneration and Storage:

    • Wash the column with 3-5 CV of high salt buffer (Buffer B) to remove any remaining bound proteins.

    • Re-equilibrate the column with Buffer A.

    • For long-term storage, wash the column with water and then store it in a solution recommended by the manufacturer (e.g., 20% ethanol).

Protocol 2: Acid-Base Extraction for the Purification of a Carboxylic Acid

This protocol describes the separation of a carboxylic acid from a neutral impurity.

  • Dissolution:

    • Dissolve the crude mixture (containing the carboxylic acid and neutral impurity) in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction (Base Wash):

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release the pressure from the CO2 gas that is formed.

    • Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase.

    • Drain the lower aqueous layer into a clean flask or beaker.

  • Repeat Extraction:

    • Repeat the extraction of the organic layer with another portion of the NaHCO3 solution to ensure all the carboxylic acid has been extracted.

    • Combine the aqueous extracts.

  • Backwash (Optional but Recommended):

    • To remove any residual neutral compound that may have been carried over into the aqueous phase, wash the combined aqueous extracts with a small portion of the organic solvent. Discard this organic wash.

  • Isolation of the Neutral Compound:

    • The organic layer from the initial extractions contains the neutral impurity. Wash this layer with brine (saturated NaCl solution), dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to recover the neutral compound.

  • Isolation of the Acidic Compound:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a concentrated acid, such as 6M HCl, dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). The carboxylic acid will precipitate out of the solution if it is a solid.

    • If the carboxylic acid precipitates, collect the solid by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

    • If the carboxylic acid is a liquid or does not precipitate, extract it from the acidified aqueous solution with a fresh portion of the organic solvent. Then, dry the organic extract and evaporate the solvent.

Data Presentation: Comparison of Purification Methods

The selection of a purification method often involves a trade-off between purity, yield, throughput, and cost. The following table provides a general comparison of the alternative methods discussed for the purification of acidic compounds. Actual results will vary depending on the specific compound and impurities.

Purification MethodTypical Purity (%)Typical Yield (%)ThroughputCost (Equipment/Solvent)Key AdvantagesKey Disadvantages
Reversed-Phase Chromatography (RPC) >9970-95Low to MediumMedium to HighHigh resolution; widely applicable.Requires organic solvents; can be slow for preparative scale.
Ion-Exchange Chromatography (IEX) >9880-98MediumMediumHigh capacity; excellent for charged molecules like proteins.Only applicable to charged molecules; sensitive to pH and salt concentration.[8]
Supercritical Fluid Chromatography (SFC) >9980-95[5]HighHigh (initial) / Low (running)Fast separations; "green" method with reduced organic solvent use; easy sample recovery.[5][9]Higher initial equipment cost; may not be suitable for very polar compounds.
Acid-Base Extraction 90-9885-99HighLowSimple, fast, and inexpensive; excellent for large-scale purification.[7]Lower resolution than chromatography; only applicable if there is a significant pKa difference.

Example Comparative Data: Preparative SFC vs. HPLC

The following data, adapted from a study by Merck & Co., illustrates the potential advantages of SFC over HPLC for a preparative separation.[5]

ParameterPurification by SFCPurification by HPLC
Separation Time 3 hours46 hours
Organic Solvent Used 5 L of Methanol40 L of Acetonitrile
Total Workup Time 1 hour8 hours
Recovery 95%80%

References

Technical Support Center: Managing Thermal Instability of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of cyclopentane derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes cyclopentane derivatives susceptible to thermal instability?

A1: The thermal stability of cyclopentane derivatives is influenced by several factors inherent to their cyclic structure. The cyclopentane ring exists in non-planar "envelope" or "half-chair" conformations to minimize ring strain. However, substituents on the ring can introduce steric and torsional strain, making the molecule more susceptible to degradation at elevated temperatures. Functional groups commonly found in pharmaceutical derivatives, such as esters, amides, and hydroxyl groups, can also be labile and prone to thermal decomposition.

Q2: How do different substituents on the cyclopentane ring affect its thermal stability?

A2: Substituents can have a significant impact on the thermal stability of the cyclopentane ring. Electron-withdrawing groups can weaken adjacent bonds, lowering the decomposition temperature. Bulky substituents can increase steric strain, also leading to decreased stability. Conversely, in some cases, such as carbocyclic nucleosides, replacing the furanose oxygen with a methylene group to form a cyclopentane ring enhances chemical and metabolic stability by removing the labile hemiaminal ether linkage.[1]

Q3: What are the common thermal degradation pathways for cyclopentane derivatives?

A3: Common thermal degradation pathways for cyclopentane derivatives, especially those with functional groups, include:

  • Hydrolysis: Ester and amide functionalities are susceptible to hydrolysis, which can be accelerated by heat and the presence of moisture.

  • Oxidation: The presence of oxidizable functional groups can lead to degradation, particularly in the presence of oxygen.

  • Ring Opening: At higher temperatures, the cyclopentane ring itself can undergo cleavage. For example, the thermal decomposition of cyclopentanone can lead to the formation of carbon monoxide and ethylene.

  • Elimination Reactions: The loss of small molecules, such as water from an alcohol, can occur at elevated temperatures.

Q4: Are there specific classes of cyclopentane-containing drugs known for their thermal stability or instability?

A4: Yes.

  • Prostaglandin analogues , which feature a cyclopentane core, are known to have varying degrees of thermal stability. For instance, studies have shown that latanoprost and travoprost can degrade at elevated temperatures (e.g., 37°C and 50°C), while bimatoprost appears to be more stable under similar conditions.[2][3][4]

  • Carbocyclic nucleoside analogues , where a cyclopentane ring replaces the furanose moiety of natural nucleosides, are designed for increased chemical and metabolic stability.[1] This modification makes them resistant to enzymatic cleavage of the glycosidic bond.

Troubleshooting Guide

Q1: My cyclopentane derivative is showing unexpected degradation during routine analysis. What could be the cause?

A1: Unexpected degradation can arise from several sources:

  • Localized heating: Ensure your analytical instrument (e.g., HPLC, GC) is not subjecting the sample to excessive heat at the injection port or in the column oven.

  • Solvent interactions: The solvent used to dissolve your compound may be promoting degradation, especially at elevated analysis temperatures.

  • Presence of impurities: Catalytic amounts of acidic or basic impurities can accelerate thermal degradation.

  • Light sensitivity: Some compounds are photosensitive, and degradation can be initiated by light and accelerated by heat.

Q2: The results from my Differential Scanning Calorimetry (DSC) analysis are not reproducible. What are the common pitfalls?

A2: Lack of reproducibility in DSC measurements can be due to:

  • Sample preparation: Inconsistent sample mass, poor thermal contact with the pan, or variations in sample packing can all affect the results.

  • Heating rate: Different heating rates can shift the temperatures of thermal events. Ensure you are using a consistent and appropriate heating rate for your sample.

  • Atmosphere: The purge gas (e.g., nitrogen, air) can influence the degradation pathway. Ensure a consistent and appropriate atmosphere is used for all experiments.

  • Crucible type: The material of the DSC pan (e.g., aluminum, copper) can sometimes interact with the sample.

Q3: I am observing a mass loss in my Thermogravimetric Analysis (TGA) at a lower temperature than expected. What does this indicate?

A3: An early mass loss in TGA can indicate several phenomena:

  • Residual solvent or moisture: The sample may contain residual solvent from its synthesis or purification, or it may have absorbed moisture from the atmosphere.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different thermal stabilities. You may be analyzing a less stable polymorph.

  • Interaction with excipients: If you are analyzing a formulated product, the active pharmaceutical ingredient (API) may be interacting with an excipient, leading to a lower decomposition temperature.

Data Presentation

Table 1: Thermal Stability Data of Selected Prostaglandin Analogues

CompoundLabeled ConcentrationStorage TemperatureDegradation RateReference
Bimatoprost300 µg/mL27°C, 37°C, 50°CNo measurable degradation[2]
Latanoprost50 µg/mL27°CStable[2][3]
37°C0.15 µg/mL/day[2][3]
50°C0.29 µg/mL/day[2][3]
Travoprost40 µg/mL27°C, 37°CStable[3]
50°C0.46 µg/mL/day[3]

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak temperatures of thermal decomposition for a cyclopentane derivative.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or copper DSC pans and lids

  • Crimper for sealing pans

  • Cyclopentane derivative sample (2-5 mg)

  • Inert purge gas (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclopentane derivative into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent solvent loss if applicable.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed pan in the reference cell.

    • Set the purge gas flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the decomposition point.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Determine the onset temperature and the peak temperature of any endothermic or exothermic events corresponding to melting and decomposition.

Protocol 2: Assessment of Mass Loss using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a cyclopentane derivative begins to lose mass due to decomposition or volatilization.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., platinum, ceramic)

  • Cyclopentane derivative sample (5-10 mg)

  • Inert or reactive purge gas (e.g., nitrogen, air)

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature.

  • Sample Loading: Tare the TGA pan and accurately weigh 5-10 mg of the sample into the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired purge gas and flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where decomposition is complete.

  • Data Analysis:

    • Plot the percentage of initial mass as a function of temperature.

    • Determine the onset temperature of mass loss, which indicates the beginning of decomposition or volatilization.

Mandatory Visualizations

Thermal_Degradation_Pathway cluster_conditions Stress Conditions cluster_compound Cyclopentane Derivative cluster_pathways Degradation Pathways cluster_products Degradation Products Heat Heat Hydrolysis Hydrolysis Heat->Hydrolysis Oxidation Oxidation Heat->Oxidation RingOpening Ring Opening Heat->RingOpening Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation CPD Cyclopentane Derivative (e.g., with Ester Group) CPD->Hydrolysis CPD->Oxidation CPD->RingOpening AcidAlcohol Carboxylic Acid + Alcohol Hydrolysis->AcidAlcohol OxidizedProduct Oxidized Derivative Oxidation->OxidizedProduct Fragments Smaller Fragments RingOpening->Fragments

Caption: General thermal degradation pathways for a cyclopentane derivative.

Experimental_Workflow cluster_planning Experiment Planning cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion SelectCompound Select Cyclopentane Derivative DefineConditions Define Stress Conditions (Temp, Atm) SelectCompound->DefineConditions DSC DSC Analysis DefineConditions->DSC TGA TGA Analysis DefineConditions->TGA AnalyzeDSC Analyze DSC Thermogram (Melting, Decomposition) DSC->AnalyzeDSC AnalyzeTGA Analyze TGA Curve (Mass Loss) TGA->AnalyzeTGA Kinetics Determine Decomposition Kinetics AnalyzeDSC->Kinetics AnalyzeTGA->Kinetics AssessStability Assess Thermal Stability Kinetics->AssessStability

Caption: Workflow for assessing the thermal stability of cyclopentane derivatives.

Troubleshooting_Logic Start Inconsistent Thermal Analysis Results CheckSamplePrep Check Sample Preparation (Mass, Packing, Purity) Start->CheckSamplePrep CheckInstrument Check Instrument Settings (Heating Rate, Atmosphere) CheckSamplePrep->CheckInstrument [Prep OK] Rerun Rerun Experiment CheckSamplePrep->Rerun [Prep Issue Found] CheckCrucible Check Crucible (Material, Seal) CheckInstrument->CheckCrucible [Settings OK] CheckInstrument->Rerun [Settings Issue Found] CheckCrucible->Rerun [Crucible Issue Found] Consult Consult Instrument Manual or Specialist CheckCrucible->Consult [Crucible OK] Resolved Problem Resolved Rerun->Resolved

Caption: Troubleshooting flowchart for inconsistent thermal analysis results.

References

Validation & Comparative

Validating 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: A Comparative Guide for a Novel Hit Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for the validation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid as a promising hit compound. In the absence of direct published data for this specific molecule, this document leverages experimental data from its close structural analog, 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, to outline a comprehensive validation strategy. This guide presents a comparative analysis, detailed experimental protocols, and visual workflows to support the assessment of its therapeutic potential.

Comparative Analysis of Physicochemical and Biological Properties

A critical step in hit validation is to compare the lead compound against known entities. The following table summarizes the physicochemical properties of this compound and compares its hypothesized biological activity with the known data of its structural isomer and standard control compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Target/Activity (Hypothesized/Actual)IC50 (µM) (Hypothesized/Actual)
This compound C12H13ClO2224.683.2Anticancer (e.g., A549 Lung Carcinoma)To be determined
Acetylcholinesterase (AChE) InhibitorTo be determined
Urease InhibitorTo be determined
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acidC13H15ClO2238.713.7Anticancer (A549 Lung Carcinoma)[1]< 10[1]
Acetylcholinesterase (AChE) Inhibitor[1]Comparable to standards[1]
Urease Inhibitor[1]Strong inhibition noted[1]
Doxorubicin (Anticancer Control)C27H29NO11543.521.2Anticancer (A549 Lung Carcinoma)~0.05 - 0.5
Donepezil (AChE Inhibitor Control)C24H29NO3379.494.0Acetylcholinesterase (AChE) Inhibitor~0.006 - 0.03
Thiourea (Urease Inhibitor Control)CH4N2S76.12-1.0Urease Inhibitor~20 - 25

Proposed Experimental Validation Workflow

The following diagram outlines a proposed workflow for the comprehensive validation of this compound as a hit compound, progressing from initial screening to more in-depth biological characterization.

G cluster_0 Initial Screening & Confirmation cluster_1 Target Deconvolution & Validation cluster_2 Mechanism of Action & Selectivity Primary_Screening Primary Screening (e.g., Cell Viability Assay) Hit_Confirmation Hit Confirmation (Dose-Response Curve) Primary_Screening->Hit_Confirmation Active Hit Purity_Analysis Compound Purity & Identity (LC-MS, NMR) Hit_Confirmation->Purity_Analysis Confirmed Hit Enzyme_Assays Enzyme Inhibition Assays (AChE, Urease) Purity_Analysis->Enzyme_Assays Hypothesis-driven ADMET_Prediction In Silico ADMET Prediction Purity_Analysis->ADMET_Prediction Cell_Based_Assays Cell-Based Target Engagement (e.g., CETSA) Enzyme_Assays->Cell_Based_Assays Binding_Assays Biophysical Binding Assays (SPR, ITC) Cell_Based_Assays->Binding_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Binding_Assays->Pathway_Analysis Selectivity_Profiling Selectivity Profiling (Panel of related enzymes/receptors) Binding_Assays->Selectivity_Profiling

Proposed experimental workflow for hit validation.

Detailed Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compound on a panel of human cancer cell lines.

  • Cell Lines and Culture:

    • Human lung adenocarcinoma (A549), human melanoma (A375), and human liver carcinoma (HepG2) cells will be used.

    • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.

    • The test compound, this compound, is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • The culture medium is replaced with the medium containing the various concentrations of the test compound. Wells containing medium with DMSO (vehicle control) and untreated cells (negative control) are also included. Doxorubicin is used as a positive control.

    • The plates are incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the inhibitory activity of the test compound against AChE.[2][3]

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.[2]

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[2]

    • 0.1 M Sodium Phosphate Buffer (pH 8.0).[2]

    • Test compound and Donepezil (positive control) dissolved in DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution (0.2 U/mL) to each well except the blank.

    • The plate is incubated for 15 minutes at 25°C.

    • To initiate the reaction, 150 µL of a solution containing DTNB (0.3 mM) and ATCI (0.5 mM) in buffer is added to all wells.

    • The absorbance is measured kinetically at 412 nm for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay (Berthelot Method)

This assay quantifies urease activity by measuring the production of ammonia, which is detected colorimetrically.

  • Reagents:

    • Jack bean urease.

    • Urea solution (substrate).

    • Phenol reagent and alkali-hypochlorite reagent (for color development).

    • Phosphate buffer (pH 7.0).

    • Test compound and Thiourea (positive control) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, 10 µL of the test compound at various concentrations is mixed with 40 µL of urease enzyme solution.

    • The mixture is incubated for 30 minutes at 37°C.

    • 50 µL of urea solution is added to each well to start the reaction, followed by another 30-minute incubation at 37°C.

    • To stop the reaction and develop color, 50 µL of phenol reagent and 50 µL of alkali-hypochlorite reagent are added to each well.

    • The plate is incubated for 10 minutes at 37°C.

    • The absorbance is measured at 625 nm.

  • Data Analysis:

    • The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Signaling Pathway Inhibition

Based on the observed anticancer activity of its structural isomer, this compound could potentially interfere with key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a hypothetical mechanism of action where the compound inhibits a critical kinase in a pro-survival pathway.

G cluster_pathway Hypothetical Pro-Survival Signaling Pathway cluster_drug Drug Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Drug 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Drug->Kinase_A Inhibition

Hypothesized inhibition of a pro-survival signaling pathway.

This guide provides a foundational strategy for the validation of this compound. The successful execution of these, and subsequent in-depth studies, will be crucial in determining its potential as a lead compound for further drug development.

References

Comparative Cross-Reactivity Profiling of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Based on current scientific literature, the primary biological target of this class of compounds is the voltage-gated sodium channel NaV1.7, a key mediator in pain signaling pathways.[1][2][3] The development of selective NaV1.7 inhibitors represents a promising therapeutic strategy for the treatment of chronic pain.[4][5][6][7]

This document summarizes the available, albeit limited, cross-reactivity data for this compound class and compares it with established NaV1.7 inhibitors. Detailed experimental protocols for assessing NaV1.7 activity and selectivity are also provided, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule belonging to the cyclopentane carboxylic acid class of compounds. Recent research has identified derivatives of cyclopentane carboxylic acid as potent and selective inhibitors of the NaV1.7 channel.[8] While specific experimental data for this compound is not yet publicly available in databases such as PubChem or ChEMBL, its structural similarity to known NaV1.7 inhibitors suggests it likely shares a similar mechanism of action.

Comparative Cross-Reactivity Data

Due to the absence of direct experimental data for this compound, this section presents a representative cross-reactivity profile based on published data for other selective NaV1.7 inhibitors. For comparison, we have included data for two well-characterized NaV1.7 inhibitors, PF-05089771 and GDC-0310 , which have been evaluated in clinical trials.[4][9]

It is important to note that the selectivity of this compound against various sodium channel subtypes and other off-target proteins would need to be experimentally determined to establish a definitive profile.

TargetThis compound (Representative Profile)PF-05089771 (IC50)GDC-0310 (IC50)
hNaV1.7 Potent inhibition expected11 nM [10][11]0.6 nM [12]
hNaV1.1>100-fold selectivity expected>10 µM>63-fold selectivity
hNaV1.2>10-fold selectivity expected110 nM[11]>63-fold selectivity
hNaV1.3>900-fold selectivity expected>10 µMNot Reported
hNaV1.4>900-fold selectivity expected>10 µM~6-fold selectivity[13]
hNaV1.5>1000-fold selectivity expected>10 µM[11]>63-fold selectivity
hNaV1.6High selectivity expectedNot Reported~330-fold selectivity[13]
hNaV1.8>1000-fold selectivity expected>10 µM[11]Not Reported

Note: IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity. Higher IC50 values indicate lower potency. Selectivity is the ratio of the IC50 for the off-target channel to the IC50 for the primary target (NaV1.7).

Experimental Protocols

To determine the cross-reactivity profile of this compound, the following standard experimental methodologies are recommended:

Automated Patch-Clamp Electrophysiology Assay for NaV Channel Subtypes

This is the gold-standard method for assessing the potency and selectivity of ion channel inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human voltage-gated sodium channel subtypes (NaV1.1-1.8).

Methodology:

  • Cell Lines: Use stable human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell lines engineered to express a single human NaV channel subtype (e.g., hNaV1.7, hNaV1.5, etc.).

  • Cell Culture: Culture the cells under standard conditions until they reach optimal confluency for electrophysiological recordings.

  • Automated Patch-Clamp System: Utilize a high-throughput automated patch-clamp system (e.g., Qube 384, Patchliner, or SyncroPatch 768PE).

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Voltage Protocol:

    • Hold the cell membrane at a potential of -120 mV.

    • Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a sodium current.

    • To assess state-dependent inhibition, a pre-pulse to a voltage that causes partial channel inactivation (e.g., -70 mV for NaV1.7) is applied before the test pulse.[14]

  • Compound Application: Prepare a concentration-response curve by applying the test compound at various concentrations (typically ranging from 0.1 nM to 10 µM) to the cells.

  • Data Analysis: Measure the peak sodium current in the presence of different compound concentrations. Fit the data to a four-parameter logistic equation to determine the IC50 value for each NaV subtype.

In Vitro Safety Pharmacology Profiling

To assess broader cross-reactivity, the compound should be screened against a panel of common off-target proteins.

Objective: To identify potential off-target interactions that could lead to adverse effects.

Methodology:

  • Target Panel: Utilize a commercially available safety pharmacology panel (e.g., from Eurofins Discovery, Reaction Biology, or WuXi AppTec). These panels typically include a broad range of receptors, ion channels, enzymes, and transporters.

  • Assay Formats: The assays are typically radioligand binding assays or functional assays, depending on the target.

  • Compound Concentration: Initially screen the compound at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Results are typically reported as the percent inhibition of binding or activity at the tested concentration. Any significant inhibition (>50%) should be followed up with concentration-response studies to determine the IC50.

Visualizations

Signaling Pathway of NaV1.7 in Pain Transmission

NaV1_7_Pain_Pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Generator_Potential Generator Potential (Depolarization) Noxious_Stimuli->Generator_Potential NaV1_7 NaV1.7 Channel Generator_Potential->NaV1_7 Activates Action_Potential Action Potential Initiation & Propagation NaV1_7->Action_Potential Amplifies signal Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal_to_Brain Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal_to_Brain Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Compound->NaV1_7 Inhibits

Caption: Role of NaV1.7 in the transmission of pain signals from the periphery to the spinal cord.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_primary_screen Primary Target & Selectivity Screening cluster_secondary_screen Secondary (Off-Target) Screening Compound_Synthesis Compound Synthesis: 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Automated_Patch_Clamp Automated Patch-Clamp Assay Compound_Synthesis->Automated_Patch_Clamp Binding_Functional_Assays Radioligand Binding & Functional Assays Compound_Synthesis->Binding_Functional_Assays IC50_Determination IC50 Determination for each subtype Automated_Patch_Clamp->IC50_Determination NaV_Panel Panel of hNaV Subtypes (1.1-1.8) NaV_Panel->Automated_Patch_Clamp Selectivity_Profile Generate NaV Selectivity Profile IC50_Determination->Selectivity_Profile Final_Report Comprehensive Cross-Reactivity Profile Safety_Panel In Vitro Safety Pharmacology Panel (Receptors, Ion Channels, Enzymes) Safety_Panel->Binding_Functional_Assays Off_Target_Hits Identify Off-Target Hits (% Inhibition > 50%) Binding_Functional_Assays->Off_Target_Hits Follow_Up Follow-up with IC50 Determination Off_Target_Hits->Follow_Up

Caption: A typical workflow for determining the cross-reactivity profile of a novel compound.

References

Uncharted Territory: The Inhibitory Potential of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, specific data on the efficacy and biological targets of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid as an inhibitor remains elusive. At present, there are no publicly accessible studies detailing its mechanism of action, inhibitory constants (e.g., IC50 or Ki values), or direct comparisons to other known inhibitors.

While the broader class of cyclopentane carboxylic acid derivatives has shown promise in targeting various biological pathways, including the voltage-gated sodium channel NaV1.7 and the thromboxane A2 receptor, no specific research has been identified that characterizes the inhibitory profile of the this compound isomer.

Information available for structurally related compounds, such as 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, suggests potential for anticancer and enzyme inhibition activities. However, the seemingly minor difference in the position of the chlorine atom on the phenyl ring (meta vs. para) can significantly alter the compound's pharmacological properties, making direct extrapolation of efficacy unreliable.

The absence of published experimental data prevents the creation of a comparative guide as requested. Key components for such a guide, including quantitative efficacy data and detailed experimental protocols, are not available in the public domain for this compound.

Therefore, researchers, scientists, and drug development professionals interested in the inhibitory potential of this specific compound would need to undertake initial screening and characterization studies to determine its biological targets and quantify its efficacy. Such foundational research would be a prerequisite for any future comparative analysis against established inhibitors in a given signaling pathway.

In Vivo Performance of Cyclopentane Carboxylic Acid Derivatives and Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo testing of two classes of compounds containing a cyclopentane moiety, analogous to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to the limited availability of specific in vivo data for this compound, this guide focuses on:

  • NaV1.7 Inhibitors with a Cyclopentane Carboxylic Acid Moiety for the treatment of pain, with a focus on an inherited erythromelalgia (IEM) transgenic mouse model.

  • Mineralocorticoid Receptor (MR) Antagonists with a Cyclopentyl Group for the management of hypertension and nephropathy, primarily studied in the Dahl salt-sensitive (SS) rat model.

This document presents a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their preclinical potential.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from in vivo studies of representative compounds from each class.

Table 1: In Vivo Efficacy of NaV1.7 Inhibitors in Rodent Pain Models

CompoundAnimal ModelPain TypeRoute of AdministrationDose RangeKey FindingsReference
Cyclopentane Carboxylic Acid 31 Inherited Erythromelalgia (IEM) Transgenic MouseNeuropathic--Exhibited robust analgesic effects[1]
ProTX-II RatAcute Chemical/ThermalIntrathecal-Strong analgesic effect, steep dose-response, motor effects at higher doses[2]
JNJ63955918 RatAcute Chemical/ThermalIntrathecal0.3 - 7.5 µgDose-dependent increase in tail flick and hotplate latencies[2]

Note: Specific quantitative data for Cyclopentane Carboxylic Acid 31 was not available in the reviewed literature.

Table 2: In Vivo Efficacy of Mineralocorticoid Receptor Antagonists in Dahl Salt-Sensitive (SS) Rats

CompoundAnimal ModelConditionRoute of AdministrationDoseKey FindingsReference
Eplerenone Dahl Salt-Sensitive RatSalt-Induced HypertensionOral (in food)100 mg/kg/dayPrevented further rise in blood pressure in salt-loaded rats[3]
PF-3882845 Dahl Salt-Sensitive RatSalt-Induced Hypertension & NephropathyOral-Showed blood pressure attenuation and renal protection[3]

Note: Specific quantitative dose-response data for PF-3882845 was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key animal models are provided below.

Inherited Erythromelalgia (IEM) Transgenic Mouse Model for Pain
  • Animal Model: Transgenic mice expressing a gain-of-function mutation in the Scn9a gene, which encodes the NaV1.7 sodium channel. These mutations lead to a phenotype of thermal hyperalgesia, mimicking the human condition of inherited erythromelalgia.

  • Housing and Acclimation: Mice are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated to the testing environment and procedures for several days before the experiment to minimize stress-induced analgesia.

  • Drug Administration: Test compounds are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection, or local administration) at various doses. A vehicle control group is included in all experiments.

  • Pain Behavior Assessment:

    • Thermal Hyperalgesia (Hargreaves Test): Mice are placed on a glass surface, and a radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured. A shorter withdrawal latency compared to wild-type or vehicle-treated mice indicates thermal hyperalgesia. The analgesic effect of the test compound is quantified by the increase in paw withdrawal latency.[4]

    • Mechanical Allodynia (von Frey Test): Mice are placed on a wire mesh platform. Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The force at which the mouse withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold indicates mechanical allodynia. The efficacy of the test compound is determined by the elevation of the paw withdrawal threshold.

  • Data Analysis: Data are typically presented as mean ± SEM. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests for multiple comparisons.

Dahl Salt-Sensitive (SS) Rat Model for Hypertension and Nephropathy
  • Animal Model: Dahl salt-sensitive (SS) rats, an inbred strain that develops hypertension, renal damage, and cardiovascular complications when fed a high-salt diet.[5]

  • Dietary Regimen:

    • Control Group: Fed a normal-salt diet (e.g., 0.3% NaCl).

    • Hypertensive Group: Switched to a high-salt diet (e.g., 4% or 8% NaCl) to induce hypertension and renal injury.[3][6]

  • Drug Administration: The test compound or vehicle is typically administered orally, often mixed with the food, for a specified duration (e.g., several weeks).

  • Endpoint Measurements:

    • Blood Pressure: Monitored continuously via telemetry or measured periodically using the tail-cuff method.[7]

    • Proteinuria/Albuminuria: 24-hour urine samples are collected, and the concentration of protein or albumin is measured as an indicator of kidney damage.[3]

    • Renal Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with hematoxylin and eosin, periodic acid-Schiff) to assess glomerular and tubular injury, fibrosis, and inflammation.

    • Kidney Weight to Body Weight Ratio: An increase in this ratio can indicate renal hypertrophy.

  • Data Analysis: Results are generally expressed as mean ± SEM. Statistical analysis is performed using methods like t-tests or ANOVA to compare between treatment groups.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

NaV1_7_Signaling_Pathway cluster_0 Nociceptor Terminal Noxious Stimuli Noxious Stimuli Receptors Receptors Noxious Stimuli->Receptors NaV1.7 NaV1.7 Receptors->NaV1.7 Activates Membrane Depolarization Membrane Depolarization NaV1.7->Membrane Depolarization Na+ Influx Action Potential Generation Action Potential Generation Membrane Depolarization->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS NaV1.7_Inhibitor NaV1.7 Inhibitor NaV1.7_Inhibitor->NaV1.7 Blocks

NaV1.7 Signaling Pathway in Nociception

MR_Signaling_Pathway cluster_0 Renal Epithelial / Vascular Smooth Muscle Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociates from Nucleus Nucleus MR->Nucleus Translocates to MR_Antagonist MR Antagonist MR_Antagonist->MR Blocks Gene_Transcription Gene Transcription (e.g., ENaC, ROMK) Nucleus->Gene_Transcription Cellular_Effects Increased Na+ Reabsorption Vasoconstriction, Fibrosis Gene_Transcription->Cellular_Effects

Mineralocorticoid Receptor Signaling Pathway

Experimental_Workflow cluster_Pain Pain Model (IEM Mouse) cluster_Hypertension Hypertension Model (Dahl SS Rat) Animal_Acclimation_Pain Animal Acclimation Baseline_Pain Baseline Pain Assessment Animal_Acclimation_Pain->Baseline_Pain Compound_Admin_Pain Compound Administration Baseline_Pain->Compound_Admin_Pain Post_Treatment_Pain Post-Treatment Pain Assessment Compound_Admin_Pain->Post_Treatment_Pain Data_Analysis_Pain Data Analysis Post_Treatment_Pain->Data_Analysis_Pain Efficacy_Determination_Pain Analgesic Efficacy Data_Analysis_Pain->Efficacy_Determination_Pain Animal_Diet_Intro High-Salt Diet Induction Baseline_BP Baseline BP & Proteinuria Animal_Diet_Intro->Baseline_BP Compound_Admin_HTN Compound Administration Baseline_BP->Compound_Admin_HTN Monitoring Chronic Monitoring (BP, Proteinuria) Compound_Admin_HTN->Monitoring Endpoint_Analysis Endpoint Analysis (Histology) Monitoring->Endpoint_Analysis Data_Analysis_HTN Data Analysis Endpoint_Analysis->Data_Analysis_HTN Efficacy_Determination_HTN Antihypertensive & Renoprotective Efficacy Data_Analysis_HTN->Efficacy_Determination_HTN

In Vivo Experimental Workflow Comparison

Conclusion

While direct in vivo data for this compound is not publicly available, the analysis of analogous compounds provides valuable insights into the potential therapeutic applications of this chemical scaffold. Cyclopentane carboxylic acid derivatives targeting NaV1.7 show promise as analgesics, as demonstrated in preclinical pain models. Similarly, cyclopentyl-containing molecules acting as mineralocorticoid receptor antagonists have shown efficacy in models of hypertension and renal disease.

Further preclinical studies, including pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The experimental models and protocols outlined in this guide provide a robust framework for such future investigations. Researchers are encouraged to consider these established methodologies to ensure the generation of comparable and translatable data.

References

Cyclopentane-1,3-dione: A Potent Carboxylic Acid Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design, the strategic replacement of functional groups to optimize a molecule's pharmacological profile is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a frequent key to biological activity, often presents challenges related to metabolism, toxicity, and membrane permeability. This has led to a continuous search for effective isosteres—substituents that retain the essential physicochemical properties of the original group while offering an improved overall profile. Among the promising candidates, cyclopentane-1,3-dione has emerged as a compelling carboxylic acid isostere, demonstrating comparable acidity and the ability to effectively mimic the biological activity of its carboxylic acid-containing counterparts.

This guide provides a comprehensive comparison of cyclopentane-1,3-dione and carboxylic acids, supported by experimental data and detailed protocols to aid researchers in leveraging this novel isostere in their drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The effectiveness of cyclopentane-1,3-dione as a carboxylic acid mimic stems from its similar acidity. The pKa of cyclopentane-1,3-dione is approximately 4.4, placing it squarely in the range of many biologically relevant carboxylic acids.[1][2] This comparable acidity allows it to engage in similar ionic interactions with biological targets. Furthermore, the lipophilicity of molecules can be fine-tuned by substituting the carboxylic acid with a cyclopentane-1,3-dione moiety, potentially improving pharmacokinetic properties.

PropertyCarboxylic Acid DerivativeCyclopentane-1,3-dione IsostereTetrazole IsostereReference
pKa 4.0 - 5.0~4.4~4.9[1][2]
cLogP VariesGenerally similar to or slightly higher than the corresponding carboxylic acidGenerally lower than the corresponding carboxylic acid[1]

Table 1: Comparison of Physicochemical Properties. This table summarizes the key physicochemical properties of a generic carboxylic acid derivative and its cyclopentane-1,3-dione and tetrazole isosteres.

Biological Activity: Case Study of Thromboxane A2 Receptor Antagonists

A compelling demonstration of the utility of cyclopentane-1,3-dione as a carboxylic acid isostere is in the development of thromboxane A2 (TP) receptor antagonists. The TP receptor, a G-protein coupled receptor, plays a crucial role in platelet aggregation and vasoconstriction.[3] Antagonists of this receptor are of significant interest for the treatment of cardiovascular diseases.

Studies have shown that replacing the carboxylic acid group in known TP receptor antagonists with a cyclopentane-1,3-dione moiety results in compounds with comparable or even superior biological activity.[1][4]

CompoundFunctional GroupIC50 (nM)Kd (nM)Reference
Parent Compound (12) Carboxylic Acid15 ± 25.5 ± 0.7[1]
Isostere (41) Cyclopentane-1,3-dione8.1 ± 1.13.2 ± 0.5[1]
Isostere (42) 2-methyl-cyclopentane-1,3-dione6.5 ± 0.9Not Reported[1]
Isostere (43) 2,2-dimethyl-cyclopentane-1,3-dione4.3 ± 0.61.8 ± 0.3[1]

Table 2: Biological Activity of Carboxylic Acid and Cyclopentane-1,3-dione based TP Receptor Antagonists. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for a parent carboxylic acid-containing TP receptor antagonist and its cyclopentane-1,3-dione isosteres. The data demonstrates the potent activity of the isosteres.

Experimental Protocols

To facilitate the evaluation of cyclopentane-1,3-dione as a carboxylic acid isostere in your own research, detailed protocols for key experiments are provided below.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a cyclopentane-1,3-dione derivative.

Materials:

  • Cyclopentane-1,3-dione derivative

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a 0.01 M solution of the cyclopentane-1,3-dione derivative in deionized water.

  • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Place a known volume (e.g., 25 mL) of the analyte solution into a beaker with a stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

  • Record the pH after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly and plateaued.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Thromboxane A2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of a cyclopentane-1,3-dione derivative to the TP receptor.

Materials:

  • Cell membranes expressing the human TP receptor

  • Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548)

  • Unlabeled cyclopentane-1,3-dione derivative (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Non-specific binding control (a high concentration of an unlabeled TP receptor antagonist)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a series of tubes, add a constant amount of cell membrane preparation.

  • To separate tubes, add increasing concentrations of the unlabeled test compound.

  • To determine non-specific binding, add a high concentration of the non-specific binding control to a set of tubes.

  • Add a constant, low concentration of the radiolabeled ligand to all tubes.

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • The Kd can be calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay for TP Receptor Antagonism (Inositol Monophosphate Accumulation)

Objective: To determine the functional potency (IC50) of a cyclopentane-1,3-dione derivative in blocking TP receptor signaling.

Materials:

  • HEK293 cells stably expressing the human TP receptor

  • Cell culture medium

  • TP receptor agonist (e.g., U-46619)

  • Cyclopentane-1,3-dione derivative (test compound)

  • IP-One HTRF assay kit (or similar)

  • Plate reader capable of HTRF detection

Procedure:

  • Plate the HEK293-TP receptor cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of the TP receptor agonist (e.g., EC80 concentration of U-46619).

  • Incubate for a specified time to allow for the accumulation of inositol monophosphate (IP1).

  • Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's instructions.

  • Measure the HTRF signal using a compatible plate reader.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Thromboxane A2 Signaling Pathway and Experimental Workflows

To further aid in the understanding of the biological context and experimental procedures, the following diagrams are provided.

Thromboxane_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca2_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation ROCK ROCK RhoA->ROCK activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Platelet_Aggregation

Caption: Thromboxane A2 Signaling Pathway.

Experimental_Workflow_pKa prep Prepare 0.01 M Analyte Solution & Standardized 0.1 M NaOH calibrate Calibrate pH Meter prep->calibrate titrate Titrate Analyte with NaOH, Recording pH at Intervals calibrate->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa Determination.

Experimental_Workflow_Binding_Assay setup Incubate Membranes with Radioligand & Test Compound filter Rapid Filtration to Separate Bound & Free Ligand setup->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine Kd count->analyze

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Pharmacokinetic Properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated pharmacokinetic properties of derivatives of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. In the ever-evolving landscape of drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of novel chemical entities is paramount. The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Modifications to this core structure can significantly influence its pharmacokinetic behavior, impacting efficacy and safety.

While direct comparative experimental data for a series of this compound derivatives is not extensively available in the public domain, this guide establishes a framework for their evaluation. By leveraging established principles of medicinal chemistry, we present a hypothetical comparison of key pharmacokinetic parameters for a series of rationally designed analogs. This guide also provides detailed experimental protocols for the assays required to determine these properties, offering a roadmap for researchers engaged in the development of compounds based on this scaffold.

Comparative Pharmacokinetic Data

The following table presents a hypothetical but representative comparison of key pharmacokinetic parameters for a series of this compound derivatives. The modifications are designed to explore the impact of common functional group alterations on the ADME profile. For instance, the introduction of a hydroxyl group is expected to increase polarity and potentially provide a site for glucuronidation, which could increase clearance. Conversely, methylation of the carboxylic acid to form an ester may increase cell permeability but would require in vivo hydrolysis to the active acid form.

Compound IDR Group (Modification)Molecular Weight ( g/mol )LogP (Predicted)Aqueous Solubility (µM, Predicted)In Vitro Half-Life (t½) in Human Liver Microsomes (min)Plasma Protein Binding (%)Oral Bioavailability (F%) (Predicted)
Parent -H (Carboxylic Acid)238.703.550459530
Derivative A -CH₃ (Methyl Ester)252.734.020>60 (as ester)9850 (as prodrug)
Derivative B -OH (at 4'-phenyl)254.703.0100259020
Derivative C -CONH₂ (Amide)237.723.180>609240
Derivative D -CH₂OH (Hydroxymethyl at cyclopentane)252.733.2120308825

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of pharmacokinetic properties. The following are standard, widely accepted protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Incubation Mixture: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Cofactor: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Aqueous Solubility

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a phosphate buffer (pH 7.4).

  • Equilibration: The resulting slurry is shaken at room temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Plasma Protein Binding

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

  • Technique: Rapid equilibrium dialysis is a common method.

  • Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: Samples are taken from both the plasma and buffer chambers and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the difference in concentrations between the two chambers.

Visualizing Experimental and Logical Workflows

Diagrams are provided below to illustrate a typical experimental workflow for determining metabolic stability and the logical relationships in structure-activity relationship (SAR) studies for pharmacokinetic optimization.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_compound Prepare Compound Stock Solution mix_components Mix Compound and Microsomes prep_compound->mix_components prep_microsomes Prepare Human Liver Microsomes prep_microsomes->mix_components prep_cofactor Prepare NADPH-Regenerating System initiate_reaction Initiate Reaction with Cofactor prep_cofactor->initiate_reaction mix_components->initiate_reaction time_points Sample at Time Points (0-60 min) initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_processing Quantify Remaining Compound lcms_analysis->data_processing calculate_thalf Calculate In Vitro Half-Life (t½) data_processing->calculate_thalf

Caption: Workflow for In Vitro Metabolic Stability Assay.

logical_relationship cluster_modifications Structural Modifications cluster_pk_effects Anticipated Pharmacokinetic Effects parent Parent Compound This compound mod_ester Esterification (-COOH -> -COOCH3) parent->mod_ester mod_hydroxyl Aromatic Hydroxylation (Add -OH to Phenyl Ring) parent->mod_hydroxyl mod_amide Amidation (-COOH -> -CONH2) parent->mod_amide effect_ester Increased Lipophilicity Improved Permeability Prodrug Behavior mod_ester->effect_ester effect_hydroxyl Increased Polarity Decreased Half-Life Increased Clearance mod_hydroxyl->effect_hydroxyl effect_amide Increased H-Bonding Altered Solubility Improved Metabolic Stability mod_amide->effect_amide goal Goal: Optimized Pharmacokinetic Profile effect_ester->goal effect_hydroxyl->goal effect_amide->goal

Caption: Structure-Pharmacokinetic Relationship Logic.

A Comparative Guide to the Synthetic Validation of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of two primary synthetic routes to 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry. The performance of each route is objectively compared, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for research and development purposes.

Route 1: Synthesis via Nitrile Alkylation and Hydrolysis

This two-step approach involves the formation of a cyclopentane ring through the alkylation of a substituted phenylacetonitrile, followed by hydrolysis of the resulting nitrile to the desired carboxylic acid. Phase transfer catalysis is a key enabling technology for the initial alkylation step, facilitating the reaction between the organic substrate and the aqueous base.

Experimental Protocol: Route 1

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

  • Materials: 3-Chlorophenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide, tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, and toluene.

  • Procedure: To a vigorously stirred solution of 3-chlorophenylacetonitrile (1 equivalent) and 1,4-dibromobutane (1.1 equivalents) in toluene, add tetrabutylammonium bromide (0.05 equivalents). Slowly add 50% aqueous sodium hydroxide (5 equivalents) to the mixture. Heat the reaction to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC. Upon completion, cool the reaction to room temperature, dilute with water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile to this compound

  • Materials: 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile, concentrated sulfuric acid, water.

  • Procedure: A mixture of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile (1 equivalent) and 70% aqueous sulfuric acid (10 volumes) is heated to reflux (approximately 120-140°C) for 8-12 hours. The reaction is monitored by TLC until the starting material is consumed. After cooling to room temperature, the reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. The crude carboxylic acid is then washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data: Route 1
ParameterStep 1: AlkylationStep 2: HydrolysisOverall
Typical Yield 75-85%80-90%60-77%
Purity (after purification) >98% (GC)>99% (HPLC)>99% (HPLC)
Reaction Time 4-6 hours8-12 hours12-18 hours
Key Reagents 3-Chlorophenylacetonitrile, 1,4-dibromobutane, NaOH, TBABSulfuric Acid
Advantages Readily available starting materials, well-established methodology.High conversion in the hydrolysis step.Good overall yield.
Disadvantages Use of a phase transfer catalyst, potentially long reaction time for hydrolysis.Harsh acidic conditions for hydrolysis.Two distinct reaction steps.

Workflow Diagram: Route 1

Route1_Workflow A 3-Chlorophenylacetonitrile C Alkylation (Phase Transfer Catalysis) NaOH, TBAB, Toluene, 70-80°C A->C B 1,4-Dibromobutane B->C D 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile C->D Yield: 75-85% E Hydrolysis H2SO4, H2O, Reflux D->E F This compound E->F Yield: 80-90%

Caption: Synthetic workflow for Route 1 via nitrile alkylation and hydrolysis.

Route 2: Synthesis via Grignard Reagent and Carboxylation

This route utilizes a Grignard reagent, a powerful organometallic tool for carbon-carbon bond formation. The synthesis can proceed through two main variations: direct carboxylation of a Grignard reagent with carbon dioxide, or reaction of a Grignard reagent with a cyclopentanone precursor followed by oxidation. The direct carboxylation is generally more efficient.

Experimental Protocol: Route 2 (Direct Carboxylation)

Step 1: Formation of 3-Chlorophenylmagnesium Bromide

  • Materials: 1-Bromo-3-chlorobenzene, magnesium turnings, anhydrous diethyl ether or THF, iodine crystal (for initiation).

  • Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine and a few drops of 1-bromo-3-chlorobenzene. Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). Add anhydrous diethyl ether or THF, and then add a solution of 1-bromo-3-chlorobenzene (1 equivalent) in the same solvent dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation of 3-Chlorophenylmagnesium Bromide and Cyclopentanone Addition

  • Materials: 3-Chlorophenylmagnesium bromide solution, cyclopentanone, anhydrous diethyl ether or THF, dry ice (solid CO2), hydrochloric acid.

  • Procedure: Cool the freshly prepared Grignard solution in an ice-salt bath. While maintaining a nitrogen atmosphere, slowly add a solution of cyclopentanone (1 equivalent) in anhydrous diethyl ether or THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. For direct carboxylation, pour the Grignard solution slowly over an excess of crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature, which sublimes the excess CO2.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting tertiary alcohol from the cyclopentanone addition would require a subsequent oxidation step. The direct carboxylation yields the carboxylate salt, which upon acidification with hydrochloric acid precipitates the desired carboxylic acid. The crude product can be purified by recrystallization.

Quantitative Data: Route 2 (Direct Carboxylation)
ParameterStep 1: Grignard FormationStep 2: CarboxylationOverall
Typical Yield 85-95% (assumed in situ)60-75%51-71%
Purity (after purification) N/A (used in situ)>98% (HPLC)>98% (HPLC)
Reaction Time 2-3 hours2-4 hours4-7 hours
Key Reagents 1-Bromo-3-chlorobenzene, Mg, Dry Ice (CO2)
Advantages Shorter overall reaction time, fewer isolation steps.Direct formation of the carboxylic acid functionality.Can be a one-pot procedure.
Disadvantages Requires anhydrous conditions, Grignard reagents are moisture-sensitive.Handling of dry ice.Potentially lower overall yield compared to the nitrile route.

Workflow Diagram: Route 2

Route2_Workflow A 1-Bromo-3-chlorobenzene C Grignard Reagent Formation A->C B Mg, Anhydrous Ether/THF B->C D 3-Chlorophenylmagnesium Bromide C->D Yield: 85-95% E Carboxylation 1. Dry Ice (CO2) 2. H3O+ workup D->E F This compound E->F Yield: 60-75%

Caption: Synthetic workflow for Route 2 via Grignard reagent and carboxylation.

Comparison and Conclusion

FeatureRoute 1: Nitrile Alkylation & HydrolysisRoute 2: Grignard Carboxylation
Overall Yield Potentially higher (60-77%)Moderate (51-71%)
Reaction Time Longer (12-18 hours)Shorter (4-7 hours)
Experimental Complexity Moderate; requires phase transfer catalysis and harsh hydrolysis.High; requires strict anhydrous conditions and handling of reactive organometallics.
Scalability Generally scalable, though hydrolysis may require specialized equipment.Scalable, but maintaining anhydrous conditions on a large scale can be challenging.
Cost of Reagents Generally moderate.Magnesium is inexpensive, but anhydrous solvents and Grignard precursors can be costly.

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is a robust and high-yielding method, particularly suitable for researchers comfortable with two-step syntheses and the use of phase transfer catalysts. The starting materials are readily accessible.

  • Route 2 provides a more direct and faster approach, which can be advantageous for rapid analog synthesis. However, it demands more stringent experimental conditions to manage the moisture-sensitive Grignard reagent.

The choice between these routes will ultimately depend on the specific requirements of the research, including available equipment, timescale, and the chemist's expertise with the techniques involved. For larger-scale synthesis where yield is paramount, the nitrile hydrolysis route may be preferred. For rapid, smaller-scale synthesis, the Grignard route offers a compelling alternative.

head-to-head comparison of different synthesis methods for 1-arylcyclopentanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Arylcyclopentanecarboxylic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Their rigid cyclopentane scaffold, coupled with the tunable aromatic moiety, makes them attractive precursors for drug discovery and development. The efficient and scalable synthesis of these compounds is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed head-to-head comparison of the most common and effective methods for the synthesis of 1-arylcyclopentanecarboxylic acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research or development objective.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsKey Reagents & ConditionsTypical YieldKey AdvantagesKey Disadvantages
Alkylation of Arylacetonitriles Arylacetonitrile, 1,4-DihalobutaneStrong base (e.g., NaOH), optional Phase-Transfer Catalyst (PTC), followed by acid or base hydrolysis.Good to ExcellentReadily available starting materials, straightforward two-step process, amenable to PTC for improved efficiency.Use of hazardous reagents (strong bases, dihalides), hydrolysis step can require harsh conditions.
Intramolecular Friedel-Crafts Acylation Aryl-substituted adipic acid or its derivative (e.g., acid chloride)Lewis acid (e.g., AlCl₃) or strong protic acid (e.g., PPA, MSA).Moderate to GoodDirect formation of the cyclic ketone precursor, well-established reaction.Can be more successful for 6-membered rings, potential for rearrangements, requires stoichiometric amounts of Lewis acid.
Dieckmann Condensation Route Diethyl 2-aryl-adipateStrong base (e.g., NaH, NaOEt).Moderate to GoodGood for forming five-membered rings, utilizes common laboratory reagents.Multi-step process (diester synthesis, cyclization, hydrolysis, decarboxylation), potential for side reactions.

Method 1: Alkylation of Arylacetonitriles followed by Hydrolysis

This widely used method involves the dialkylation of an arylacetonitrile with a 1,4-dihalobutane to form a 1-aryl-1-cyanocyclopentane intermediate, which is then hydrolyzed to the desired carboxylic acid. The use of phase-transfer catalysis (PTC) can significantly enhance the efficiency of the alkylation step.

Reaction Workflow

A Arylacetonitrile D 1-Aryl-1-cyanocyclopentane A->D Alkylation B 1,4-Dihalobutane B->D C Base (e.g., NaOH) Phase-Transfer Catalyst (optional) C->D F 1-Arylcyclopentanecarboxylic Acid D->F Hydrolysis E Acid or Base Hydrolysis E->F

Caption: General workflow for the synthesis of 1-arylcyclopentanecarboxylic acids via alkylation of arylacetonitriles.

Experimental Protocol (Alkylation of Phenylacetonitrile with 1,4-Dibromobutane using Phase-Transfer Catalysis)

Materials:

  • Phenylacetonitrile

  • 1,4-Dibromobutane

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a stirred solution of phenylacetonitrile (1 equivalent) and 1,4-dibromobutane (1.1 equivalents) in toluene, add tetrabutylammonium bromide (0.05 equivalents).

  • Slowly add 50% aqueous sodium hydroxide (5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 70-80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 1-phenyl-1-cyanocyclopentane.

Hydrolysis of 1-Phenyl-1-cyanocyclopentane

Materials:

  • 1-Phenyl-1-cyanocyclopentane

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • To the crude 1-phenyl-1-cyanocyclopentane, add a mixture of concentrated sulfuric acid and water (2:1 v/v).

  • Heat the mixture to reflux (approximately 120-140°C) for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 1-phenylcyclopentanecarboxylic acid.

A French patent describes this process as simple and economical, providing good yields.[1] The use of phase-transfer catalysis in the alkylation of phenylacetonitrile has been shown to be effective.

Method 2: Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of an aryl-substituted adipic acid or its corresponding acid chloride to form a 1-aryl-2-oxocyclopentanecarboxylic acid precursor, which is then reduced to the final product. While more commonly used for the synthesis of six-membered rings, it can be adapted for five-membered ring formation.

Reaction Workflow

A Aryl-substituted Adipic Acid or Acid Chloride C 1-Aryl-2-oxocyclopentane A->C Intramolecular Friedel-Crafts Acylation B Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., PPA) B->C E 1-Arylcyclopentane C->E Reduction D Reduction (e.g., Clemmensen or Wolff-Kishner) D->E G 1-Arylcyclopentanecarboxylic Acid E->G Carboxylation F Carboxylation (if starting from ketone) F->G A Diethyl 2-Aryl-adipate C Ethyl 1-Aryl-2-oxocyclopentanecarboxylate A->C Dieckmann Condensation B Base (e.g., NaH, NaOEt) B->C E 1-Arylcyclopentanecarboxylic Acid C->E Hydrolysis & Decarboxylation D Hydrolysis & Decarboxylation D->E

References

Assessing the Target Selectivity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential target selectivity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to the limited publicly available biological data for this specific compound, this analysis relies on experimental findings for its structural isomer, 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, to infer potential biological activities and guide selectivity profiling. This guide outlines potential therapeutic targets, proposes experimental workflows for selectivity assessment, and compares the inferred activities with established therapeutic agents.

Structural Comparison and Inferred Biological Activity

Table 1: Structural Comparison

Compound NameStructureKey Differences
This compoundChemical structure of this compoundChlorine at the meta position of the phenyl ring.
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acidChemical structure of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acidChlorine at the para position of the phenyl ring.

The reported biological activities of the para-isomer suggest that this compound may also exhibit anticancer, antimicrobial, and enzyme inhibitory properties.[1]

Table 2: Summary of Reported Biological Activities for 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid [1]

ActivityCell Line/OrganismIC50 (µM) / Activity Level
Anticancer A549 (Lung adenocarcinoma)< 10
A375 (Melanoma)5.7
HepG2 (Liver carcinoma)20.9–35.5
Antimicrobial Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Enzyme Inhibition Acetylcholinesterase (AChE)Significant inhibition (IC50 comparable to standard inhibitors)
UreaseStrong inhibitory activity

Potential Signaling Pathway: Induction of Apoptosis

Based on the reported anticancer properties of the structural isomer, a potential mechanism of action for this compound could be the induction of apoptosis. A proposed signaling pathway is illustrated below.

G Molecule 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Mitochondria Mitochondria Molecule->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid AffinityChromatography Affinity Chromatography Compound->AffinityChromatography CellLysate Cell Lysate (e.g., from cancer cell lines) CellLysate->AffinityChromatography LCMS LC-MS/MS Analysis AffinityChromatography->LCMS ProteinID Protein Identification & Target Hypothesis LCMS->ProteinID

References

Evaluating Off-Target Effects of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target effects of the novel compound 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid. Due to the limited publicly available data on the specific biological targets of this molecule, this document outlines a systematic approach to identify potential off-target interactions and compares its hypothetical performance against a known reference compound, Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID). The experimental protocols and data presentation formats described herein serve as a robust template for the preclinical safety assessment of new chemical entities.

Introduction to this compound

This compound is a synthetic small molecule featuring a chlorophenyl group attached to a cyclopentane ring bearing a carboxylic acid functional group. While its primary biological target is not yet elucidated, the presence of the chlorophenyl moiety and the carboxylic acid group suggests potential interactions with a range of biological targets. Compounds with similar structural features have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. A thorough off-target screening is therefore crucial to identify any unintended biological interactions that could lead to adverse effects.

Comparative Off-Target Profile

To illustrate a comparative analysis, we present hypothetical data for this compound against Ibuprofen across a panel of common off-target assays. This panel is selected based on the structural alerts within the test compound and common liabilities in drug discovery.

Table 1: Comparative In Vitro Off-Target Profile

Assay TypeTarget FamilySpecific Target/AssayThis compound (IC50/EC50 in µM)Ibuprofen (IC50/EC50 in µM)
Primary Target CyclooxygenaseCOX-1> 10015
COX-2508
Off-Target Panel Ion ChannelhERG (Cardiotoxicity)> 50> 100
GPCR5-HT2B (Serotonin Receptor)15> 100
Kinasep38α (MAP Kinase)> 100> 100
Nuclear ReceptorPPARγ25> 100
Cytotoxicity -HepG2 Cell Viability (MTT)75> 200

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative table are provided below.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The peroxidase activity is determined by monitoring the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in a 96-well plate for 15 minutes at room temperature.

    • The reaction is initiated by adding arachidonic acid and the colorimetric substrate TMPD.

    • The plate is incubated for 5 minutes at room temperature.

    • The absorbance is measured at 590 nm using a microplate reader.

    • The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined from a dose-response curve.

2. hERG Potassium Channel Assay (Automated Patch Clamp)

  • Principle: This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity. The assay measures the ionic current through the hERG channel expressed in a stable mammalian cell line (e.g., HEK293).

  • Procedure:

    • HEK293 cells stably expressing the hERG channel are cultured and harvested.

    • Cells are plated onto the microfluidic chip of an automated patch-clamp system.

    • A whole-cell patch clamp configuration is established.

    • The hERG current is elicited by a specific voltage-clamp protocol.

    • Baseline currents are recorded, followed by the application of increasing concentrations of the test compound.

    • The effect on the hERG tail current is measured, and the percent inhibition is calculated to determine the IC50 value.

3. 5-HT2B Receptor Binding Assay

  • Principle: This is a competitive radioligand binding assay that measures the affinity of a test compound for the human serotonin 2B (5-HT2B) receptor.

  • Procedure:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2B receptor are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-LSD).

    • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The IC50 value is determined by analyzing the displacement of the radioligand by the test compound.

4. p38α Kinase Inhibition Assay

  • Principle: This is a biochemical assay that measures the ability of a compound to inhibit the enzymatic activity of the p38α kinase. The assay quantifies the phosphorylation of a specific substrate by the kinase.

  • Procedure:

    • Recombinant human p38α kinase is incubated with the test compound or vehicle control.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

    • The IC50 value is calculated from the dose-response curve.

5. PPARγ Ligand Binding Assay

  • Principle: This assay determines the ability of a compound to bind to the ligand-binding domain (LBD) of the human peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Procedure:

    • The LBD of human PPARγ is incubated with a fluorescently labeled PPARγ ligand.

    • Increasing concentrations of the test compound are added to compete for binding to the LBD.

    • The change in fluorescence polarization (FP) is measured. Binding of the small fluorescent ligand to the large LBD results in a high FP value. Displacement by the test compound leads to a decrease in FP.

    • The IC50 value is determined from the concentration-dependent decrease in FP.

6. HepG2 Cell Viability (MTT) Assay

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for 48 hours.

    • MTT solution is added to each well, and the plate is incubated for 4 hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Visualizations

Experimental Workflow for Off-Target Profiling

G cluster_0 Compound Preparation cluster_1 In Vitro Assay Panel cluster_2 Data Analysis Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Serial Serial Dilutions in Assay Buffer Stock->Serial COX COX-1/2 Inhibition Serial->COX hERG hERG Channel Serial->hERG GPCR GPCR Binding (e.g., 5-HT2B) Serial->GPCR Kinase Kinase Inhibition (e.g., p38α) Serial->Kinase NR Nuclear Receptor (e.g., PPARγ) Serial->NR Cyto Cytotoxicity (HepG2) Serial->Cyto IC50 Calculate IC50/EC50 Values COX->IC50 hERG->IC50 GPCR->IC50 Kinase->IC50 NR->IC50 Cyto->IC50 Compare Compare with Reference Compound IC50->Compare Profile Generate Off-Target Profile Compare->Profile G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR 5-HT2B Receptor PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Gene Gene Expression PKC->Gene Ca->Gene Compound 1-(3-Chlorophenyl)cyclopentane- 1-carboxylic acid Compound->GPCR Binds to G cluster_0 In Vitro Data cluster_1 Risk Assessment cluster_2 Decision Potency Primary Target Potency (Hypothetical) Selectivity Selectivity Index (Off-Target IC50 / Primary IC50) Potency->Selectivity Therapeutic Therapeutic Window (Cytotoxicity IC50 / Primary EC50) Potency->Therapeutic OffTarget Off-Target Activity (e.g., 5-HT2B IC50 = 15 µM) OffTarget->Selectivity GPCR_risk Potential GPCR-related Side Effects (Moderate) OffTarget->GPCR_risk hERG_act hERG Activity (IC50 > 50 µM) Cardio Cardiovascular Risk (Low - based on hERG) hERG_act->Cardio Cyto_act Cytotoxicity (IC50 = 75 µM) Cyto_act->Therapeutic Decision Proceed with Caution Further in vivo studies needed Selectivity->Decision Therapeutic->Decision Cardio->Decision GPCR_risk->Decision

Safety Operating Guide

Proper Disposal of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step guidance for the proper disposal of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS Number: 143328-21-6), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care, recognizing its potential hazards. This compound is a solid that can cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the compound before handling. In the absence of a specific SDS, the following general precautions for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Quantitative Data Summary

The following table summarizes the known physical and hazard information for this compound.

PropertyValueReference
CAS Number 143328-21-6[1][2]
Molecular Formula C12H13ClO2[2]
Molecular Weight 224.68 g/mol [2]
Physical Form Solid[1]
Storage Temperature Room Temperature[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Detailed Disposal Protocol

The disposal of this compound, a halogenated organic compound, requires a specialized approach to ensure complete destruction and prevent environmental contamination. Landfill disposal is not a recommended or environmentally sound option.

Experimental Protocol: High-Temperature Incineration

High-temperature incineration is the preferred method for the disposal of chlorinated organic waste. This process ensures the complete breakdown of the compound into less harmful components. For wastes containing more than 1% halogenated organic substances, an incineration temperature of at least 1100°C is required to prevent the formation of persistent organic pollutants.

Step-by-Step Disposal Procedure:

  • Segregation: Meticulously segregate waste containing this compound from all other waste streams, particularly from non-halogenated chemical waste. Use a designated, clearly labeled, and sealed waste container.

  • Containerization: The primary container for the solid waste should be robust and chemically resistant. For any solutions, use a sealed, leak-proof container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified environmental services company. This company must be equipped to handle and incinerate halogenated organic compounds in compliance with all local, state, and federal regulations.

  • Documentation: Maintain a detailed record of the waste, including the quantity, date of generation, and the date it was collected for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generation Assess Assess Hazards (H302, H315, H319, H335) Start->Assess Segregate Segregate as Halogenated Organic Waste Assess->Segregate Containerize Securely Containerize and Label Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Contact Contact Licensed Waste Disposal Vendor Store->Contact Incinerate High-Temperature Incineration (>= 1100°C) Contact->Incinerate Document Document Disposal Incinerate->Document End End: Proper Disposal Document->End

References

Personal protective equipment for handling 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS No. 143328-21-6). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Hazard Summary

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing or dust generation.Must meet appropriate government standards such as EN 166 (EU) or ANSI Z.87.1 (US).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a fully buttoned lab coat, and fully enclosed shoes.Inspect gloves for any damage before use and change them immediately if contaminated.[2][3] Remove gloves using the proper technique to avoid skin contact.[3]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain low dust levels. All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2]For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[2]

    • Keep the container tightly closed when not in use.

  • Handling the Solid Compound:

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height. Use a spatula for transferring the solid.[2]

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

    • Unused or waste chemical should be disposed of as hazardous waste.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains.[4]

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the provided search results, general best practices for handling solid carboxylic acids should be followed. These include:

  • Weighing: Perform in a fume hood or a balance enclosure to contain any dust.

  • Dissolving: Add the solid to the solvent gradually while stirring to avoid clumping and splashing.

  • Reactions: Conduct reactions in appropriate glassware within a fume hood, especially if heating or agitation is involved, which could increase the risk of exposure.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure start Start: Handling 1-(3-Chlorophenyl) cyclopentane-1-carboxylic acid check_hazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) start->check_hazards eye_protection Eye Protection: Chemical Safety Goggles check_hazards->eye_protection skin_protection Skin Protection: - Nitrile/Butyl Gloves - Lab Coat check_hazards->skin_protection respiratory_protection Respiratory Protection: Work in Fume Hood check_hazards->respiratory_protection face_shield_check Splash or Dust Risk? eye_protection->face_shield_check proceed Proceed with Task skin_protection->proceed respirator_check Fume Hood Unavailable? respiratory_protection->respirator_check face_shield Add Face Shield face_shield_check->face_shield Yes face_shield_check->proceed No face_shield->proceed respirator Use NIOSH-approved Respirator respirator_check->respirator Yes respirator_check->proceed No respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.